molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B095381
CAS No.: 16205-46-2
M. Wt: 162.15 g/mol
InChI Key: HRSDPDBQVZHCRC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxylic acid
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InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDPDBQVZHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383684
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16205-46-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional conformation and electronic properties have made it a cornerstone in the design of novel therapeutics.[1] This bicyclic heteroaromatic structure is a key component in a range of biologically active molecules, including agents for treating tuberculosis and various kinase inhibitors.[1][2] Specifically, the derivatization at the 3-position with a carboxylic acid group provides a critical handle for further molecular elaboration, such as amidation, to modulate pharmacological properties.[1][2]

This guide offers an in-depth exploration of the primary synthetic methodologies for constructing Pyrazolo[1,5-a]pyridine-3-carboxylic acid. It is designed for researchers, medicinal chemists, and process development scientists, providing not only procedural details but also the underlying mechanistic rationale to empower effective and efficient synthesis.

Primary Synthetic Pathway: The [3+2] Cycloaddition

The most robust and widely employed strategy for assembling the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition reaction.[1][3] This powerful transformation involves the reaction of an N-aminopyridinium ylide, serving as a 1,3-dipole, with a suitable dipolarophile, typically an alkyne derivative.[1][4] This approach offers high regioselectivity and efficiency, making it the preferred route for accessing 3-substituted pyrazolo[1,5-a]pyridines.

Mechanistic Rationale

The causality of this reaction hinges on the generation of a reactive intermediate, the N-iminopyridinium ylide. This is achieved by the N-amination of a substituted pyridine followed by deprotonation with a base. The ylide then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to form the fused heterocyclic system. The subsequent hydrolysis of the resulting ester at the 3-position yields the target carboxylic acid.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Ylide Formation & Cycloaddition cluster_2 Step 3: Hydrolysis Pyridine Substituted Pyridine N_Amino_Salt N-Aminopyridinium Salt Pyridine->N_Amino_Salt Electrophilic Amination AminatingAgent Aminating Agent (e.g., H₂NOSO₃H) AminatingAgent->N_Amino_Salt Base Base (e.g., K₂CO₃) Ylide N-Iminopyridinium Ylide (1,3-Dipole) N_Amino_Salt->Ylide Deprotonation Base->Ylide Ester Ethyl Pyrazolo[1,5-a]pyridine- 3-carboxylate Ylide->Ester [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Ester Hydrolysis Base Hydrolysis (e.g., NaOH (aq)) CarboxylicAcid Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Ester->CarboxylicAcid Saponification Hydrolysis->CarboxylicAcid Acidification Acidification (e.g., HCl) CarboxylicAcid->CarboxylicAcid

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Validated Approach

This protocol provides a self-validating, step-by-step methodology adapted from established literature procedures for the synthesis of substituted pyrazolo[1,5-a]pyridine-3-carboxylic acids.[1][3]

Part 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Objective: To construct the core heterocyclic ester via 1,3-dipolar cycloaddition.

Materials:

  • 2,5-Lutidine (1.0 equiv)

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (1.1 equiv)

  • Dichloromethane (DCM)

  • Ethyl propiolate (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • N-Amination: To a solution of 2,5-lutidine in DCM at 0 °C, add O-(mesitylenesulfonyl)hydroxylamine portion-wise. The choice of aminating agent is critical; MSH is often preferred for its higher reactivity and cleaner conversions. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting pyridine. The resulting N-aminopyridinium salt often precipitates and can be isolated by filtration.

  • Cycloaddition: The isolated N-aminopyridinium salt is suspended in DMF. This solvent is chosen for its ability to dissolve the polar salt and facilitate the subsequent reaction.

  • Add potassium carbonate (a mild, effective base for ylide generation) and ethyl propiolate to the suspension. The mixture is heated (typically 60-80 °C) and stirred for several hours. The reaction progress is monitored by TLC. The base deprotonates the aminopyridinium salt in situ to form the transient ylide, which is immediately trapped by the ethyl propiolate in the cycloaddition.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.

Part 2: Hydrolysis to 2,5-dimethylthis compound

Objective: To convert the synthesized ester into the target carboxylic acid.

Materials:

  • Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv)

  • Ethanol

  • 30% Sodium hydroxide (NaOH) aqueous solution[3]

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the ester in ethanol and add the aqueous NaOH solution. The mixture is heated to reflux and maintained for 2-4 hours. The use of a strong base like NaOH is essential for the complete hydrolysis of the ester to the carboxylate salt.

  • Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 by the slow addition of concentrated HCl. This step is critical for protonating the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to afford the final this compound as a pure solid.

Alternative Synthetic Strategies

While the [3+2] cycloaddition is predominant, other methods for constructing the pyrazolo[1,5-a]pyridine core exist and are worth noting for their potential applications.

  • Cross-Dehydrogenative Coupling (CDC): An efficient method involves the acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and β-ketoesters.[5][6] This strategy offers an atom-economical, catalyst-free approach to forming the heterocyclic system.[5][6]

  • Metal-Free Oxidative [3+2] Cycloaddition: Functionalized pyrazolo[1,5-a]pyridines can be synthesized at room temperature via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds in N-methylpyrrolidone (NMP) under an oxygen atmosphere.[7]

Data Summary: Representative Synthesis

The following table summarizes typical reaction conditions and outcomes for the primary synthetic route.

Starting PyridineAminating AgentDipolarophileBaseSolventYield (Ester)Yield (Acid)Reference
2,5-LutidineMSHEthyl propiolateK₂CO₃DMFHigh>90%[1]
PyridineH₂NOSO₃HEthyl propiolateK₂CO₃H₂O/DMF88-93%High[3]
2-MethylpyridineDNPHEthyl 2-butynoateK₂CO₃AcetonitrileGoodHigh[1]

Mechanistic Visualization

The core transformation relies on the precise electronic nature of the reactants, as illustrated in the mechanism below.

Sources

An In-depth Technical Guide to the Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis and biological evaluation of a particularly promising class of these compounds: pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of synthetic strategies, delves into the nuances of their biological activities, and provides detailed experimental protocols to facilitate further research and development in this exciting field.

I. Synthetic Strategies for this compound Derivatives

The construction of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several elegant synthetic routes. The choice of a particular method often depends on the desired substitution pattern, scalability, and atom economy. Here, we dissect the most prominent and innovative approaches.

The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition

The most fundamental and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and an electron-deficient alkyne. This reaction is lauded for its reliability and versatility.

A common pathway involves the N-amination of a substituted pyridine using reagents like hydroxylamine-O-sulfonic acid, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate ester can then be hydrolyzed to the desired carboxylic acid. An improved one-pot method utilizes N-aminopyridine sulfates directly, circumventing the need to isolate the often unstable intermediate salts and thereby improving the overall efficiency and scalability of the process[1].

Experimental Protocol: One-Pot Synthesis of this compound

Step 1: N-Amination of Pyridine.

  • To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the resulting N-aminopyridinium salt is typically used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition and Hydrolysis.

  • To the crude N-aminopyridinium salt, add ethyl propiolate (1.2 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and continue stirring for another 4-6 hours to facilitate hydrolysis of the ester.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Innovative Approaches: Expanding the Synthetic Toolbox

Beyond the classical cycloaddition, several other innovative methods have emerged, offering alternative pathways to the pyrazolo[1,5-a]pyridine scaffold.

  • Cross-Dehydrogenative Coupling (CDC): This strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen[2][3][4]. This metal-free, oxidative coupling offers a greener alternative with high atom economy.

  • TEMPO-Mediated [3+2] Annulation-Aromatization: A regioselective synthesis has been developed using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a mediator for the reaction between N-aminopyridines and α,β-unsaturated compounds[5][6]. This method provides excellent yields and predictable regioselectivity.

  • Domino Reactions: Copper-catalyzed domino reactions of o-alkenyl aromatic isocyanides with diazo compounds have been reported for the synthesis of related fused pyrazole systems, showcasing the potential for rapid assembly of complex heterocyclic structures[7].

Comparative Analysis of Synthetic Routes
Synthetic Method Advantages Disadvantages Key Considerations
1,3-Dipolar Cycloaddition Well-established, versatile, good yields.May require harsh conditions, potential for side reactions.Availability of substituted pyridines and alkynes.
Cross-Dehydrogenative Coupling High atom economy, environmentally friendly (metal-free, uses O2 as oxidant).Substrate scope may be limited.Optimization of reaction conditions (acid catalyst, temperature).
TEMPO-Mediated Annulation High regioselectivity, good to excellent yields, mild conditions.TEMPO can be expensive.Compatibility of functional groups with the oxidant.
Domino Reactions Rapid increase in molecular complexity in a single step.May require specific catalysts and starting materials.Understanding the reaction mechanism for optimization.

II. Biological Evaluation: A Spectrum of Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, with their anti-tubercular properties being the most extensively studied. However, their therapeutic potential extends to other areas, including oncology, and anti-inflammatory and antiviral applications.

Potent Antitubercular Agents

A significant body of research has highlighted the potent activity of pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[8][9].

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mechanism of action for the antitubercular activity of these compounds is the inhibition of the cytochrome bc1 complex (also known as complex III or QcrB) in the electron transport chain of Mtb[10][11]. This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death. Metabolomic studies have shown that treatment with these inhibitors leads to an accumulation of intermediates in the TCA cycle and pentose phosphate pathway, indicating significant metabolic redox stress[10].

Cytochrome bc1 Inhibition Pathway Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Derivative QcrB Cytochrome bc1 Complex (QcrB) Pyrazolo_Derivative->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Component of Redox_Stress Metabolic Redox Stress QcrB->Redox_Stress Disruption leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Catalyzes Bacterial_Death Bacterial Cell Death ATP->Bacterial_Death Depletion leads to Redox_Stress->Bacterial_Death Contributes to

Caption: Inhibition of the Cytochrome bc1 complex by pyrazolo[1,5-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural features required for potent antitubercular activity. For instance, the introduction of a diaryl side chain at the carboxamide nitrogen has been shown to enhance efficacy against drug-resistant Mtb strains[12]. Furthermore, substitutions on the pyrazolo[1,5-a]pyridine core, such as a 2-methyl-5-methoxy pattern, have demonstrated improved potency against clinical isolates[12].

Quantitative Biological Data

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Compound MIC H37Rv (μg/mL) MIC rINH (μg/mL) MIC rRMP (μg/mL) Cytotoxicity (Vero cells, IC50 μg/mL)
6a 0.013<0.002<0.002>50
6b 0.0070.004<0.002>50
6d <0.0020.002<0.0023.15
6j <0.0020.002<0.00212.5
Rifampicin 0.013>50.003>50
Isoniazid 0.0250.80.025>50
Data sourced from Hu et al., ACS Infect. Dis. 2018, 4, 12, 1802–1813[12]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC

  • M. tuberculosis H37Rv culture

  • Alamar Blue reagent

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plate.

  • Add the M. tuberculosis inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates inhibition, while pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[1][12][13]

MABA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Reading Serial_Dilution Serial Dilution of Test Compounds Inoculation Addition of M. tuberculosis Inoculum Serial_Dilution->Inoculation Controls Inclusion of Positive & Negative Controls Inoculation->Controls Incubate_7d Incubate at 37°C for 7 days Controls->Incubate_7d Add_Alamar Add Alamar Blue Reagent Incubate_7d->Add_Alamar Incubate_24h Re-incubate at 37°C for 24 hours Add_Alamar->Incubate_24h Read_Results Observe Color Change (Blue vs. Pink) Incubate_24h->Read_Results

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Emerging Therapeutic Applications

Beyond their well-established antitubercular effects, pyrazolo[1,5-a]pyridine derivatives are being investigated for a range of other therapeutic applications.

  • Anticancer Activity: Certain pyrazolo[1,5-a]pyrimidine analogues have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hep-2 (larynx cancer)[5][6][14]. Their mechanism of action in cancer is often linked to the inhibition of protein kinases, which are crucial for cell cycle regulation[15].

  • Anti-inflammatory Properties: Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown potent in vivo and in vitro anti-inflammatory activity[16][17][18][19]. The mechanism is thought to involve the inhibition of leukotriene and prostaglandin biosynthesis.

  • Antiviral Activity: The pyrazolo[1,5-a]pyridine core has been identified as a pharmacophore for inhibitors of herpes virus replication[20]. Additionally, related pyrazolo[1,5-a]pyrimidine derivatives have shown activity against various RNA viruses[8].

III. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-established and continue to evolve, offering chemists a robust toolkit for generating diverse libraries of compounds. The profound antitubercular activity of these derivatives, coupled with their emerging potential in oncology and inflammatory diseases, underscores the importance of continued research in this area.

Future efforts should focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts are needed to improve the pharmacokinetic and pharmacodynamic properties of the most potent derivatives.

  • Elucidation of Mechanisms: A deeper understanding of the molecular interactions with their biological targets will facilitate rational drug design.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that these compounds may have untapped potential in other disease areas.

This guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound derivatives into novel and effective therapies for a range of human diseases.

IV. References

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  • Lanza, M., et al. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Il Farmaco, 50(11), 779-87. [Link]

  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459. [Link]

  • Zhang, L., et al. (2018). Improved Synthesis of this compound Derivatives. Chinese Journal of Applied Chemistry, 35(4), 453-458. [Link]

  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459. [Link]

  • El-Adl, K., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104118. [Link]

  • Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4998. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(9), 5013. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]

  • Abuelizz, H. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(9), 5013. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(9), 5013. [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]

  • Hu, X., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Infectious Diseases, 4(12), 1802-1813. [Link]

  • Wang, X., et al. (2015). Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds. Chemical Communications, 51(63), 12596-12599. [Link]

  • Franzblau, S. G., et al. (2012). Rapid, low-cost screen for tuberculosis drugs. In Tuberculosis (pp. 281-292). Humana Press. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-8. [Link]

  • Barakat, K., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 23(11), 2995. [Link]

  • Abuelizz, H. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193. [Link]

  • Lu, X., et al. (2019). Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239-249. [Link]

  • Reddy, T. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2822-2827. [Link]

  • Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876-13886. [Link]

  • Murugasu-Oei, B., et al. (2024). The role of cytochrome bc1 inhibitors in future tuberculosis treatment regimens. Nature Communications, 15(1), 1-12. [Link]

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  • Warrier, T., et al. (2016). Respiratory Flexibility in Response to Inhibition of Cytochrome c Oxidase in Mycobacterium tuberculosis. mBio, 7(2), e00385-16. [Link]

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  • Al-Zoubi, R. M., et al. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(12), 2095. [Link]

  • K. M. Dawood, et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 13(1), 1-11. [Link]

  • Li, Y., et al. (2016). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 12(3), 894-906. [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]

  • Guglielmo, S., et al. (2019). Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. ChemMedChem, 14(2), 243-252. [Link]

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The Architects of Fusion: A Technical Guide to the Formation of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine nucleus is a compelling heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This fused bicyclic system, an isostere of purine, is a cornerstone in the design of a multitude of biologically active molecules. Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this vital scaffold, with a focus on the underlying reaction mechanisms and the rationale behind key experimental choices.

I. The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: [3+2] Cycloaddition Reactions

The most prevalent and versatile strategy for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an in situ generated N-aminopyridinium ylide, which serves as a 1,3-dipole, with a variety of dipolarophiles.

Mechanism of the [3+2] Cycloaddition

The reaction commences with the formation of the N-aminopyridinium ylide from an N-aminopyridinium salt, usually through deprotonation by a base. The choice of base is crucial; inorganic bases like potassium carbonate are frequently employed due to their ready availability and efficacy.[3] The ylide then engages with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, alkyne, or alkene.

The cycloaddition can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the reaction conditions. Computational studies suggest that a stepwise pathway is often favored, involving a Michael-type addition of the ylide to the dipolarophile to form a zwitterionic intermediate. This is followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the final pyrazolo[1,5-a]pyridine product.[1][4]

dot graph a { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Generalized workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Regioselectivity in [3+2] Cycloadditions

A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition is controlling the regioselectivity. When employing unsymmetrically substituted N-aminopyridinium ylides or dipolarophiles, the formation of regioisomeric products is possible. The regiochemical outcome is dictated by a combination of steric and electronic factors of both the 1,3-dipole and the dipolarophile. For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to mediate the reaction and provide high regioselectivity. Mechanistic studies suggest that TEMPO can act as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step.[5]

Experimental Protocol: A Representative [3+2] Cycloaddition

The following protocol for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines is adapted from a reported metal-free, room-temperature method.[1]

Materials:

  • N-Aminopyridinium iodide (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

Procedure:

  • To a stirred solution of N-aminopyridinium iodide in NMP, add potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes to facilitate the in situ generation of the N-aminopyridinium ylide.

  • Add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Continue stirring at room temperature under an oxygen atmosphere (a balloon of oxygen is sufficient) for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Rationale for Experimental Choices:

  • Solvent: NMP is chosen for its ability to dissolve the reactants and for its high boiling point, although this reaction is performed at room temperature. Its polar aprotic nature can help to stabilize charged intermediates.

  • Base: Potassium carbonate is a mild and inexpensive base, effective for the deprotonation of the N-aminopyridinium salt to form the ylide.

  • Oxidant: Molecular oxygen from the air or an oxygen balloon serves as a green and readily available oxidant for the final aromatization step.

DipolarophileProductYield (%)Reference
Chalcone2-Phenyl-3-benzoyl-pyrazolo[1,5-a]pyridine92[1]
Ethyl cinnamate2-Phenyl-3-ethoxycarbonyl-pyrazolo[1,5-a]pyridine85[1]
Benzylideneacetone2-Phenyl-3-acetyl-pyrazolo[1,5-a]pyridine88[1]

II. Cross-Dehydrogenative Coupling (CDC) Reactions: An Atom-Economical Approach

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for the formation of C-C and C-N bonds. In the context of pyrazolo[1,5-a]pyridine synthesis, this approach allows for the direct coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.

Mechanism of Acetic Acid and O₂-Promoted CDC

A plausible mechanism for this transformation involves the activation of the N-amino-2-iminopyridine by acetic acid via protonation. This enhances its electrophilicity, facilitating a nucleophilic attack from the enol form of the 1,3-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation, mediated by molecular oxygen, followed by cyclization and dehydration to furnish the pyrazolo[1,5-a]pyridine scaffold.[6]

dot graph b { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Proposed mechanism for the cross-dehydrogenative coupling synthesis of pyrazolo[1,5-a]pyridines.

III. Tandem and Cascade Reactions: Efficiency in a Single Pot

Tandem or cascade reactions offer an elegant and efficient route to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. Several such strategies have been developed for the synthesis of the pyrazolo[1,5-a]pyridine scaffold.

One notable example is a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. This process involves the coupling of an N-iminopyridinium ylide with an alkenyl iodide, followed by an intramolecular cyclization to construct the pyrazolo[1,5-a]pyridine ring system.

IV. Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide another avenue to the pyrazolo[1,5-a]pyridine core. These methods often rely on the generation of a reactive intermediate that subsequently cyclizes to form the bicyclic system. Examples include the cyclization of transient nitrenes and the gold-catalyzed 6-endo-dig cyclization of pyrazolo-substituted propargyl alcohols.

Conclusion: A Versatile Scaffold with Diverse Synthetic Access

The pyrazolo[1,5-a]pyridine scaffold remains a highly sought-after motif in drug discovery and development. The synthetic methodologies outlined in this guide, particularly the robust and versatile [3+2] cycloaddition, provide medicinal chemists with a powerful toolkit to access a wide array of derivatives. Understanding the underlying mechanisms of these reactions is paramount for controlling selectivity and optimizing reaction conditions. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and regioselective methods for the synthesis of this privileged scaffold will undoubtedly remain an active area of research.

References

  • Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13847–13861. [Link]
  • Hong, S. H., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. Nature Chemistry, 15(9), 1269–1277. [Link]
  • Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7234–7249. [Link]
  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4872–4876. [Link]
  • Al-dujaili, A. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13847–13861. [Link]
  • CPL302253 Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Chen, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
  • Various authors. (2010-2025). Collection of articles on the synthesis of pyrazolo[1,5-a]pyridines.
  • Various authors. (2017-2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Various authors. (2022-2025). Collection of articles on the synthesis of pyrazolo[1,5-a]pyridines.
  • Reddy, B. V. S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(4), 844-849. [Link]
  • Various authors. (2020-2022). Collection of articles on the synthesis of pyrazolo[1,5-a]pyridines.
  • Various authors. (2020-2025). Collection of articles on the synthesis of pyrazolo[1,5-a]pyridines.
  • Various authors. (2023). Computational Investigation of Mechanism and Selectivity in (3+2)
  • Various authors. (2018-2025). Collection of articles on the synthesis of pyrazolo[1,5-a]pyrimidines.
  • Various authors. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(9), 2959. [Link]
  • Various authors. (2018-2025). Collection of articles on the synthesis of pyrazolo[1,5-a]pyrimidines.
  • Various authors. (2024-2025). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. RSC Advances, 14(1), 1-11. [Link]
  • Daugulis, O., et al. (2020). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. The Journal of Organic Chemistry, 85(20), 13069–13079. [Link]
  • Daugulis, O., et al. (2015). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. Organic Letters, 17(11), 2772–2775. [Link]
  • Smith, A. D., et al. (2011). 1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis.

Sources

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutic agents and functional materials. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of a diverse range of derivatives with significant biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The pyrazolo[1,5-a]pyridine moiety is a drug-like scaffold that is frequently observed in FDA-approved or clinically investigated drugs[1].

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Physical Characteristics

This compound is a white crystalline solid at room temperature[2]. It is generally stable under normal laboratory conditions and is not readily oxidized or reduced[2].

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[2][3]
Molar Mass 162.15 g/mol [2][3]
Melting Point 199-201 °C[1][4]
Appearance White crystalline solid[2]
Solubility Soluble in common organic solvents (e.g., alcohols, ethers); practically insoluble in water.[2]
pKa Not experimentally determined in available literature. Computational prediction is recommended for specific applications.

Expert Insight on Discrepancies: It is worth noting that some literature reports a melting point of 240-242 °C[2]. However, more recent safety data sheets from chemical suppliers consistently report a melting point in the range of 199-201 °C, which should be considered the more reliable value[1][4]. The higher melting point may correspond to an impurity or a different crystalline form.

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a detailed analysis of its NMR and IR spectra is beyond the scope of this guide, researchers are encouraged to consult publicly available spectral databases for reference data.

As of the time of this writing, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database. However, analysis of closely related structures, such as 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester, reveals the planarity of the fused ring system[5]. It is highly probable that in the solid state, this compound forms intermolecular hydrogen bonds between the carboxylic acid moieties, leading to the formation of dimers or extended polymeric chains.

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile chemical intermediate.

Synthetic Pathways

The most common and scalable synthesis of this compound involves a two-step process: the formation of the corresponding ethyl ester followed by hydrolysis. A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core is through the [3+2] cycloaddition of an N-aminopyridinium ylide with an appropriate alkyne.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • Amination of Pyridine: To a solution of pyridine in a suitable solvent, add hydroxylamine-O-sulfonic acid portion-wise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours to form the N-aminopyridinium salt.

  • Cycloaddition: The N-aminopyridinium salt is then reacted in situ with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the [3+2] cycloaddition.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Saponification: The purified ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reaction Monitoring: The mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.

  • Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4 with dilute hydrochloric acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound[6].

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the versatile carboxylic acid functionality.

2.2.1. Reactivity of the Heterocyclic Core

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. Due to the electronic nature of the fused rings, electrophiles preferentially attack the 3-position of the pyrazole ring. However, if the 3-position is already substituted, as in the case of the title compound, electrophilic attack can occur on the pyridine ring, typically at positions that are electronically activated.

Caption: General mechanism for electrophilic substitution on the pyrazolo[1,5-a]pyridine ring.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4 in a simple pyridine system)[7][8][9]. The presence of a good leaving group at these positions facilitates substitution reactions.

2.2.2. Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 3-position is a versatile handle for further functionalization. It can undergo a variety of standard carboxylic acid reactions, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

  • Amidation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, affords the corresponding amides[1][10]. This is a widely used strategy in the synthesis of bioactive molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactions of the carboxylic acid group of this compound.

Part 3: Applications in Drug Discovery and Beyond

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this compound have shown promise in a variety of therapeutic areas.

  • Antitubercular Agents: Carboxamide derivatives of this core structure have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains[1].

  • Kinase Inhibitors: The rigid framework of the pyrazolo[1,5-a]pyridine ring system is well-suited for binding to the ATP-binding pocket of various kinases, making it a valuable scaffold for the development of kinase inhibitors for oncology and inflammatory diseases.

  • Other CNS Applications: The scaffold has been explored for its potential in treating a range of central nervous system disorders.

Beyond pharmaceuticals, the unique photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound is a molecule of significant strategic importance for researchers in both academic and industrial settings. Its well-defined physical properties, accessible synthetic routes, and versatile chemical reactivity make it an invaluable tool for the creation of novel compounds with a wide range of potential applications. This guide has provided a comprehensive overview of its core characteristics, offering a solid foundation for its use in the laboratory. As research into this fascinating heterocyclic system continues, we can anticipate the discovery of new derivatives with even more remarkable properties and functions.

References

  • Angene Chemical. (2024, April 3). Safety Data Sheet: this compound. Angene Chemical.
  • Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 95%.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). PMC - NIH.
  • ChemBK. (2024, April 10). H-pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • ChemicalBook. (n.d.). This compound CAS#: 16205-46-2.
  • Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-3-carboxylic acid.
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  • Chemistry Online. (2018, October 17).
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  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • PMC - NIH. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • CCDC. (n.d.).
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  • PMC - NIH. (n.d.).
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  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
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The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. This whitepaper delves into the core synthetic methodologies, chemical reactivity, and the expanding role of this scaffold in contemporary drug discovery, with a particular focus on infectious diseases and oncology.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. The introduction of a carboxylic acid at the 3-position endows the molecule with a crucial functional handle for derivatization, significantly expanding its utility in drug design and development. This guide provides an in-depth review of the literature surrounding this compound, offering both a high-level overview and detailed experimental insights.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is generally soluble in polar organic solvents such as DMSO and DMF and sparingly soluble in water.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
Melting Point240-242 °C[1]
pKa-1.71±0.41 (Predicted)

Synthesis of the Core Scaffold

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine ring system is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne, such as an ethyl propiolate. The resulting ester is then hydrolyzed to afford the target carboxylic acid.

An improved one-pot synthesis involves the direct use of N-aminopyridine sulfates, which are readily prepared from the corresponding pyridine and hydroxylamine-O-sulfonic acid. This method avoids the often problematic isolation of unstable N-aminopyridinium iodide salts.[2]

Synthesis_of_Pyrazolo_1_5_a_pyridine_3_carboxylic_acid Pyridine Substituted Pyridine N_aminopyridinium N-Aminopyridinium Sulfate Pyridine->N_aminopyridinium 1. N-amination HOSA Hydroxylamine-O-sulfonic acid HOSA->N_aminopyridinium Cycloaddition_intermediate Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate N_aminopyridinium->Cycloaddition_intermediate 2. [3+2] Cycloaddition Ethyl_propiolate Ethyl Propiolate Ethyl_propiolate->Cycloaddition_intermediate Final_product This compound Cycloaddition_intermediate->Final_product 3. Hydrolysis Hydrolysis NaOH (aq) Reactivity Core This compound Amide Pyrazolo[1,5-a]pyridine-3-carboxamides Core->Amide Amide Coupling (e.g., HATU, R-NH2) Ester Pyrazolo[1,5-a]pyridine-3-carboxylates Core->Ester Esterification (e.g., R-OH, H+) Ring_Reaction Ring-functionalized derivatives Core->Ring_Reaction Electrophilic Substitution (e.g., Halogenation)

Sources

A Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyridine Compounds: Synthesis, Biological Evaluation, and SAR Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The Pyrazolo[1,5-a]pyridine nucleus represents a class of fused N-heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1] This "privileged scaffold" is a cornerstone in a variety of approved therapeutic agents, including zaleplon, indiplon, and ocinaplon, which are used to treat conditions ranging from insomnia to anxiety.[2] The structural rigidity, synthetic tractability, and unique electronic properties of the pyrazolo[1,5-a]pyridine core allow for extensive peripheral modifications, making it an ideal framework for designing targeted therapies.[1][3] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects, solidifying their importance for researchers, scientists, and drug development professionals.[4][5][6]

This guide provides an in-depth exploration of the discovery of novel Pyrazolo[1,5-a]pyridine compounds, moving beyond simple protocols to explain the causal relationships behind synthetic strategies and biological evaluation cascades. We will delve into the core methodologies that empower chemists to build diverse compound libraries and the assays that reveal their therapeutic potential.

Part 1: Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core

The construction of the Pyrazolo[1,5-a]pyridine scaffold can be achieved through several robust and versatile synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis via Cyclocondensation

One of the most established methods for synthesizing the pyrazolo[1,5-a]pyrimidine core, a closely related and equally important scaffold, involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] This strategy is fundamental and offers a reliable route to the core structure.

Causality Behind the Method: The reaction leverages the inherent nucleophilicity of the 5-aminopyrazole. The amino group initiates an attack on one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused aromatic ring system.[4] The reaction is typically promoted under acidic or basic conditions, which facilitate the key cyclization and dehydration steps.[4]

Efficient Assembly via Multi-Component Reactions (MCRs)

For the rapid generation of molecular diversity, three-component reactions are particularly advantageous. A common approach involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound like malononitrile.[4]

Causality Behind the Method: This strategy excels in efficiency by forming multiple bonds in a single operation. The reaction proceeds through the initial formation of an imine intermediate from the aminopyrazole and the aldehyde. The activated methylene compound then acts as a nucleophile, attacking the imine, which is followed by a spontaneous cyclization to yield the highly substituted pyrazolo[1,5-a]pyrimidine core.[4] This allows for the simultaneous introduction of diverse substituents on both the pyrazole and pyrimidine rings in one step, making it ideal for library synthesis.[4]

Modern Approaches: [3+2] Annulation-Aromatization

A more recent and highly regioselective method involves the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated compounds, such as ketones, esters, and aldehydes.[7] This approach can be mediated by reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which acts as both a Lewis acid catalyst and an oxidant.[7]

Causality Behind the Method: This protocol offers excellent control over the regiochemical outcome of the cyclization. The N-aminopyridine acts as a 1,3-dipole synthon, which reacts with the α,β-unsaturated compound (the dipolarophile) in a concerted or stepwise cycloaddition. The subsequent oxidation of the cycloadduct intermediate drives the aromatization to the final, stable Pyrazolo[1,5-a]pyridine product. This method's mild conditions and high functional group tolerance make it suitable for complex molecule synthesis.[7][8]

Post-Synthetic Functionalization

Once the core is assembled, further diversification is often achieved through transition metal-catalyzed cross-coupling reactions. For instance, a halogenated Pyrazolo[1,5-a]pyridine intermediate can be readily functionalized using Suzuki or Buchwald-Hartwig coupling reactions to introduce a wide array of aryl, heteroaryl, or amine substituents.[4][9] This step is critical for fine-tuning the pharmacological properties of the lead compounds.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_func Functionalization & Purification cluster_final Final Product Start1 5-Aminopyrazoles Core Pyrazolo[1,5-a]pyridine Core Assembly Start1->Core Cyclocondensation or [3+2] Cycloaddition Start2 N-Aminopyridines Start2->Core Cyclocondensation or [3+2] Cycloaddition Start3 β-Dicarbonyls / α,β-Unsaturated Compounds Start3->Core Cyclocondensation or [3+2] Cycloaddition Func Post-Synthetic Functionalization (e.g., Suzuki Coupling) Core->Func Halogenated Intermediate Purify Purification & Characterization Func->Purify Final Diverse Library of Novel Compounds Purify->Final

Caption: Generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridine derivatives.

Part 2: Biological Evaluation and Therapeutic Applications

The Pyrazolo[1,5-a]pyridine scaffold is a versatile starting point for developing drugs against a multitude of diseases. Its derivatives are known to interact with a wide range of biological targets.

Spectrum of Activity

Derivatives of this scaffold have shown promising activity as:

  • Kinase Inhibitors: This is one of the most significant applications. They have been developed as potent inhibitors of various kinases, including PI3Kδ, Tropomyosin receptor kinase (Trk), EGFR, B-Raf, and MEK, which are critical targets in oncology.[4][9][10][11]

  • Anticancer Agents: Beyond kinase inhibition, these compounds exhibit broad antiproliferative and cytotoxic effects against various cancer cell lines.[1][2]

  • CNS Agents: Certain derivatives act as antagonists for receptors in the central nervous system, such as the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in treating stress-related disorders.[12]

  • Anti-infective and Anti-inflammatory Agents: The scaffold has also been explored for its potential as an antimicrobial, antitubercular, and anti-inflammatory agent.[5][13]

High-Throughput Screening (HTS) Cascade

The discovery process for novel bioactive compounds typically follows a hierarchical screening cascade designed to efficiently identify promising candidates from a large library.

Screening_Cascade A Compound Library (Pyrazolo[1,5-a]pyridines) B Primary Assay (e.g., Biochemical Kinase Assay) High-Throughput A->B C Hit Confirmation & Dose-Response (IC50) B->C Identifies 'Hits' D Secondary Assays (Cell-based Proliferation/Signaling) C->D E Selectivity Profiling (Kinase Panel / Off-Target Screens) D->E F In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->F G Lead Optimization (SAR-driven Synthesis) E->G F->G G->D Iterative Cycle H In Vivo Efficacy Studies (Xenograft Models) G->H Selects 'Leads'

Caption: A typical discovery cascade for identifying novel therapeutic agents.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a self-validating system for determining the inhibitory potency (IC50) of test compounds against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Objective: To quantify the ability of novel Pyrazolo[1,5-a]pyridine compounds to inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Target Kinase (e.g., PI3Kδ)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (containing MgCl2, DTT, and a detergent like Brij-35)

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Test Compounds (dissolved in DMSO)

  • Stop Solution (containing EDTA)

  • 384-well low-volume assay plates (e.g., Corning 384-well low-volume white non-binding surface)

  • Plate reader capable of TR-FRET detection

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution series of the test compounds in 100% DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of the diluted compounds into the 384-well assay plates. Include positive (no compound, 100% activity) and negative (no enzyme, 0% activity) controls.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the kinase to its final concentration in the assay buffer.

    • Prepare a 2X substrate/ATP solution by diluting the biotinylated peptide and ATP to their final concentrations in the assay buffer. The ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • Add the 2X enzyme solution to the assay plate containing the compounds.

    • Initiate the kinase reaction by adding the 2X substrate/ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation to occur.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a detection mix containing the stop solution, the Eu-labeled antibody, and the SA-APC conjugate. The EDTA in the stop solution chelates Mg2+, which is essential for kinase activity.

    • Incubate the plate for another 60 minutes at room temperature to allow for the antibody to bind the phosphorylated substrate and for the streptavidin-biotin interaction to occur.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite the Europium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 615 nm) and the acceptor's FRET-sensitized emission (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Normalize the data using the positive and negative controls (% Inhibition).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic exploration of the Structure-Activity Relationship (SAR) is crucial for transforming a preliminary "hit" into a potent and selective "lead" candidate. For the Pyrazolo[1,5-a]pyridine scaffold, substitutions at various positions can dramatically influence biological activity and drug-like properties.

  • Hinge-Binding Interactions: In kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming hydrogen bonds with the "hinge" region of the kinase active site, a critical anchor point for binding.[9][10]

  • Selectivity Pockets: Modifications at different positions can target specific selectivity pockets within a kinase, thereby reducing off-target effects. For example, adding a morpholine group at the C7 position of a pyrazolo[1,5-a]pyrimidine core was found to be crucial for creating a hydrogen bond with Val-828 in the hinge region of PI3Kδ, enhancing both potency and selectivity.[9]

  • Solvent-Front Exposure: Substituents pointing towards the solvent-exposed region of an active site can be modified to improve physicochemical properties like solubility and metabolic stability without compromising potency.

  • Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by its various substituents, affects its metabolic stability and cell permeability, which are key components of a favorable in vivo profile.[10]

Data Presentation: A Representative SAR Table

The following table illustrates how SAR data for a hypothetical series of PI3Kδ inhibitors might be presented. The goal is to correlate structural changes with changes in potency and selectivity.

Compound ID R1 (C2-position) R2 (C5-position) R3 (C7-position) PI3Kδ IC50 (nM) PI3Kα IC50 (nM) Selectivity (α/δ)
HY-001 -CH3-H-Cl850>10,000>12
HY-002 -CH3-HMorpholine1258,50068
HY-003 -CH2CH3-HMorpholine989,10093
HY-004 -CH3Indole-4-ylMorpholine5.26,8001308
HY-005 -CH35-F-Indole-4-ylMorpholine2.87,1002536

Analysis of the Hypothetical Data:

  • Replacing the C7-chloro group (HY-001) with a morpholine ring (HY-002) significantly improves potency, likely by establishing a key hydrogen bond in the hinge region.[9]

  • Small modifications at the C2 position (HY-003 vs. HY-002) have a modest impact on potency.

  • The introduction of a large, planar indole group at the C5 position (HY-004) dramatically boosts potency, suggesting a critical interaction with a hydrophobic region of the active site.

  • Adding a fluorine atom to the indole ring (HY-005) further enhances potency, possibly through favorable electronic interactions or by improving binding conformation.[10]

Conclusion and Future Outlook

The Pyrazolo[1,5-a]pyridine scaffold is a proven and highly fruitful starting point for the discovery of novel therapeutics. Its synthetic versatility, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing new derivatives with superior selectivity to minimize off-target effects and improve safety profiles.

  • Tackling Drug Resistance: Modifying the scaffold to overcome acquired resistance mutations in targets like kinases.[10]

  • Novel Biological Space: Exploring the activity of this scaffold against new and emerging biological targets beyond the well-trodden path of kinase inhibition.

  • Green Chemistry: Developing more sustainable and efficient synthetic methods for the construction and functionalization of the core structure.

By integrating rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of Pyrazolo[1,5-a]pyridine compounds can continue to be unlocked, offering new hope for treating a wide range of human diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central. [Link]
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. (2012). PubMed. [Link]
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022).
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]
  • PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2024).
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). INIS-IAEA. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2024).
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). PubMed Central. [Link]

Sources

structure-activity relationship (SAR) studies of Pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility make it an attractive core for designing novel therapeutic agents. This scaffold is a key component in a variety of biologically active compounds, including the antiallergic agent Ibudilast and the platelet aggregation inhibitor KC-764.[1] The 3-carboxylic acid substitution, in particular, serves as a crucial synthetic handle, allowing for the generation of diverse libraries of analogs, most notably carboxamides, with a wide spectrum of pharmacological activities.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this compound. We will delve into the causality behind experimental design, detail key synthetic and biological protocols, and synthesize findings across major therapeutic areas, including antitubercular, neuroactive, and anti-inflammatory applications.

Part 1: Synthesis of the Core Scaffold

The foundational step in exploring the SAR of this class is the efficient synthesis of the this compound core. A common and effective method involves a 1,3-dipolar cycloaddition reaction.[1][2] This approach offers mild conditions and good yields, making it suitable for generating a library of analogs.[2]

General Synthetic Workflow

The synthesis typically begins with the N-amination of a substituted pyridine, followed by a cycloaddition with an ethyl propiolate derivative to form the bicyclic ester, which is then hydrolyzed to the target carboxylic acid.[1]

G sub_pyridine Substituted Pyridine n_amination N-Amination (e.g., DNP-OH, MSH) sub_pyridine->n_amination n_aminopyridinium N-Aminopyridinium Salt n_amination->n_aminopyridinium cycloaddition 1,3-Dipolar Cycloaddition n_aminopyridinium->cycloaddition ester_intermediate Pyrazolo[1,5-a]pyridine -3-carboxylate Ester cycloaddition->ester_intermediate propiolate Ethyl Propiolate propiolate->cycloaddition hydrolysis Hydrolysis (e.g., NaOH(aq)) ester_intermediate->hydrolysis final_acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid hydrolysis->final_acid

Caption: General synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes.[1][2]

  • N-Amination of Pyridine:

    • Dissolve the substituted pyridine derivative in a suitable solvent (e.g., dichloromethane).

    • Add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0°C.[1]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The resulting N-aminopyridinium salt can be isolated or, in some improved methods, used directly in the next step to avoid difficult precipitations.[2]

  • [3+2] Cycloaddition:

    • Dissolve the N-aminopyridinium salt and a substituted ethyl propiolate in a solvent mixture, such as water and N,N-dimethylformamide (DMF), to ensure solubility.[2]

    • Add a base (e.g., K₂CO₃) and stir the mixture at room temperature or with gentle heating.

    • The reaction progress is monitored by TLC. Upon completion, the mixture is worked up using standard extraction procedures to isolate the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

  • Saponification:

    • Dissolve the ester intermediate in an alcohol/water mixture (e.g., ethanol/water).

    • Add an aqueous solution of a strong base, such as 30% NaOH.[2]

    • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid by filtration, wash with water, and dry to yield the final product.

Part 2: Structure-Activity Relationship (SAR) Analysis

The carboxylic acid at the 3-position is a versatile anchor for modification, most commonly through amidation, which has unlocked potent biological activities across several therapeutic areas.

A. Antitubercular Activity

A significant body of research has focused on developing pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1][3] The design of these compounds was inspired by a "scaffold hopping" strategy from the related imidazo[1,2-a]pyridine core, which is known to target the QcrB subunit of the bc1 complex, a critical component of mycobacterial energy metabolism.[1]

  • The 3-Carboxamide is Essential: The conversion of the 3-carboxylic acid to a carboxamide is a prerequisite for antitubercular activity. This moiety serves as a key interaction point with the biological target.

  • Core Substitution (Positions 2 and 5):

    • Small alkyl groups at the 2-position , such as methyl, are well-tolerated and often optimal.

    • The 5-position is a critical site for tuning potency. A 5-methoxy group was found to confer better potency against drug-resistant Mtb isolates compared to a 5-methyl group.[3]

  • Amide Side Chain is a Potency Driver: The nature of the substituent on the amide nitrogen (R') dramatically influences potency and the activity spectrum.

    • Initial designs focused on benzyl or similar small aromatic groups.

    • Significant potency gains, especially against resistant strains, were achieved by introducing larger, more complex diaryl side chains .[3] This strategy is thought to enhance binding affinity and potentially overcome resistance mechanisms.

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional conformation and electronic properties, combined with synthetic tractability, have established it as a cornerstone for the development of novel therapeutics. This in-depth technical guide focuses on the pyrazolo[1,5-a]pyridine-3-carboxylic acid core, a particularly versatile iteration of this scaffold. We will provide a comprehensive overview of its synthesis, explore its diverse applications in drug discovery with a focus on antitubercular and anticancer agents, and delve into the nuanced structure-activity relationships that govern its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular framework in their own discovery programs.

Introduction: The Allure of a Fused Heterocycle

The pyrazolo[1,5-a]pyridine scaffold is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyridine ring. This arrangement confers a rigid, planar structure with a distinct distribution of electron density, making it an ideal platform for designing molecules that can engage with biological targets with high affinity and specificity. The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of substituents and the fine-tuning of physicochemical and pharmacological properties.

One of the key strategic advantages of the pyrazolo[1,5-a]pyridine scaffold is its role as a successful bioisostere for other privileged structures, most notably the imidazo[1,2-a]pyridine core.[1] This "scaffold hopping" strategy allows medicinal chemists to navigate around existing intellectual property, address metabolic liabilities, or explore new binding interactions while maintaining the crucial three-dimensional pharmacophore.[2][3] For instance, the imidazo[1,2-a]pyridine core can be susceptible to metabolism by aldehyde oxidase (AO), a challenge that can sometimes be mitigated by hopping to the pyrazolo[1,5-a]pyridine scaffold.[2]

Synthesis of the this compound Core

The construction of the this compound core is a critical first step in any drug discovery program utilizing this scaffold. A robust and widely employed method involves a [3+2] cycloaddition reaction, which offers high regioselectivity and good yields.[1]

General Synthetic Workflow

The synthesis typically proceeds through three key stages: formation of the ethyl ester intermediate, hydrolysis to the carboxylic acid, and subsequent functionalization (e.g., amidation).

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Functionalization A Substituted Pyridine B N-amination (e.g., MSH, DNPH) A->B C N-aminopyridinium salt B->C E [3+2] Cycloaddition C->E D Ethyl Propiolate D->E F Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate E->F G Ethyl Ester Intermediate (F) H Base-mediated hydrolysis (e.g., NaOH, LiOH) G->H I This compound H->I J Carboxylic Acid (I) L Amide Coupling (e.g., HATU, EDCI) J->L K Amine (R-NH2) K->L M Pyrazolo[1,5-a]pyridine-3-carboxamide L->M

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate [1]

  • N-amination: To a solution of 2,6-lutidine (1.0 eq) in a suitable solvent such as dichloromethane, add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting N-aminopyridinium salt can be isolated by filtration.

  • Cycloaddition: The N-aminopyridinium salt (1.0 eq) is then dissolved in a solvent like ethanol, and ethyl propiolate (1.2 eq) is added. The mixture is heated to reflux for 8-12 hours.

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl ester.

Protocol 2: Hydrolysis to 2,5-dimethylthis compound [1][4]

  • Hydrolysis: Dissolve the ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours.[5]

  • Acidification and Isolation: After cooling the reaction mixture in an ice bath, carefully acidify to pH 2-3 with 1M HCl. The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under high vacuum.

Protocol 3: Amide Coupling to form Pyrazolo[1,5-a]pyridine-3-carboxamides [6]

  • Activation: To a solution of 2,5-dimethylthis compound (1.0 eq) in a polar aprotic solvent like DMF, add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Amine Addition: Add the desired primary amine (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous solutions of 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final carboxamide.

Medicinal Chemistry Applications

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of a variety of biological targets.

Antitubercular Agents: A New Front against a Resilient Pathogen

One of the most significant applications of this scaffold is in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated remarkable potency against both drug-sensitive and multidrug-resistant strains of Mtb.[1][6]

Mechanism of Action: These compounds have been shown to target the cytochrome bcc complex (also known as complex III or QcrB), a critical component of the electron transport chain in Mtb.[7][8] By inhibiting QcrB, these molecules disrupt cellular respiration and ATP synthesis, leading to bacterial cell death. This mechanism is distinct from many frontline anti-TB drugs, making them promising candidates for combating drug-resistant infections.[7]

Structure-Activity Relationship (SAR) Insights:

  • The Carboxamide Linker: The amide bond is crucial for activity, and the nature of the amine substituent significantly influences potency.

  • Lipophilic Tail: A lipophilic "tail" attached to the amide nitrogen is generally required for potent activity. For example, analogs bearing a 4-(trifluoromethoxy)benzylamine moiety have shown excellent potency.[6]

  • Substitution on the Pyrazolo[1,5-a]pyridine Core: Methyl or methoxy groups at the 2- and 5-positions of the core scaffold have been shown to enhance activity against drug-resistant Mtb isolates.[6]

Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

Compound IDR Group on Amide NitrogenMIC (μg/mL)[1][6][9]
5g 4-(trifluoromethoxy)benzyl<0.002
5k 4-(4-chlorophenoxy)benzyl<0.002
6j 2-(4-(trifluoromethoxy)phenyl)pyridin-5-ylmethyl<0.002
6i 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ylmethyl0.053
Isoniazid (Reference Drug)0.025-0.05
Q203 (Reference Drug)0.001-0.004

The exceptional potency of these compounds, with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range, highlights the power of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold in antitubercular drug discovery.[1][6]

Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer and Inflammation

The pyrazolo[1,5-a]pyridine scaffold has also been extensively explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

3.2.1. PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Hyperactivation of this pathway is a common event in many cancers. Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[11][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Pyrazolo[1,5-a]pyridine inhibitors.

SAR Insights for PI3K Inhibitors:

  • Derivatives of pyrazolo[1,5-a]pyrimidine have shown potent and selective inhibition of the PI3Kδ isoform, with IC50 values in the low nanomolar range.[13]

  • The selectivity for different PI3K isoforms can be modulated by varying the substituents on the core scaffold. For example, in one study, the oxidation state of a sulfur-containing linker determined the selectivity between the p110α and p110δ isoforms.[14]

Table 2: In Vitro Activity of Representative Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors

Compound IDR1 SubstituentR2 SubstituentPI3Kδ IC50 (nM)[13][15]PI3Kα/δ Selectivity[15]
CPL302415 (6) 2-difluoromethylbenzimidazoleH1879
13 IndoleH772>80
54 AzaindoleH2.8>10

3.2.2. p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinase is a key player in the cellular response to inflammatory cytokines and stress.[16] As such, it is a prime target for the development of anti-inflammatory drugs. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to generate potent p38 kinase inhibitors.[17][18]

SAR Insights for p38 Inhibitors:

  • The substitution pattern on the pyrazolo[1,5-a]pyridine core is critical for potent p38 inhibition.

  • The introduction of specific substituents can improve metabolic stability and pharmacokinetic properties, a key aspect of lead optimization.[16]

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties, has enabled the development of potent and selective modulators of a diverse range of biological targets. The remarkable success in the discovery of novel antitubercular agents and a variety of kinase inhibitors underscores the immense potential of this privileged core.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Therapeutic Areas: While significant progress has been made in the fields of infectious diseases and oncology, the application of this scaffold to other disease areas, such as neurodegenerative and metabolic disorders, remains relatively unexplored.

  • Advanced Drug Delivery: The development of targeted drug delivery systems and prodrug strategies could further enhance the therapeutic index of pyrazolo[1,5-a]pyridine-based drugs.

  • Combinatorial Chemistry and High-Throughput Screening: The synthetic tractability of the scaffold makes it highly amenable to the generation of large compound libraries for high-throughput screening against new and challenging biological targets.

References

  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. (n.d.). PubMed.
  • Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. (2019). PubMed.
  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. (n.d.). RSC Publishing.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Publications.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health.
  • Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis. (2022). ASM Journals.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). ACS Publications.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. (n.d.). ResearchGate.
  • Schematic drawing of the PI3K/Akt signaling pathway. (n.d.). ResearchGate.
  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. (n.d.). PubMed.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Institutes of Health.
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PMC.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace.
  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. (n.d.). RSC Publishing.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). National Institutes of Health.
  • Scaffold hopping from pyridones to imidazo[1,2-a]pyridines. New positive allosteric modulators of metabotropic glutamate 2 receptor. (n.d.). ResearchGate.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate.
  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). PubMed.
  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. (2021). ACS Publications.
  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate.
  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). VTechWorks.
  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. (2015). PubMed.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • 5-ethyl-2-methylpyridine. (n.d.). Organic Syntheses.
  • Method for preparing pyridyl pyrazolidinone carboxylic acid compounds. (n.d.). Google Patents.
  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.). Asian Journal of Chemistry.

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Methodological & Application

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. This bicyclic aromatic system is a key structural component in a wide array of biologically active molecules. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including potential as antituberculosis agents, kinase inhibitors, and modulators for GABA-A receptors.[1][2][3]

Specifically, the derivatization at the 3-position with a carboxylic acid group provides a crucial synthetic handle. This functional group allows for further molecular elaboration, such as the formation of amides, esters, and other functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed, field-tested protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical experimental steps.

Overall Synthetic Strategy

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine backbone is through a 1,3-dipolar cycloaddition reaction.[4][5] The synthesis of the target carboxylic acid is efficiently achieved via a two-stage process. First, the heterocyclic core is constructed as a carboxylate ester. This intermediate is then hydrolyzed in a subsequent step to yield the final product. This approach is generally preferred due to the higher stability and more favorable reaction kinetics of the ester intermediate during the initial cycloaddition.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Hydrolysis A Pyridine Derivative + Hydroxylamine-O-sulfonic acid B N-Aminopyridinium Salt A->B Amination D Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate B->D [3+2] Cycloaddition C Ethyl Propiolate C->D [3+2] Cycloaddition E This compound D->E Saponification & Acidification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This initial stage involves the formation of the core heterocyclic system via a domino reaction sequence that begins with the amination of pyridine followed by a cycloaddition.

Mechanism: 1,3-Dipolar Cycloaddition

The key bond-forming event is the [3+2] cycloaddition between an N-iminopyridinium ylide and an alkyne dipolarophile.[2][4] The N-aminopyridine, when treated with a base, is deprotonated to form the ylide, which is a 1,3-dipole. This reactive intermediate then undergoes a concerted cycloaddition with an electron-deficient alkyne, such as ethyl propiolate. The resulting bicyclic intermediate rapidly aromatizes to afford the stable pyrazolo[1,5-a]pyridine system.

G cluster_reactants cluster_products Ylide N-Iminopyridinium Ylide (1,3-Dipole) Cycloadduct Bicyclic Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cycloadduct Product Ethyl Pyrazolo[1,5-a]pyridine- 3-carboxylate Cycloadduct->Product Aromatization

Caption: The [3+2] cycloaddition reaction mechanism.

Experimental Protocol

This protocol is adapted from an improved synthesis method that utilizes N-aminopyridine sulfates directly, enhancing efficiency and scalability.[5]

Step 1.1: Preparation of N-Aminopyridinium Sulfate

  • To a stirred solution of pyridine (1 equivalent) in a suitable solvent like dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The resulting precipitate, N-aminopyridinium sulfate, is collected by filtration, washed with cold solvent, and dried under vacuum. This salt is often used directly in the next step without further purification.

Step 1.2: [3+2] Cycloaddition Reaction

  • Suspend the N-aminopyridinium sulfate (1 equivalent) and potassium carbonate (3 equivalents) in N,N-dimethylformamide (DMF).

  • To this suspension, add ethyl propiolate (1.2 equivalents) dropwise at room temperature. The base (K₂CO₃) facilitates the in situ formation of the reactive ylide.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Reagent/SolventMolar Equiv.Purpose
N-Aminopyridinium Sulfate1.01,3-dipole precursor
Ethyl Propiolate1.2Dipolarophile
Potassium Carbonate (K₂CO₃)3.0Base for in situ ylide formation
N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction Solvent
Hexane-Eluent for Chromatography

Part 2: Hydrolysis to this compound

The final step is the conversion of the ethyl ester to the target carboxylic acid via saponification.

Mechanism: Base-Mediated Ester Hydrolysis (Saponification)

This classic transformation involves the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide drives the reaction to completion. The carboxylate salt is then protonated in a separate acidification step to yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.

Experimental Protocol

This procedure is based on standard hydrolysis methods for similar heterocyclic esters.[5][6]

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2N NaOH) to the ester solution.

  • Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the slow, dropwise addition of a strong acid (e.g., 2N HCl).

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to obtain the final product.

Reagent/SolventMolar Equiv.Purpose
Ester Precursor1.0Starting Material
Sodium Hydroxide2.0-3.0Hydrolysis Reagent
Ethanol/Water-Solvent System
Hydrochloric Acid-Acidification to precipitate product

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and pyrazole rings. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).[7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₆N₂O₂ (162.15 g/mol ) should be observed.[7]

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid and a strong C=O stretch (around 1700 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Talaat, A. M., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules.
  • Organic Chemistry Frontiers. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing.
  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis.
  • Ismail, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
  • Yingyong Huagong. (2018). Improved Synthesis of this compound Derivatives. Applied Chemical Industry.
  • Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • Pospisilova, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
  • MDPI. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • ResearchGate. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Request PDF.
  • ChemBK. (2024). H-pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

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Application Notes and Protocols for the Functionalization of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] Its unique electronic and structural features make it a versatile core for developing novel therapeutics. Specifically, Pyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a critical intermediate, offering a handle for diverse functionalization strategies. This guide provides detailed experimental procedures for the modification of this core, focusing on amidation, esterification, and advanced C-H functionalization techniques, to empower researchers in the synthesis of novel molecular entities with therapeutic potential.[4][5]

Core Functionalization Strategies: A Practical Guide

The carboxylic acid moiety at the 3-position of the pyrazolo[1,5-a]pyridine ring is the primary site for functionalization. The two most direct and widely employed methods are the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability.

Amide Bond Formation: Crafting Bioactive Carboxamides

The conversion of this compound to its corresponding carboxamides is a key step in the synthesis of numerous biologically active compounds, including potent antitubercular agents.[4][5][6] The general approach involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.

Workflow for Amide Synthesis:

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Detailed Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

This protocol outlines a general procedure for the coupling of this compound with a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Primary amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

Key Considerations for Amidation:

  • Choice of Coupling Agent: While HATU is highly efficient, other coupling reagents such as HOBt/EDC can also be employed. The choice may depend on the specific substrates and desired reaction conditions.

  • Base: DIPEA is a common non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction. Other tertiary amines like triethylamine can also be used.

  • Solvent: Anhydrous DMF is a standard solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.

Esterification: Modulating Polarity and Permeability

Esterification of the carboxylic acid group can be crucial for improving the pharmacokinetic profile of a drug candidate. The resulting esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

Workflow for Esterification:

Figure 2: General workflow for the esterification of this compound.

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes a classic Fischer esterification method suitable for simple alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dean-Stark apparatus (optional, for higher boiling alcohols)

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend this compound in an excess of the desired alcohol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography or recrystallization.

Key Considerations for Esterification:

  • Water Removal: For less reactive alcohols, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Alternative Methods: For sensitive substrates, milder esterification methods using coupling agents like DCC/DMAP or conversion to the acid chloride followed by reaction with the alcohol may be more appropriate.

Advanced Strategies: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce complexity into heterocyclic scaffolds.[7][8] For the pyrazolo[1,5-a]pyridine core, palladium-catalyzed C-H activation has been successfully employed for the regioselective introduction of aryl groups at the C3 and C7 positions.[7]

Workflow for Palladium-Catalyzed C-3 Arylation:

Figure 3: Simplified workflow for the C-3 arylation of the pyrazolo[1,5-a]pyridine core via C-H activation.

Conceptual Protocol: Palladium-Catalyzed C-3 Arylation

This conceptual protocol is based on literature precedents for the direct arylation of pyrazolo[1,5-a]pyridines.[7]

Materials:

  • Substituted pyrazolo[1,5-a]pyridine

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Cesium fluoride (CsF) or another suitable base

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure (Conceptual):

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the pyrazolo[1,5-a]pyridine substrate, aryl halide, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of Celite, concentrated, and purified by column chromatography to yield the 3-arylated product.

Key Considerations for C-H Functionalization:

  • Regioselectivity: The regioselectivity of C-H functionalization on the pyrazolo[1,5-a]pyridine ring can be influenced by the choice of catalyst, ligand, and reaction conditions.[7]

  • Substrate Scope: The compatibility of various functional groups on both the pyrazolo[1,5-a]pyridine and the aryl halide should be considered.

  • Optimization: These reactions often require careful optimization of the catalyst, ligand, base, solvent, and temperature to achieve high yields and selectivity.

Conclusion

The functionalization of this compound and its parent scaffold offers a rich landscape for the exploration of chemical space in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize novel derivatives for biological evaluation. From straightforward amidation and esterification to more advanced C-H functionalization techniques, the versatility of the pyrazolo[1,5-a]pyridine core continues to make it a highly valuable scaffold in the pursuit of new medicines.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 2014, 33 (21), 6098–6107. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021, 26 (9), 2708. [Link]
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  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionaliz
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2024, 15 (1), 47-69. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 2015, 6 (7), 814–818. [Link]
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 2011, 15 (14), 2481-2518. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 2015, 6 (7), 814-8. [Link]
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. Current Organic Chemistry, 2011, 15 (14), 2481-2518. [Link]
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  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Journal of Chemical Sciences, 2017, 8 (2), 143. [Link]
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  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub, 2021. [Link]
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  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2023, 21, 5671-5690. [Link]
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 2017, 60 (11), 4562–4574. [Link]
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Application Notes & Protocols: Leveraging Pyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. The pyrazolo[1,5-a]pyridine core is a quintessential example of such a scaffold.[1][2] This fused, planar N-heterocyclic system is a bioisostere of purine, allowing it to effectively mimic the adenine moiety of ATP and engage with the hinge region of numerous protein kinases.[2] Its significance is underscored by its presence in clinically approved drugs like the RET kinase inhibitor Selpercatinib and numerous candidates in clinical development.[2][3]

This guide focuses specifically on Pyrazolo[1,5-a]pyridine-3-carboxylic acid , a derivative that elevates the utility of the core scaffold. The carboxylic acid at the 3-position is not merely a substituent; it is a versatile chemical handle that unlocks vast chemical space for researchers.[4] It serves as a primary anchoring point for the synthesis of extensive compound libraries through robust reactions like amide coupling, enabling systematic Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[5][6] This document provides an in-depth exploration of this building block's applications, from library synthesis to target screening, complete with detailed, field-tested protocols for immediate implementation in the lab.

Physicochemical Profile & Synthetic Accessibility

The inherent properties of this compound make it an ideal starting point for drug discovery campaigns. Its rigid, planar structure reduces conformational entropy upon binding to a target, which can be an advantage in achieving high-affinity interactions. The carboxylic acid group provides a key site for modification, allowing chemists to explore different vectors and introduce functionalities that can interact with various pockets of a target protein.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Solid
Key Feature Versatile carboxylic acid handle for derivatization

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, typically involving the cyclization of 3-aminopyrazoles with 1,3-biselectrophilic compounds or through modern cross-dehydrogenative coupling reactions.[1][7] The introduction of the carboxylic acid functionality can be achieved through various synthetic strategies, making this key intermediate readily accessible for research purposes.[8][9][10]

Core Applications in Drug Discovery

The utility of this scaffold spans multiple therapeutic areas, primarily driven by its success in targeting key enzyme families and receptors.

  • Protein Kinase Inhibition: This is the most prominent application. Derivatives have been developed as potent and selective inhibitors of various kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), EGFR, B-Raf, and CDKs.[3][11][12][13] The pyrazolo[1,5-a]pyrimidine core acts as the hinge-binding motif, while substituents derived from the 3-carboxylic acid explore deeper pockets of the ATP binding site to enhance potency and selectivity.

  • GABA-A Receptor Modulation: The scaffold is a key component in compounds designed to modulate GABA-A receptors, which are critical targets for treating anxiety, epilepsy, and other neurological disorders.[14][15][16] Modifications at the 3-position significantly influence the pharmacological profile, yielding compounds that can act as agonists, antagonists, or inverse agonists.[16][17]

  • Anti-Inflammatory & Anti-Cancer Activity: Beyond kinase inhibition, derivatives have shown broad anti-inflammatory and anti-cancer effects.[18] Some compounds exhibit anti-inflammatory properties by targeting mitogen-activated protein kinases (MAPKs) like JNK.[19][20] The scaffold's derivatives have demonstrated cytotoxic activity against a wide range of human cancer cell lines.[21][22]

Table 2: Selected Examples of Bioactive Pyrazolo[1,5-a]pyridine Derivatives

Target Family / Disease AreaExample Derivative ClassReported Potency (IC₅₀)Reference
Oncology (PI3K) Pyrazolo[1,5-a]pyridines with substitutions on the core ring0.9 nM (p110α isoform)[13]
Oncology (Pan-Trk) Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives2.4 nM (TrkA), 0.2 nM (TrkC)[3]
Oncology (PI3Kγ/δ) Pyrazolopyridine derivatives with distinct scaffolds4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ)[12]
Neurological (GABA-A) 3-(hetero)aroylpyrazolo[1,5-a]quinazoline derivativesModulates GABA-induced Cl⁻ currents at ≥0.01 µM[16][17]
Inflammation (JNK) 5-substituted pyrazolo[1,5-a]quinazoline-3-carboxamidesMicromolar binding affinities for JNK1, JNK2, and JNK3[19]

Experimental Protocols

The following protocols provide a practical framework for utilizing this compound as a foundational building block in a drug discovery program.

Protocol 1: Amide Coupling for Library Generation

This protocol details a standard, high-yield method for coupling the carboxylic acid with a diverse range of primary or secondary amines to generate a chemical library for screening. The use of HATU as a coupling agent is highlighted due to its efficiency and low rate of side reactions.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent because it rapidly forms an activated ester intermediate that is highly reactive towards amines, often leading to clean reactions and high yields with minimal purification.[23] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction.

Amide_Coupling_Workflow cluster_prep Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Workup & Purification PPA Pyrazolo[1,5-a]pyridine- 3-carboxylic acid (1 eq) Solvent Dissolve in DMF PPA->Solvent HATU Add HATU (1.1 eq) Solvent->HATU DIPEA Add DIPEA (2.0 eq) HATU->DIPEA Stir_A Stir 15 min @ RT (Forms Activated Ester) DIPEA->Stir_A Amine Add Amine (1.2 eq) Stir_A->Amine Stir_B Stir 2-16h @ RT Amine->Stir_B Monitor Monitor by LC-MS Stir_B->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Wash with: 1. 5% LiCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine Dilute->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Final Amide Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. A slight color change may be observed as the activated ester forms.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide derivative.

Protocol 2: Kinase Inhibition Screening Cascade

This protocol outlines a typical workflow for evaluating newly synthesized pyrazolo[1,5-a]pyridine derivatives for their ability to inhibit a target protein kinase.

Rationale: A tiered screening approach is efficient and cost-effective. It begins with a high-throughput biochemical assay to identify initial hits that directly interact with the enzyme. These hits are then validated in a more physiologically relevant cell-based assay, which confirms that the compound can cross the cell membrane and inhibit the target in its native environment.[13] Determining the IC₅₀ provides a quantitative measure of potency, while selectivity profiling is crucial to identify and minimize potential off-target effects.[11][12]

Kinase_Screening_Cascade cluster_primary Primary Screen cluster_secondary Hit Confirmation & Potency cluster_tertiary Selectivity & Lead ID Library Pyrazolo[1,5-a]pyridine Amide Library Biochem Biochemical Assay (e.g., ADP-Glo™, HTRF®) Single concentration (e.g., 1 µM) Library->Biochem IC50_Biochem Biochemical IC₅₀ (Dose-Response Curve) Biochem->IC50_Biochem Hits (<50% inhibition) Cell_Assay Cell-Based Assay (e.g., Western Blot for p-Substrate, AlphaLISA® for p-Substrate) IC50_Biochem->Cell_Assay IC50_Cell Cellular IC₅₀ (Dose-Response Curve) Cell_Assay->IC50_Cell Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) IC50_Cell->Selectivity Potent Hits Lead Identify Lead Compound(s) Selectivity->Lead

Caption: A tiered workflow for kinase inhibitor screening.

Step-by-Step Methodology:

  • Primary Biochemical Screen:

    • Screen the synthesized library at a single high concentration (e.g., 1 or 10 µM) against the purified target kinase using a high-throughput biochemical assay (e.g., ADP-Glo™, which measures ATP consumption).

    • Identify "hits" as compounds that inhibit kinase activity above a certain threshold (e.g., >50% inhibition).

  • Biochemical IC₅₀ Determination:

    • For the primary hits, perform a dose-response experiment by testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

  • Cell-Based Target Engagement Assay:

    • Confirm the activity of potent biochemical hits in a relevant cell line.

    • Treat cells with varying concentrations of the compound and measure the phosphorylation of a known downstream substrate of the target kinase (e.g., via Western Blot, ELISA, or AlphaLISA®).

    • Calculate the cellular IC₅₀ value. A close correlation between biochemical and cellular potency suggests good cell permeability and on-target activity.

  • Selectivity Profiling:

    • Test the most promising compounds against a broad panel of other kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel) at a single concentration (e.g., 1 µM).

    • This step is critical to assess the selectivity of the compounds and identify potential off-target liabilities that could cause toxicity.

  • Lead Identification:

    • Select compounds that demonstrate high on-target potency (both biochemical and cellular), a clean selectivity profile, and other favorable drug-like properties for further lead optimization.

Protocol 3: Fragment-Based Screening Application

This protocol describes how to use this compound in a fragment-based drug discovery (FBDD) campaign.

Rationale: FBDD identifies low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[24] Because of their low complexity, these hits often have more potential for optimization into potent and selective leads. Biophysical methods like Surface Plasmon Resonance (SPR) are ideal for detecting these weak interactions. The carboxylic acid on the pyrazolo[1,5-a]pyridine fragment serves as a validated synthetic vector, providing a clear path for chemists to "grow" the fragment into a higher-affinity lead compound.[25][26]

FBDD_Workflow cluster_screen Step 1: Primary Screen cluster_validate Step 2: Hit Validation cluster_elaborate Step 3: Fragment Elaboration Fragment Pyrazolo[1,5-a]pyridine- 3-carboxylic acid Screen Biophysical Screen (e.g., SPR, Thermal Shift, NMR) vs. Protein Target Fragment->Screen Validate Confirm Binding (Orthogonal Biophysical Method) Screen->Validate Binding Hit Structure Determine Binding Mode (X-ray Crystallography) Validate->Structure Design Structure-Guided Design (Identify growth vectors) Structure->Design Co-crystal Structure Synthesize Synthesize Analogs (via Amide Coupling at C3-acid) Design->Synthesize Test Test Analogs for Potency (Biochemical Assay) Synthesize->Test Lead Potent Lead Compound Test->Lead Iterative Cycles

Caption: Workflow for fragment-based screening and lead generation.

Step-by-Step Methodology:

  • Primary Fragment Screen:

    • Screen this compound, as part of a larger fragment library, against the purified protein target using a sensitive biophysical technique like Surface Plasmon Resonance (SPR).

    • Identify hits based on a confirmed binding response.

  • Hit Validation and Structural Characterization:

    • Validate the binding of the hit fragment using an orthogonal method (e.g., Thermal Shift Assay or Saturation-Transfer Difference NMR).

    • The primary goal is to obtain a high-resolution X-ray crystal structure of the fragment bound to the target protein. This structural information is invaluable for the next step.

  • Structure-Guided Elaboration:

    • Analyze the co-crystal structure to understand how the fragment binds. Identify the vector of the C3-carboxylic acid and determine if it points towards an open pocket that can be further exploited.

    • Design a small, focused set of new molecules where the carboxylic acid is used as an anchor to synthesize amides that introduce new functionalities designed to interact with the identified pocket.

  • Synthesis and Testing:

    • Synthesize the designed analogs using the amide coupling protocol (Protocol 1).

    • Test these new, larger compounds in a functional biochemical assay (as in Protocol 2) to determine if the modifications have successfully increased binding affinity and potency.

  • Iterative Optimization:

    • Repeat the design-synthesize-test cycle to iteratively improve the compound's potency and other drug-like properties, ultimately leading to a potent lead compound.

Conclusion

This compound is more than just another heterocycle; it is a strategically designed building block that provides a powerful entry point into a privileged region of chemical space. Its proven track record in modulating key drug targets, combined with the synthetic tractability afforded by the C3-carboxylic acid handle, makes it an indispensable tool for modern drug discovery. The protocols and applications detailed in this guide offer researchers a robust framework to harness the full potential of this scaffold, accelerating the journey from initial concept to viable clinical candidate.

References

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The Versatile Scaffold: Applications and Protocols of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif. Its unique electronic properties and rigid, planar structure make it an ideal building block for the construction of complex molecules with diverse biological activities. At the heart of this scaffold's utility lies Pyrazolo[1,5-a]pyridine-3-carboxylic acid , a versatile precursor that opens the door to a vast array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The pyrazolo[1,5-a]pyrimidine framework, a closely related structure, is a cornerstone of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytics like ocinaplon, highlighting the therapeutic potential of this class of compounds[1].

Core Synthetic Applications: A Gateway to Molecular Diversity

This compound is primarily utilized as a foundational element for the synthesis of more complex derivatives, particularly through modifications of its carboxylic acid group. The most prevalent transformations include amide and ester formations, which are critical for developing libraries of compounds for drug discovery programs.

Amide Bond Formation: The Workhorse Reaction

The conversion of the carboxylic acid to an amide is arguably the most significant application of this scaffold, leading to the synthesis of numerous bioactive molecules, including potent antitubercular agents[2]. The resulting pyrazolo[1,5-a]pyridine-3-carboxamides are a key class of compounds with demonstrated therapeutic potential.

Causality in Protocol Design: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent and reaction conditions is critical and depends on the steric and electronic properties of the coupling partners, as well as the desired scale of the reaction.

Detailed Protocol 1: General Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Diagram of the Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve Pyrazolo[1,5-a]pyridine- 3-carboxylic acid in DMF B Add desired amine A->B C Add DIPEA B->C D Add HATU portion-wise at 0°C C->D E Stir at room temperature (monitor by TLC/LC-MS) D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash organic layer G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add the desired amine to the solution, followed by the addition of DIPEA.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add HATU to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1AnilineHATUDIPEADMF485-95
2BenzylamineEDCI/HOBtTEADCM680-90
3MorpholinePyBOPDIPEADMF390-98
Esterification: Accessing a Different Class of Derivatives

Esterification of this compound provides another avenue for structural diversification. These esters can serve as intermediates for further transformations or as final products with potential biological activity.

Causality in Protocol Design: Similar to amide coupling, direct esterification with an alcohol under acidic conditions (Fischer esterification) can be slow, especially with sterically hindered alcohols. More efficient methods often involve the activation of the carboxylic acid or the use of dehydrating agents. For pyridine-containing carboxylic acids, the basicity of the pyridine nitrogen can complicate acid-catalyzed reactions, making alternative methods preferable. A common and effective method is to convert the carboxylic acid to its corresponding acid chloride followed by reaction with the desired alcohol.

Detailed Protocol 2: Two-Step Esterification via Acid Chloride Formation

This protocol outlines a robust two-step procedure for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.

Diagram of the Experimental Workflow:

Esterification_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ester Formation cluster_workup Work-up and Purification A Suspend Pyrazolo[1,5-a]pyridine- 3-carboxylic acid in DCM B Add Oxalyl chloride and catalytic DMF A->B C Stir at room temperature B->C D Concentrate in vacuo C->D E Dissolve crude acid chloride in DCM D->E F Add desired alcohol and Triethylamine E->F G Stir at room temperature F->G H Wash with water and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Sources

Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2] Within the vast landscape of small-molecule kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and potent activity against a range of kinase targets.[1][3] This heterocyclic system acts as a bioisostere of purine, effectively mimicking the adenine core of ATP to bind to the highly conserved hinge region of the kinase active site.[3][4]

The strategic advantage of the pyrazolo[1,5-a]pyridine core lies in its synthetic tractability, which allows for extensive derivatization at multiple positions. This chemical flexibility enables medicinal chemists to fine-tune potency, enhance selectivity, and optimize pharmacokinetic properties, thereby addressing common challenges in drug development such as off-target effects and drug resistance.[1][5] Indeed, this scaffold is present in several clinically successful kinase inhibitors, including the FDA-approved RET kinase inhibitor Selpercatinib.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, in vitro evaluation, and cell-based characterization of novel kinase inhibitors based on the pyrazolo[1,5-a]pyridine-3-carboxylic acid framework. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both scientific integrity and practical success.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine scaffold is a critical first step. Various synthetic strategies have been developed, including cyclization, condensation, and multi-component reactions.[1][5] A common and effective method involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[6][7] The following protocol outlines an improved, general procedure for synthesizing the core acid structure, which serves as a versatile intermediate for further derivatization.

Protocol 1.1: Synthesis of this compound

This protocol describes a two-step process: the formation of the ester derivative via cycloaddition, followed by hydrolysis to yield the target carboxylic acid.[6]

Rationale: The initial synthesis of the ethyl ester provides a stable intermediate that is often easier to purify via standard techniques like column chromatography. The subsequent hydrolysis is a robust and high-yielding reaction to furnish the final carboxylic acid, which can then be used in amide coupling reactions to build diversity.

Materials:

  • Substituted Pyridine

  • Hydroxylamine-O-sulfonic acid

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 30%)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Preparation of N-aminopyridine sulfate:

    • Dissolve the starting substituted pyridine in a suitable solvent.

    • Add hydroxylamine-O-sulfonic acid portion-wise at room temperature. The reaction is often exothermic.

    • Stir the mixture for several hours until the reaction is complete (monitor by TLC). The resulting N-aminopyridine sulfate salt often precipitates and can be used directly.[6] This avoids a difficult and often low-yielding isolation of the free ylide.[6]

  • Cycloaddition to form the Ester Intermediate:

    • In a round-bottom flask, suspend the N-aminopyridine sulfate and potassium carbonate (K₂CO₃) in a mixture of water and DMF. The use of a biphasic solvent system can improve the solubility of the reactants.[6]

    • Add ethyl propiolate dropwise to the stirring suspension.

    • Heat the reaction mixture (e.g., 60-80 °C) and stir for 4-12 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester derivative in a suitable solvent like ethanol or methanol.

    • Add an aqueous solution of NaOH (e.g., 30%) and heat the mixture to reflux for 1-4 hours.

    • Monitor the saponification by TLC until all starting material is consumed.

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with HCl.

    • The this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Part 2: In Vitro Kinase Inhibition Profiling

Once a library of compounds is synthesized, the first critical step is to determine their inhibitory activity against the target kinase(s). In vitro kinase assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[2][8] Luminescence-based assays, which measure the amount of ADP produced during the kinase reaction, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[8]

Protocol 2.1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate.[8] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. A potent inhibitor will block the kinase reaction, leading to less ADP production and thus a lower luminescent signal.[8]

Materials:

  • Kinase of interest (e.g., B-Raf, CDK9, PI3Kα)

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Kₘ for the specific kinase)[9]

  • Test compounds (e.g., pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer.

    • Add the kinase/substrate mixture (e.g., 10 µL) to the wells containing the compounds.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit inhibitor-kinase binding.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL).

    • Incubate the plate at 30 °C for 60 minutes (the optimal time may vary depending on the kinase).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 20 µL) to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The raw data (Relative Light Units, RLU) is converted to percent inhibition relative to the DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution Plate_Compounds 3. Plate Compounds in 96-well Plate Compound_Dilution->Plate_Compounds Reagent_Prep 2. Prepare Kinase, Substrate, ATP Add_Kinase 4. Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Plate_Compounds->Add_Kinase Initiate_Reaction 5. Add ATP to Start Reaction Add_Kinase->Initiate_Reaction Incubate_Reaction 6. Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction 7. Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal 8. Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate 9. Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition 10. Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve 11. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Part 3: Cell-Based Target Engagement and Pathway Analysis

While in vitro assays are essential for determining direct inhibitory potency, they do not reflect the complex environment inside a living cell.[10] Cell-based assays are therefore a crucial next step to verify that a compound can enter cells, engage its intended target, and exert a biological effect.[2][11] A common approach is to measure the phosphorylation status of a known downstream substrate of the target kinase.[12]

Protocol 3.1: Western Blot Analysis of Substrate Phosphorylation

Rationale: This protocol assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context. For example, if testing a B-Raf inhibitor, one would measure the phosphorylation of MEK, a direct downstream substrate. A successful inhibitor will reduce the levels of phospho-MEK without affecting total MEK levels. This provides direct evidence of target engagement and functional pathway inhibition.[13]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for B-Raf V600E)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and controls) for a specified time (e.g., 2-24 hours). The treatment duration should be optimized based on the pathway dynamics.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold lysis buffer containing inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for loading with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., p-MEK) overnight at 4 °C.

    • Wash the membrane with TBST (3x).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total MEK) and a loading control (e.g., GAPDH).

    • Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the vehicle-treated control.

Signaling_Pathway_Inhibition cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->BRAF

Caption: Inhibition of the B-Raf-MEK-ERK signaling pathway by a B-Raf inhibitor.

Part 4: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[1,5-a]pyridine core is essential for optimizing inhibitor potency and selectivity. Structure-Activity Relationship (SAR) studies guide this process by correlating chemical changes with biological activity.[13]

Key Insights from SAR Studies:

  • Hinge Binding: The pyrazolo[1,5-a]pyrimidine nucleus itself is crucial for forming hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[14]

  • C3 Position: The 3-carboxamide group is a common feature and a key interaction point. Modifications at this position can significantly enhance potency and influence selectivity. For instance, introducing various heterocyclic moieties can lead to nanomolar activity.[14]

  • C5 and C7 Positions: Substitutions at these positions often project into the solvent-exposed region or deeper into the binding pocket. Bulky or lipophilic groups can improve hydrophobic interactions and potency, while carefully chosen polar groups can enhance solubility and selectivity.[14][15]

The following table presents representative SAR data for a hypothetical series of pyrazolo[1,5-a]pyridine derivatives targeting Kinase X and a related off-target, Kinase Y.

Compound R¹ (at C3) R² (at C5) Kinase X IC₅₀ (nM) Kinase Y IC₅₀ (nM) Selectivity (Y/X)
1a -COOH-H850>10,000>11.8
1b -CONH₂-H2505,00020
1c -CONH(Pyridin-2-yl)-H252,500100
1d -CONH(Pyridin-2-yl)-Cl151,800120
1e -CONH(Pyridin-2-yl)-Morpholine84,000500

Interpretation:

  • Converting the carboxylic acid (1a) to a primary amide (1b) improves potency, suggesting an important hydrogen bond interaction.

  • Adding a picolinamide group (1c) dramatically increases potency, likely by accessing an additional binding pocket.[14]

  • Substituting at the C5 position with a small electron-withdrawing group like chloro (1d) offers a modest improvement in potency.

  • Introducing a morpholine group at C5 (1e) significantly boosts both potency and selectivity. This is a common strategy to improve physicochemical properties and exploit polar interactions to gain selectivity over other kinases.[14]

Part 5: ADME and Pharmacokinetic Profiling

A potent inhibitor is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify compounds with favorable pharmacokinetic profiles suitable for in vivo studies.[15][16]

Key In Vitro ADME Assays:
  • Metabolic Stability Assay:

    • Purpose: To assess a compound's susceptibility to metabolism by liver enzymes (cytochrome P450s).

    • Protocol Overview: The test compound is incubated with liver microsomes (human or mouse) and a NADPH-regenerating system. The concentration of the parent compound is measured over time by LC-MS/MS to determine its half-life and intrinsic clearance.[16] High stability is generally desired.

  • Caco-2 Permeability Assay:

    • Purpose: To predict intestinal absorption of orally administered drugs.

    • Protocol Overview: Caco-2 cells are grown to form a polarized monolayer on a permeable filter. The test compound is added to either the apical (A) or basolateral (B) side. The rate of transport to the opposite chamber is measured to determine the apparent permeability coefficient (Papp).[16] A high Papp (A→B) and a low efflux ratio (Papp B→A / Papp A→B) are indicative of good absorption potential.

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Lead_Compound Lead Compound Selection Solubility->Lead_Compound Permeability Caco-2 Permeability Permeability->Lead_Compound Stability Microsomal Stability Stability->Lead_Compound Plasma_Binding Plasma Protein Binding Plasma_Binding->Lead_Compound Mouse_PK Mouse PK Study (IV and PO dosing) Lead_Compound->Mouse_PK PK_Parameters Determine F%, T1/2, CL Mouse_PK->PK_Parameters

Caption: A streamlined workflow for ADME and pharmacokinetic profiling.

Conclusion and Future Outlook

The this compound scaffold represents a highly validated and fruitful starting point for the discovery of novel kinase inhibitors. The protocols and insights provided in this guide offer a robust framework for the synthesis, biochemical screening, and cellular characterization of these compounds. By systematically applying these methodologies, researchers can efficiently advance hit compounds through the lead optimization process.

Future efforts will likely focus on overcoming acquired resistance, a common challenge with targeted therapies.[14] This may involve designing next-generation inhibitors that target resistance mutations or developing compounds with novel mechanisms of action. Furthermore, enhancing kinase selectivity remains a paramount goal to minimize off-target toxicities and improve the therapeutic window of these powerful agents.[1][5] The continued exploration of the rich chemical space around the pyrazolo[1,5-a]pyridine core promises to yield the next generation of targeted cancer therapies.

References

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • 应用化学. (2018, April 23). Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • R Discovery. (2013, July 15). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo.
  • QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1).
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed. (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
  • The Pharmaceutical and Chemical Journal. (2024, January 2). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors.
  • PubMed. (2012, January 1). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.
  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • ResearchGate. (2025, August 5). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.
  • MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
  • PubMed. (2020, December 15). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • LookChem. (n.d.). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.
  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • National Institutes of Health. (2013, July 3). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • ResearchGate. (2023, December 8). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents.
  • (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue.

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The Pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of potent and selective inhibitors for a variety of protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The versatile structure of the pyrazolo[1,5-a]pyridine ring system allows for extensive modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous kinase inhibitors based on this scaffold that have progressed into clinical trials and received regulatory approval.[1]

This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign for a library of Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, with a focus on identifying novel kinase inhibitors. We will detail the necessary steps from assay development and primary screening to hit validation and data analysis, providing field-proven insights and detailed protocols.

I. Assay Development and Optimization: Laying the Foundation for a Successful Screen

The selection and optimization of the primary screening assay are paramount to the success of any HTS campaign. For kinase targets, several robust and HTS-compatible assay technologies are available. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is universal for any ADP-generating enzyme and is less prone to interference from colored or fluorescent compounds.

Protocol 1: ADP-Glo™ Kinase Assay Development

Objective: To determine the optimal kinase and ATP concentrations for a robust and sensitive assay.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Titration:

    • Prepare a series of kinase dilutions in kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • Add a fixed, saturating concentration of the substrate peptide and ATP (e.g., 10 µM) to the wells of a 384-well plate.

    • Initiate the reaction by adding the different concentrations of the kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure ADP production according to the ADP-Glo™ protocol.

    • Plot the luminescent signal versus kinase concentration to determine the EC₅₀ value. For the HTS, use a kinase concentration that gives approximately 80% of the maximum signal (EC₈₀).

  • ATP Titration (Km Determination):

    • Using the determined optimal kinase concentration (EC₈₀), perform the kinase reaction with varying concentrations of ATP.

    • Incubate for a shorter, initial velocity time point (e.g., 15-30 minutes) to ensure the reaction is in the linear range.

    • Measure ADP production.

    • Plot the initial reaction velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km. For the primary screen, an ATP concentration at or near the Km is recommended to facilitate the identification of ATP-competitive inhibitors.

Assay Validation:

Before initiating the full-screen, validate the assay by calculating the Z'-factor, a statistical measure of assay quality.

  • Z'-Factor Calculation:

    • Prepare control wells:

      • Positive Control (Max Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle).

      • Negative Control (Min Signal): Kinase reaction with a known, potent inhibitor of the target kinase or no kinase.

    • Run multiple replicates of each control (e.g., 16-32 wells) on a single plate.

    • Calculate the Z'-factor using the following formula:

      Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

      Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[2][3]

Parameter Recommendation Rationale
Assay Technology ADP-Glo™ Kinase AssayUniversal, luminescent readout minimizes interference from colored/fluorescent compounds.
ATP Concentration At or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.
Kinase Concentration EC₈₀Provides a robust signal window while conserving enzyme.
Z'-Factor > 0.5Ensures the assay is sufficiently robust and reproducible for HTS.[2][3]

II. High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit-to-Lead Primary_Screen Single-Concentration Screen (e.g., 10 µM) of Pyrazolo[1,5-a]pyridine Library Data_Analysis Raw Data Processing and Hit Identification (e.g., >3 SD from mean) Primary_Screen->Data_Analysis Dose_Response IC₅₀ Determination of Primary Hits Data_Analysis->Dose_Response Primary Hits Counter_Screens Orthogonal & Counter-Screens (e.g., Luciferase Inhibition, Cytotoxicity) Dose_Response->Counter_Screens SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screens->SAR_Analysis Confirmed Hits Selectivity_Profiling Kinome-wide Selectivity Profiling (e.g., KinomeScan™) SAR_Analysis->Selectivity_Profiling Hit_Triage_Workflow cluster_0 Confirmation cluster_1 Counter-Screening cluster_2 Validation Primary_Hits Primary Hits from Single-Point Screen Dose_Response Dose-Response Confirmation (IC₅₀ Determination in Primary Assay) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LanthaScreen™) Dose_Response->Orthogonal_Assay Potent Hits Luciferase_Inhibition Luciferase Inhibition Assay (for ADP-Glo™) Orthogonal_Assay->Luciferase_Inhibition Cytotoxicity_Assay Cellular Cytotoxicity Assay (e.g., CellTiter-Glo®) Luciferase_Inhibition->Cytotoxicity_Assay SAR_by_resynthesis SAR by Analogue Purchase or Resynthesis Cytotoxicity_Assay->SAR_by_resynthesis Confirmed & Specific Hits Biophysical_Methods Biophysical Confirmation (e.g., SPR, ITC) SAR_by_resynthesis->Biophysical_Methods

Caption: A logical workflow for hit confirmation and triage.

Protocol 3: Dose-Response Confirmation and IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of the primary hits.

Procedure:

  • Select the most active compounds from the primary screen.

  • Create a serial dilution series for each hit (e.g., 10-point, 3-fold dilutions).

  • Perform the ADP-Glo™ kinase assay with the serially diluted compounds.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Orthogonal Assay - LanthaScreen™ Eu Kinase Binding Assay

Objective: To confirm hit activity using a different assay technology to rule out technology-specific artifacts.

Procedure:

  • Follow the manufacturer's protocol for the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific). [4]2. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the compound to the kinase.

  • Test the confirmed hits in a dose-response format to determine their binding affinity (IC₅₀ or Kd).

Protocol 5: Counter-Screen for Assay Interference - Luciferase Inhibition

Objective: To identify compounds that directly inhibit the luciferase enzyme used in the ADP-Glo™ assay.

Procedure:

  • Perform the final step of the ADP-Glo™ assay (addition of the Kinase Detection Reagent which contains luciferase) in the presence of the hit compounds and a constant amount of ATP.

  • A decrease in luminescence indicates direct inhibition of luciferase.

Protocol 6: Cell-Based Counter-Screen - Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the confirmed hits.

Materials:

  • A relevant cancer cell line (e.g., MCF-7 for a breast cancer target).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega). [5]* Opaque-walled 96- or 384-well plates.

Procedure:

  • Seed the cells in multiwell plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the hit compounds for a prolonged period (e.g., 48-72 hours).

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. [5]4. Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with potent cytotoxicity may be deprioritized unless cytotoxicity is the desired outcome.

IV. Data Analysis and Interpretation

Data Normalization and Hit Selection
  • Plate-wise Normalization: Normalize the raw data from the primary screen on a per-plate basis using the positive (0% inhibition) and negative (100% inhibition) controls.

  • Hit Threshold: A common method for hit selection is to use a Z-score or a robust Z-score cutoff (e.g., >3) to identify compounds with activity that is statistically significant compared to the plate median.

Structure-Activity Relationship (SAR) Analysis: A Case Study

Following the confirmation and counter-screening cascade, the remaining validated hits can be analyzed to establish an initial SAR.

Hypothetical Case Study:

An HTS of a this compound library against Kinase X yields several confirmed hits.

Compound ID R¹ Group R² Group Kinase X IC₅₀ (nM) CellTiter-Glo CC₅₀ (µM)
Hit A -H4-Fluorophenyl50> 50
Hit B -CH₃4-Fluorophenyl25> 50
Hit C -H3-Chlorophenyl250> 50
Hit D -H4-Methoxyphenyl800> 50
Analogue 1 -CH₃Phenyl150> 50
Analogue 2 -CH₃2-Pyridyl80> 50

SAR Insights:

  • R¹ Position: A small alkyl group like methyl at the R¹ position appears to be beneficial for potency (Hit B vs. Hit A).

  • R² Position:

    • Electron-withdrawing groups on the phenyl ring at R² are favored, with a 4-fluoro substitution being optimal (Hit A vs. Hit C and Hit D).

    • The position of the substituent is important, as the 3-chloro analogue is less potent than the 4-fluoro.

    • Replacing the phenyl ring with a pyridine may be tolerated (Analogue 2).

  • Selectivity: All hits show a good therapeutic window, with cytotoxicity observed at concentrations much higher than their kinase inhibitory potency.

This initial SAR provides a roadmap for medicinal chemistry efforts to synthesize more potent and selective analogues.

V. Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign, as detailed in these application notes, relies on a carefully optimized primary assay, a rigorous hit validation and counter-screening cascade, and insightful data analysis. By following these protocols and principles, researchers can efficiently identify and advance promising lead compounds for further drug development.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Application Notes and Protocols for Pyrazolo[1,5-a]pyridine-3-carboxylic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[1,5-a]pyridine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the agrochemical sector due to their diverse biological activities.[1][2] This technical guide focuses on the application of a key member of this family, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, and its derivatives in the development of innovative herbicidal and fungicidal formulations. As a Senior Application Scientist, this document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and to furnish self-validating protocols for the effective use of this scaffold in crop protection.

The pyrazole chemical scaffold is a well-established active fragment in the discovery of novel agrochemicals.[3] Pyrazolo[1,5-a]pyrimidine derivatives, in particular, have been explored for a range of biological applications, including their potential as inhibitors of cyclin-dependent kinase 2 in pharmaceuticals and their demonstrated efficacy as antimicrobial and antifungal agents.[4][5][6][7] This guide will synthesize the available scientific literature to provide actionable insights and detailed methodologies for leveraging the unique properties of this compound in agrochemical formulations.

Part 1: Mechanism of Action and Biological Activity

Herbicidal Activity: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)

The primary herbicidal mode of action for many pyrazole-containing compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10] HPPD is a key enzyme in the tyrosine catabolic pathway, which is essential for the biosynthesis of plastoquinone and tocopherol in plants.[9] Plastoquinone is a vital cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photooxidation.[9]

By inhibiting HPPD, this compound-based herbicides disrupt this pathway, leading to a depletion of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching or whitening of new plant tissues due to the photo-destruction of chlorophyll. Ultimately, this disruption of photosynthesis and other vital cellular processes leads to weed death.[9] Several pyrazole aromatic ketone analogs have been synthesized and shown to be effective HPPD inhibitors, displaying excellent herbicidal activity against various broadleaf weeds.[8]

Logical Relationship: HPPD Inhibition Pathway

HPPD Inhibition Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Weed_Death Weed Death Photosynthesis->Weed_Death Pyrazolo_Acid Pyrazolo[1,5-a]pyridine -3-carboxylic acid Pyrazolo_Acid->HPPD Inhibits

Caption: Mechanism of herbicidal action via HPPD inhibition.

Fungicidal Activity

Recent studies have highlighted the potential of Pyrazolo[1,5-a]pyrimidine derivatives as effective antifungal agents against a range of phytopathogenic fungi.[11][12][13] The proposed mechanism of action for some derivatives involves the disruption of the fungal cell membrane integrity, leading to increased permeability and the release of cellular contents. Furthermore, these compounds can cause severe damage to the surface morphology of mycelium and elevate intracellular reactive oxygen species (ROS) levels, ultimately resulting in fungal cell death.[14]

Research has demonstrated the in vitro efficacy of certain 6,7-diarylpyrazolo[1,5-a]pyrimidines against fungi such as Alternaria solani, Cytospora sp., and Fusarium solani, with some analogs exhibiting IC50 values in the range of 17-28 µg/mL.[11][12] This suggests a promising avenue for the development of novel fungicides based on the this compound scaffold.

Part 2: Agrochemical Formulation Development

The successful application of this compound as an agrochemical active ingredient (AI) is critically dependent on its formulation. The choice of formulation will be dictated by the physicochemical properties of the AI, the intended application method, and the target pest.

Pre-formulation Studies

Before developing a full formulation, a series of pre-formulation studies are essential to characterize the active ingredient.

ParameterMethodPurpose
Solubility Shake-flask method in various organic solvents and water at different pH values.To determine suitable solvents for formulation and understand pH-dependent solubility.
Melting Point Differential Scanning Calorimetry (DSC) or capillary melting point apparatus.To assess thermal stability and purity.
pKa Potentiometric titration or UV-Vis spectrophotometry.To predict behavior in different pH environments (e.g., spray tank, soil).
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLC.To predict lipophilicity and potential for bioaccumulation.
Stability HPLC analysis of the AI under various stress conditions (heat, light, hydrolysis at different pH).To identify potential degradation pathways and inform storage requirements.
Formulation Types and Protocols

Based on the pre-formulation data, suitable formulation types can be developed. Below are example protocols for two common formulation types.

Wettable powders are a solid formulation type that is mixed with water to form a suspension for spraying.

Objective: To prepare a stable 50% WP formulation of this compound.

Materials:

  • This compound (technical grade, >95% purity)

  • Wetting agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., Lignosulfonate)

  • Carrier (e.g., Kaolin or precipitated silica)

  • Air-jet mill

  • Ribbon blender

  • Sieve (100-mesh)

Procedure:

  • Pre-milling: Roughly mix 50 parts of this compound with 45 parts of the carrier.

  • Milling: Pass the pre-mix through an air-jet mill to achieve a particle size of <10 µm. The fine particle size is crucial for good suspensibility.

  • Blending: In a ribbon blender, combine the milled concentrate with 2 parts of the wetting agent and 3 parts of the dispersing agent. Blend until a homogenous powder is obtained.

  • Sieving: Pass the final blend through a 100-mesh sieve to remove any agglomerates.

  • Packaging: Package the final WP formulation in moisture-proof containers.

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water. This is suitable if the active ingredient has good solubility in an organic solvent.

Objective: To prepare a 25% EC formulation of a soluble derivative of this compound (e.g., an ester derivative).

Materials:

  • This compound ester derivative (technical grade, >95% purity)

  • Solvent (e.g., Aromatic solvent like Solvesso™ 150 or a less toxic alternative)

  • Emulsifier blend (a mix of anionic and non-ionic surfactants, e.g., Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Jacketed mixing vessel with an agitator

Procedure:

  • Dissolution: In the jacketed mixing vessel, dissolve 25 parts of the this compound ester derivative in 65 parts of the chosen solvent. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Emulsifier Addition: While stirring, add 10 parts of the emulsifier blend to the solution.

  • Homogenization: Continue to agitate the mixture until a clear, homogenous solution is obtained.

  • Quality Control: Test the spontaneity and stability of the emulsion by diluting a sample of the EC in standard hard water.

  • Packaging: Package the final EC formulation in solvent-resistant containers.

Workflow: Agrochemical Formulation Development

Formulation Development Workflow Start Start: Active Ingredient This compound Preformulation Pre-formulation Studies (Solubility, Stability, etc.) Start->Preformulation Formulation_Selection Select Formulation Type (WP, EC, etc.) Preformulation->Formulation_Selection WP_Path Wettable Powder (WP) Formulation Formulation_Selection->WP_Path Solid AI EC_Path Emulsifiable Concentrate (EC) Formulation Formulation_Selection->EC_Path Liquid/Soluble AI Milling Milling & Blending WP_Path->Milling Dissolution Dissolution & Homogenization EC_Path->Dissolution QC Quality Control (Particle Size, Emulsion Stability) Milling->QC Dissolution->QC QC->Formulation_Selection Fail Stability_Testing Stability Testing (Accelerated & Real-time) QC->Stability_Testing Pass End Final Formulation Stability_Testing->End

Caption: A generalized workflow for agrochemical formulation.

Part 3: Efficacy Testing Protocols

Greenhouse Bioassays for Herbicidal Efficacy

Greenhouse bioassays provide a controlled environment for the initial screening of herbicidal formulations.

Objective: To determine the dose-response of a this compound formulation on target weed species.

Materials:

  • Target weed species (e.g., Chenopodium album, Stellaria media, Brassica juncea) grown in pots.

  • A susceptible crop species (e.g., wheat, maize, or rice) for selectivity testing.[8]

  • The formulated this compound.

  • A commercial standard herbicide with a similar mode of action (e.g., mesotrione).

  • A track sprayer for uniform application.

  • Greenhouse with controlled temperature, humidity, and photoperiod.

Procedure:

  • Plant Propagation: Grow weeds and crop plants in a suitable potting mix until they reach the 2-4 leaf stage.

  • Dose Preparation: Prepare a series of dilutions of the test formulation and the standard herbicide in water. Include a water-only control.

  • Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. A typical application volume is 200-400 L/ha.

  • Incubation: Return the treated plants to the greenhouse. Maintain optimal growing conditions.

  • Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill). For crop plants, assess any signs of injury.

  • Data Analysis: Calculate the GR50 (the dose required to reduce plant growth by 50%) for each weed species using probit or log-logistic analysis.

In Vitro Antifungal Efficacy Testing

This protocol is designed to evaluate the direct inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

Objective: To determine the EC50 (effective concentration to inhibit 50% of growth) of a this compound formulation against target fungal pathogens.

Materials:

  • Pure cultures of target fungi (e.g., Fusarium solani, Alternaria solani, Colletotrichum gloeosporioides).[11][12]

  • Potato Dextrose Agar (PDA) medium.

  • The formulated this compound.

  • A commercial standard fungicide.

  • Sterile petri dishes, micropipettes, and an incubator.

Procedure:

  • Medium Preparation: Prepare PDA medium and amend it with a series of concentrations of the test formulation and the standard fungicide after autoclaving and cooling to approximately 45-50°C. Pour the amended PDA into sterile petri dishes. Include a control with no fungicide.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Measurement: When the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter of all treatments.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value using regression analysis.

Part 4: Stability Testing of Formulations

Stability testing is crucial to ensure that the agrochemical product retains its physical and chemical properties over time under various environmental conditions.

Protocol 4.1: Accelerated Storage Stability

This test simulates long-term storage in a shorter period by using elevated temperatures.

Objective: To predict the shelf-life of the formulated product.

Procedure:

  • Sample Preparation: Place samples of the formulation in appropriate commercial packaging.

  • Storage: Store the samples in a temperature-controlled oven at 54 ± 2°C for 14 days.

  • Analysis: Before and after storage, analyze the samples for:

    • Active Ingredient Content: Using a validated HPLC method.

    • Physical Properties: For WP, check for caking, suspensibility, and wettability. For EC, check for phase separation, crystallization, and emulsion stability.

  • Evaluation: A significant change in chemical or physical properties indicates potential long-term stability issues.

Protocol 4.2: Low-Temperature Stability

This is particularly important for liquid formulations.

Objective: To assess the formulation's stability at low temperatures.

Procedure:

  • Sample Preparation: Place samples of the liquid formulation in appropriate packaging.

  • Storage: Store the samples at 0 ± 2°C for 7 days.

  • Analysis: After storage, allow the samples to return to room temperature and visually inspect for crystallization, phase separation, or changes in viscosity. Test the emulsion stability for EC formulations.

  • Evaluation: The formulation should remain stable and perform as expected after exposure to low temperatures.

Conclusion

This compound and its derivatives present a versatile and potent scaffold for the development of new-generation herbicides and fungicides. The herbicidal activity, primarily through HPPD inhibition, offers an effective mode of action against a range of problematic weeds. Concurrently, the demonstrated antifungal properties open up possibilities for broad-spectrum disease control. The successful commercialization of any active ingredient based on this scaffold will be contingent on the development of stable and efficacious formulations. The protocols and application notes provided in this guide offer a robust framework for researchers and formulators to unlock the full potential of this compound in modern agriculture.

References

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  • Al-Ghorbani, M., et al. (2021). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents.
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Application Notes & Protocols: Pyrazolo[1,5-a]pyridine-3-carboxylic Acid as a Versatile Ligand for Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic motif has garnered significant attention in medicinal chemistry and materials science due to its prevalence in biologically active compounds and functional organic materials.[1] Its rigid, bicyclic structure and tunable electronic properties make it an excellent scaffold for the design of ligands in transition metal catalysis. Specifically, Pyrazolo[1,5-a]pyridine-3-carboxylic acid offers a unique combination of a robust aromatic system and a carboxylic acid moiety, which can serve as a versatile anchoring group for coordination to a metal center. This bidentate N,O-coordination can stabilize catalytically active metal species, enhancing their reactivity and selectivity in a variety of cross-coupling reactions.

The strategic placement of the carboxylic acid at the 3-position allows for the formation of a stable six-membered metallacycle upon coordination with a metal center through the pyridine nitrogen (N1) and one of the carboxylate oxygens. This chelation effect imparts thermal stability to the resulting metal complex and can influence the steric and electronic environment around the metal, thereby dictating the outcome of the catalytic reaction. These application notes provide detailed protocols for the synthesis of the ligand and its application in palladium- and copper-catalyzed reactions, highlighting its potential for researchers in organic synthesis and drug development.

Synthesis and Characterization of the Ligand

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the cyclization of N-aminopyridinium salts with α,β-unsaturated carbonyl compounds.[2] Copper-mediated oxidative linkage of C-C and N-N bonds also provides a direct route to these structures.[3][4]

Protocol 2.1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound, which may be adapted from established literature methods.

Workflow for Ligand Synthesis

Caption: General workflow for the synthesis of the target ligand.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate N-aminopyridinium precursor and an equimolar amount of an ethyl acrylate derivative in a suitable solvent such as ethanol or toluene.

  • Cyclization: Add a base (e.g., triethylamine or potassium carbonate) to the mixture and heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains the ethyl ester of this compound. Purify this intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 M). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (as monitored by TLC).

  • Workup and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with hydrochloric acid (2 M) until a precipitate forms (pH ~2-3).

  • Final Product: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The molecular formula is C₈H₆N₂O₂ with a monoisotopic mass of 162.04 g/mol .[5]

Application in Palladium-Catalyzed C-H Activation/Arylation

The pyrazolo[1,5-a]pyridine scaffold is amenable to direct C-H functionalization, a powerful strategy for molecular diversification that avoids the need for pre-functionalized starting materials.[6][7] The pyrazole nitrogen (N1) can act as an innate directing group to achieve regioselective C-H activation.[7] The use of this compound as a ligand can further enhance the efficiency and selectivity of these transformations.

Protocol 3.1: Palladium-Catalyzed C3-Arylation of Pyrazolo[1,5-a]pyridines

This protocol describes the use of a palladium catalyst, potentially supported by the title ligand, for the direct arylation at the C3 position of a pyrazolo[1,5-a]pyridine core.

Catalytic Cycle Overview

C_H_Activation cluster_0 Catalytic Cycle A Pd(II) Precatalyst + Ligand (L) B Coordination & C-H Activation A->B C Palladacycle Intermediate B->C Pyrazolo[1,5-a]pyridine Substrate D Oxidative Addition (Ar-I) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G 3-Arylated Product F->G Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the pyrazolo[1,5-a]pyridine substrate (1.0 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), this compound (10 mol%), and an additive such as cesium fluoride (CsF) (2.0 mmol).[6]

  • Reaction Setup: Add a dry, degassed solvent such as DMF or dioxane (5 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the 3-arylated pyrazolo[1,5-a]pyridine.

Data Summary Table:

EntryAryl HalideAdditiveYield (%)Reference
1IodobenzeneCsF85[6]
24-IodotolueneCsF88[6]
31-Iodo-4-methoxybenzeneCsF75[6]
41-Iodo-4-nitrobenzeneCsF65[6]

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Application in Copper-Catalyzed Annulation Reactions

Copper catalysis offers a cost-effective and sustainable alternative to palladium for various cross-coupling reactions. The this compound ligand can be employed in copper-mediated syntheses, for example, in annulation reactions to construct the pyrazolo[1,5-a]pyridine core itself.[8]

Protocol 4.1: Copper-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates

This protocol describes a copper-mediated oxidative linkage of C-C and N-N bonds to synthesize substituted pyrazolo[1,5-a]pyridine-3-carboxylates.[4]

Step-by-Step Procedure:

  • Reagent Preparation: In a sealed tube, combine the substituted pyridyl ester (1.0 mmol), the corresponding nitrile derivative (1.5 mmol), copper(I) iodide (CuI, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol). The title ligand can be added (10-20 mol%) to enhance reaction efficiency.

  • Reaction Setup: Add a polar aprotic solvent like DMSO or DMF (3 mL).

  • Reaction Conditions: Seal the tube tightly and heat the mixture to 110-130 °C for 16-24 hours. The reaction is often carried out under an air or oxygen atmosphere, which acts as the terminal oxidant.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-3-carboxylate product.

Logical Relationship Diagram

Copper_Catalysis cluster_Ligand Ligand Role cluster_Reaction Reaction Components L1 Pyrazolo[1,5-a]pyridine- 3-carboxylic acid L2 Stabilizes Cu(I)/Cu(II) Catalytic Species L1->L2 L3 Enhances Solubility and Reactivity L1->L3 P Product: Pyrazolo[1,5-a]pyridine Derivative L1->P Facilitates R1 Pyridyl Ester + Nitrile R1->P R2 Cu(I) Catalyst R2->P R3 Base + Oxidant R3->P

Caption: Role of the ligand in the copper-catalyzed reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key checkpoints include:

  • Reaction Monitoring: Consistent monitoring by TLC or GC-MS allows the researcher to track the consumption of starting materials and the formation of the product, confirming that the transformation is proceeding as expected.

  • Spectroscopic Analysis: Unambiguous characterization of the final product by NMR and mass spectrometry is non-negotiable. The observed data must match the expected structure.

  • Control Experiments: In cases of unexpected results or for mechanistic investigations, running a control reaction in the absence of the ligand or the metal catalyst can validate their essential role in the catalytic process.

By adhering to these principles, researchers can ensure the reliability and reproducibility of their results, reinforcing the trustworthiness of the described methodologies.

References

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Application Notes & Protocols: Bioisosteric Replacement Strategies for Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Challenge of the Carboxylic Acid Moiety

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives have shown significant promise across various therapeutic areas, including oncology and infectious diseases.[3][4] Notably, pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as potent antitubercular agents, exhibiting nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][5][6] The discovery of these agents often begins with the key intermediate, pyrazolo[1,5-a]pyridine-3-carboxylic acid.

While the carboxylic acid group at the 3-position is a crucial handle for derivatization into amides and other functional groups, it can also introduce significant liabilities in a drug candidate.[7][8] These challenges include:

  • Poor Membrane Permeability: At physiological pH, the carboxylate anion is highly polar, which can limit passive diffusion across biological membranes and reduce oral bioavailability.

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[7]

  • Toxicity: The acidic nature of the group can contribute to off-target effects and toxicity.

To mitigate these issues while retaining the essential pharmacophoric interactions of the carboxylate, medicinal chemists employ a strategy known as bioisosteric replacement .[8] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties (e.g., acidity, size, and hydrogen bonding capacity) but possesses an improved pharmacokinetic and safety profile.

This guide provides a detailed overview of bioisosteric replacement strategies for this compound, focusing on two of the most successful and widely used carboxylic acid bioisosteres: tetrazoles and N-acylsulfonamides . We will discuss the rationale for their selection and provide detailed, actionable protocols for their synthesis and subsequent biological evaluation.

Strategic Rationale: Why Tetrazoles and N-Acylsulfonamides?

The selection of a bioisostere is a context-dependent decision, but tetrazoles and N-acylsulfonamides are frequently employed due to their ability to successfully mimic the key features of a carboxylic acid.[9][10][11]

FeatureCarboxylic Acid1H-TetrazoleN-AcylsulfonamideRationale for Replacement
Acidity (pKa) ~4-5~4.5-5~4-6Both bioisosteres have comparable acidity, allowing them to exist in an anionic state at physiological pH and engage in similar ionic interactions with target proteins.[9][12][13]
Geometry PlanarPlanarNon-planar (tetrahedral sulfur)The planar tetrazole ring closely mimics the geometry of the carboxylate group. The three-dimensional nature of the N-acylsulfonamide can offer new vectors for interaction.
Hydrogen Bonding AcceptorAcceptorAcceptorBoth groups are effective hydrogen bond acceptors, mimicking the interaction of the carboxylate oxygens.[12]
Lipophilicity LowHigherHigherThe increased lipophilicity of these bioisosteres can lead to improved cell permeability and oral bioavailability.[14][15]
Metabolic Stability Susceptible to glucuronidationGenerally more stableGenerally more stableBoth are less prone to the metabolic pathways that rapidly clear carboxylic acids, potentially leading to an extended half-life.[16]

The following workflow outlines the general strategy for applying bioisosteric replacement to the this compound scaffold.

Bioisostere_Workflow A Start: Pyrazolo[1,5-a]pyridine -3-carboxylic acid B Strategy Selection: Bioisosteric Replacement A->B Address PK/PD Liabilities C Candidate 1: Tetrazole Analog B->C Mimic Acidity & Planarity D Candidate 2: N-Acylsulfonamide Analog B->D Modulate pKa & Lipophilicity E Multi-Step Synthesis C->E D->E F In Vitro Biological Evaluation (e.g., Anti-Mtb Assay) E->F Evaluate Potency G ADME/Tox Profiling F->G Assess Drug-like Properties H Lead Optimization G->H Refine Structure

Caption: General workflow for bioisosteric replacement.

Protocols: Synthesis of Bioisosteric Analogs

The following protocols provide detailed, step-by-step methodologies for the synthesis of a tetrazole and an N-acylsulfonamide analog of a generic 2,5-dimethylthis compound. These protocols are based on established synthetic transformations and can be adapted for variously substituted scaffolds.

Part 1: Synthesis of the Core Intermediate

The common starting material for both bioisosteres is the 2,5-dimethylthis compound. Its synthesis is typically achieved via a multi-step sequence.[1][6]

Synthesis_Core cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Saponification A 2,6-Lutidine B N-Amino-2,6-lutidinium A->B DPH or MSH D Ethyl 2,5-dimethylpyrazolo[1,5-a] pyridine-3-carboxylate B->D C Ethyl Propiolate C->D E 2,5-Dimethylpyrazolo[1,5-a] pyridine-3-carboxylic acid D->E NaOH (aq)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic process. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to maximize yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Pyrazolo[1,5-a]pyridine synthesis can often be attributed to several factors. Firstly, ensure the purity of your starting materials, as impurities can significantly hinder the reaction. Suboptimal reaction conditions such as temperature, solvent, and reaction time are also common culprits. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time. The choice and loading of the catalyst, if applicable, can also dramatically influence the outcome.[1][2]

Q2: I'm observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[3] The choice of solvent and catalyst can play a crucial role in directing the regioselectivity. It is highly advisable to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions. In cases where regioisomer formation is unavoidable, separation is typically achieved through column chromatography, with careful selection of the eluent system.[1]

Q3: What are the most common side products in this synthesis, and how can I identify them?

A3: Common side products can include unreacted starting materials, partially cyclized intermediates, and isomers. Identification is best achieved through a combination of analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectral data of your product mixture with known standards or literature data is essential for accurate identification.

Q4: How critical is the work-up procedure in isolating the pure product?

A4: A proper work-up procedure is crucial for removing catalysts, inorganic salts, and other impurities that can complicate purification.[1] The specific work-up will depend on the reaction conditions but often involves quenching the reaction, extraction with an appropriate organic solvent, and washing with aqueous solutions to remove water-soluble byproducts.

II. Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed analysis of common side products, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction mixture.

Unreacted N-aminopyridinium Ylide or Precursors

Issue: Significant amounts of the N-aminopyridinium ylide or its precursors (e.g., N-aminopyridine sulfates) remain at the end of the reaction.

Causality: This often points to inefficient ylide formation or insufficient activation for the subsequent cycloaddition. The stability of the ylide is also a critical factor; it can decompose if the reaction conditions are too harsh or the reaction time is excessively long.

Troubleshooting Protocol:

  • Verify Ylide Formation: Before adding the alkyne, confirm the formation of the N-aminopyridinium ylide using a suitable analytical method like TLC or a colorimetric test if available.

  • Optimize Base and Solvent: The choice of base and solvent is critical for efficient ylide generation. For N-aminopyridine sulfates, ensure the base is strong enough to deprotonate the precursor. The solvent should adequately solubilize both the precursor and the ylide.

  • Temperature Control: Maintain the optimal temperature for both ylide formation and the subsequent cycloaddition. Some ylides are thermally unstable and require milder conditions.

Incomplete Cyclization and Michael Addition Products

Issue: Identification of open-chain intermediates or Michael addition products instead of the desired fused heterocyclic ring system.

Causality: The [3+2] cycloaddition reaction is a key step in forming the pyrazolo[1,5-a]pyridine core.[4] If the dipolarophile (the alkyne or alkene) is not sufficiently reactive, or if the reaction conditions do not favor the concerted cycloaddition pathway, side reactions like Michael addition can occur, especially with α,β-unsaturated carbonyl compounds.[5]

Troubleshooting Protocol:

  • Choice of Dipolarophile: Ensure the alkyne or alkene used is sufficiently activated, typically with electron-withdrawing groups, to facilitate the cycloaddition.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to find the optimal medium for the cycloaddition.[4]

  • Catalyst Screening: For reactions that are sluggish, consider the use of a catalyst. While some variations are catalyst-free, others benefit from Lewis acids or metal catalysts to promote the desired cycloaddition.[4]

Formation of Isomeric Byproducts

Issue: The final product is contaminated with isomeric pyrazolo[1,5-a]pyridines or other heterocyclic systems.

Causality: The use of unsymmetrical reagents can lead to the formation of regioisomers. For instance, if the pyridine ring or the alkyne is asymmetrically substituted, the cycloaddition can occur in different orientations. Additionally, under certain conditions, rearrangements of intermediates can lead to different fused heterocyclic systems.

Troubleshooting Protocol:

  • Control of Reaction Conditions: Temperature and catalyst choice can influence the regioselectivity of the cycloaddition. Lower temperatures often favor the thermodynamically more stable product.[1]

  • Strategic Blocking Groups: In some cases, the use of removable blocking groups on one of the reactants can direct the cycloaddition to the desired position.

  • Purification Strategy: When isomers are formed, a robust purification method is essential. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient can often resolve these closely related compounds.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in this compound synthesis.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_solutions Mitigation Strategies start Start | Reaction Outcome low_yield Low Yield start->low_yield Poor side_products Side Products Observed start->side_products Impure pure_product High Yield & Purity start->pure_product Good check_reagents Check Reagent Purity low_yield->check_reagents identify_side_products Identify Side Products (TLC, LC-MS, NMR) side_products->identify_side_products end End | Optimized Protocol pure_product->end optimize_conditions Optimize Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK check_catalyst Evaluate Catalyst (Type, Loading) optimize_conditions->check_catalyst Yield Still Low check_catalyst->end Optimized unreacted_sm Unreacted Starting Material identify_side_products->unreacted_sm Unreacted SM isomers Isomeric Byproducts identify_side_products->isomers Isomers other_byproducts Other Byproducts identify_side_products->other_byproducts Other optimize_ylide Optimize Ylide Formation unreacted_sm->optimize_ylide adjust_conditions Adjust Reaction Conditions isomers->adjust_conditions other_byproducts->adjust_conditions optimize_ylide->end purification Refine Purification adjust_conditions->purification purification->end

Caption: A flowchart for troubleshooting Pyrazolo[1,5-a]pyridine synthesis.

III. Data Summary and Experimental Protocols

Table 1: Impact of Reaction Conditions on Product Distribution
EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Desired Product Yield (%)Major Side Product(s)
1EthanolNoneReflux354Unreacted starting materials
2AcetonitrileNone85 (Sonication, 20 min)0.3369Minimal side products
3MethanolNoneReflux349Isomeric byproducts
4N,N-DimethylformamideNone100288-93[6]Trace impurities

This table is a representative summary based on literature findings and may require optimization for specific substrates.[4][6]

General Experimental Protocol for Pyrazolo[1,5-a]pyridine-3-carboxylate Synthesis

This protocol is a generalized procedure and may require modification based on the specific substrates and desired product.

  • Synthesis of N-aminopyridine Precursor: Substituted pyridines are reacted with hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyridine sulfates.[6]

  • Cycloaddition Reaction:

    • The N-aminopyridine sulfate and ethyl propiolate are dissolved in an appropriate solvent system (e.g., water and N,N-dimethylformamide).[6]

    • The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) and monitored by TLC.

    • Upon completion, the reaction is worked up by extraction and purification, typically by column chromatography.

  • Saponification to Carboxylic Acid: The resulting Pyrazolo[1,5-a]pyridine-3-carboxylate ester is hydrolyzed using a strong base (e.g., 30% NaOH aqueous solution) to yield the final this compound.[6]

Visualization of the General Reaction Mechanism

The following diagram illustrates the key steps in the formation of the Pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition.

Reaction_Mechanism cluster_reactants Reactants pyridine N-Aminopyridinium Ylide cycloaddition [3+2] Cycloaddition pyridine->cycloaddition alkyne Alkyne/Alkene alkyne->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Aromatization intermediate->aromatization product Pyrazolo[1,5-a]pyridine aromatization->product

Caption: A simplified mechanism for Pyrazolo[1,5-a]pyridine synthesis.

IV. References

  • Ghashang, M., & Veisi, H. (2016). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Ultrasonics Sonochemistry, 31, 209-218. Available from: [Link]

  • Li, W., & Fan, J. (2018). Improved Synthesis of this compound Derivatives. Applied Chemistry, 47(4), 834-837. Available from: [Link]

  • Emelina, E. E., Aleksandrov, A. V., & Dvorko, G. F. (2009). Regioselectivity of the Reaction of 5-Amino-3-phenylpyrazole with 1,1,1-Trifluoro-2,4-pentanedione. Russian Journal of Organic Chemistry, 45(10), 1554-1556. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for this important class of heterocyclic compounds.

Introduction to Synthetic Strategies

The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many pharmaceutically active compounds.[1] The synthesis of its 3-carboxylic acid derivatives typically involves a few primary routes, most notably the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or suitable dipolarophiles, and cross-dehydrogenative coupling (CDC) reactions.[2][3] Understanding the nuances of these methods is crucial for achieving high yields and purity.

This guide will focus on the common challenges encountered during these syntheses and provide practical, evidence-based solutions.

Troubleshooting Common Experimental Issues

Issue 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

Question: I am getting a very low yield of my desired this compound derivative. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. Here are the key areas to investigate:

  • Purity of Starting Materials: Impurities in your N-aminopyridine or the coupling partner can significantly hinder the reaction. Ensure your starting materials are pure. If necessary, recrystallize or purify them before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical. For cross-dehydrogenative coupling reactions, acetic acid is commonly used.[4] However, using strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) has been found to be less effective and can lead to side reactions.[5] It's crucial to optimize the catalyst loading; for example, in some protocols, six equivalents of acetic acid have been shown to be optimal.[4]

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics. For the synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling, ethanol is a commonly effective solvent.[4] A screening of solvents such as acetonitrile, methanol, dioxane, and toluene showed no reaction in some cases, highlighting the importance of solvent choice.[4] In some [3+2] cycloaddition reactions, acetonitrile has been identified as the most efficacious solvent.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product. These reactions are often run at elevated temperatures (e.g., 130 °C or refluxing acetonitrile at 85 °C).[2][4] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.

  • Atmosphere: For oxidative coupling reactions, the presence of an oxidant is necessary. Many procedures utilize molecular oxygen from the air or a pure oxygen atmosphere.[4] Ensuring an adequate supply of the oxidant is crucial for driving the reaction to completion.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Question: My reaction is producing a significant amount of a side product. How can I identify it and prevent its formation?

Answer:

Side product formation is a common hurdle. Here’s how to address it:

  • Common Side Products: In the synthesis involving N-aminopyridines and ethyl acetoacetate in the presence of acetic acid, a common side product is a triazolo[1,5-a]pyridine derivative.[4] This can occur, for instance, when an excess of acetic acid is used.

  • Controlling Reaction Conditions:

    • Catalyst Loading: Carefully control the amount of acid catalyst. As mentioned, excessive acetic acid can promote the formation of undesired byproducts.[4]

    • Temperature Control: Overheating or prolonged reaction times can lead to decomposition or side reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Purification Strategies: If side products are formed, purification is necessary. Recrystallization from a suitable solvent like ethanol is often effective for crystalline products.[4] For non-crystalline products or complex mixtures, column chromatography on silica gel is the standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound derivatives?

A1: The optimal solvent is highly dependent on the specific synthetic route. For the acetic acid and oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, ethanol has been reported as an effective solvent.[4] In contrast, for the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes, acetonitrile has been shown to give excellent yields, particularly under sonication.[2] A solvent screen is always recommended when developing a new reaction.

Q2: Can I use a stronger acid than acetic acid to catalyze the reaction?

A2: It is generally not recommended. While acidic conditions are often necessary, studies have shown that strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) are less effective.[5] Increasing the loading of TFA, for example, can lead to side reactions with the N-aminopyridine starting material.[5]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, product, and any potential side products. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.

Q4: My product is difficult to purify. What are some recommended purification techniques?

A4: For crystalline pyrazolo[1,5-a]pyridine derivatives, recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF is often the most effective method to obtain a pure product.[4] If your product is an oil or if recrystallization is ineffective, column chromatography on silica gel is the method of choice. A systematic approach to choosing the eluent, starting with a low polarity solvent and gradually increasing the polarity, will be key to successful separation.

Q5: How does sonication affect the reaction?

A5: Sonication can significantly improve reaction rates and yields in some cases. For the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes, using ultrasonic irradiation has been shown to dramatically increase the yield and reduce the reaction time compared to conventional heating.[2]

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of a representative this compound derivative via cross-dehydrogenative coupling.

ParameterOptimized ConditionReference
Starting Materials N-amino-2-imino-pyridine, Ethyl acetoacetate[4]
Solvent Ethanol[4]
Catalyst Acetic Acid (6 equivalents)[4]
Atmosphere O₂ (1 atm)[4]
Temperature 130 °C[4]
Time 18 hours[4]
Yield Up to 94%[4]

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylthis compound ethyl ester[4]
  • To a solution of the appropriate N-amino-2-imino-pyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture under an O₂ atmosphere (1 atm) at 130 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Recrystallize the crude product from ethanol to yield pure yellow-white crystals.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Starting Materials: N-amino-2-imino-pyridine Ethyl acetoacetate add_solvent Add Solvent: Ethanol start->add_solvent add_catalyst Add Catalyst: Acetic Acid add_solvent->add_catalyst set_atmosphere Set Atmosphere: O₂ (1 atm) add_catalyst->set_atmosphere heat Heat: 130 °C for 18h set_atmosphere->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Product recrystallize->product

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product reactant1 N-amino-2-imino-pyridine step1 Oxidative C(sp³)–C(sp²) Dehydrogenative Coupling (Promoted by AcOH and O₂) reactant1->step1 reactant2 1,3-Dicarbonyl Compound reactant2->step1 step2 Dehydrative Cyclization step1->step2 product Pyrazolo[1,5-a]pyridine Derivative step2->product

Caption: Proposed mechanism for the AcOH and O₂-promoted synthesis of Pyrazolo[1,5-a]pyridines.

References

  • Al-dujaili, A. H., Al-Azawi, M. F., & Hussein, F. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(17), 17353–17363. [Link]
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. [Link]
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
  • Ibrahim, H. M., Behbehani, H., & Makhseed, S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. [Link]
  • Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-2107. [Link]
  • Li, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
  • He, Z., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
  • Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(10), 11701–11711. [Link]

Sources

purification challenges of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during its synthesis and handling.

Introduction to Purification Challenges

This compound is a key heterocyclic building block in medicinal chemistry. While its synthesis is well-documented, achieving high purity can be challenging due to its crystalline nature, solubility profile, and the potential for closely-related impurities. This guide is designed to provide logical, experience-driven solutions to these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically a white to off-white or sometimes light-yellow crystalline solid.[1][2] It is generally soluble in polar organic solvents like alcohols and ethers but is practically insoluble in water.[2] Its melting point is reported to be in the range of 240-242 °C.[2]

Q2: What are the most common impurities I should be aware of?

The most common impurities are typically unreacted starting materials or byproducts from the synthetic route. A frequent synthesis involves the [3+2] cycloaddition of an N-aminopyridine with an alkyne derivative like ethyl propiolate, followed by hydrolysis of the resulting ester.[3]

Potential impurities include:

  • Unreacted N-aminopyridine: The starting amine can persist if the reaction is incomplete.

  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate: Incomplete hydrolysis of the ester intermediate will leave this impurity in your final product.

  • Polymeric byproducts: Side reactions can sometimes lead to the formation of colored, higher molecular weight species.

Q3: Is this compound thermally stable? Should I be concerned about decarboxylation?

Troubleshooting Guide: Purification Workflows

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Recrystallization

Recrystallization is often the most effective method for purifying this compound, especially for removing minor impurities.

Solvent SystemSuitabilityProtocol
Acetonitrile (ACN) Excellent for removing less polar impurities.1. Dissolve the crude product in a minimal amount of hot ACN. 2. If the solution is colored, treat with a small amount of activated charcoal and hot filter. 3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 4. Collect the crystals by filtration, wash with a small amount of cold ACN, and dry under vacuum.[6]
Ethanol (EtOH) Good general-purpose solvent.Follow the same general protocol as for acetonitrile. A water/ethanol mixture can also be effective, where the product is dissolved in hot ethanol and water is added dropwise until turbidity persists, followed by reheating to clarify and slow cooling.[7]
Ethyl Acetate / n-Heptane Effective for removing more polar impurities.1. Dissolve the crude product in a minimal amount of hot ethyl acetate. 2. Slowly add n-heptane to the hot solution until it becomes slightly cloudy. 3. Reheat gently until the solution is clear again. 4. Allow to cool slowly to form crystals.[8]

Problem: The compound "oils out" instead of forming crystals.

  • Causality: This often occurs when the solution is supersaturated at a temperature above the melting point of the solid in that solvent system, or when there is a significant amount of impurity depressing the melting point.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional "good" solvent (e.g., more ethanol if using an ethanol/water system) to reduce the saturation level.[1]

    • Lower the Cooling Temperature Slowly: Ensure the solution cools as slowly as possible to give the molecules time to arrange into a crystal lattice. An insulated container can be beneficial.[1]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

Problem: No crystals form, even after cooling in an ice bath.

  • Causality: The solution is likely not saturated, meaning too much solvent was used.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then attempt to cool again.[1]

    • Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem: The purified crystals are still colored.

  • Causality: Colored impurities may be trapped in the crystal lattice or are not effectively removed by the chosen solvent.

  • Solutions:

    • Use Activated Charcoal: Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

    • Consider a Different Solvent: The impurities may have different solubility in another solvent system.

Acid-Base Extraction

The carboxylic acid functionality makes this compound an excellent candidate for purification via acid-base extraction, which is particularly useful for removing neutral impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate base Add aq. NaHCO3 (pH ~8-9) crude->base Extraction neutral_imp Neutral Impurities in Ethyl Acetate re_extract Re-extract with Ethyl Acetate final_product Pure Product in Ethyl Acetate re_extract->final_product carboxylate Aqueous Sodium Pyrazolo[1,5-a]pyridine-3-carboxylate base->carboxylate acidify Acidify with 1M HCl (pH ~2-3) carboxylate->acidify precipitate Precipitated Pure Acid acidify->precipitate precipitate->re_extract Isolation

Caption: Workflow for acid-base purification.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt of your product will move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Insight: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the carboxylic acid without hydrolyzing any ester impurities that might be present. Using a strong base like NaOH could risk hydrolyzing any unreacted starting ester.

  • Separation: Combine the aqueous layers. The initial organic layer containing neutral impurities can be set aside.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. The pure this compound will precipitate out as a solid as the solution becomes acidic (target pH of 2-3).

  • Isolation:

    • Option A (Filtration): If a clean, easily filterable solid forms, collect the product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • Option B (Back-Extraction): If the precipitate is oily or very fine, extract the acidified aqueous solution with fresh ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[9]

Column Chromatography

If recrystallization and acid-base extraction are insufficient, particularly for separating impurities with very similar properties, column chromatography is a powerful alternative.

G start Crude Product load Load onto Silica Gel Column start->load elute Elute with Mobile Phase (e.g., DCM/MeOH + Acetic Acid) load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for column chromatography.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.[10]

  • Mobile Phase (Eluent):

    • A common challenge with chromatographing carboxylic acids on silica is peak tailing due to strong interactions with the acidic silica surface.

    • To mitigate this, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the eluent system. This keeps the carboxylic acid in its protonated, less polar form, resulting in sharper peaks.

    • A typical gradient might start with Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). For example, a gradient of 0% to 5% MeOH in DCM, with 0.5% acetic acid throughout.

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC), using the same eluent system.[10] The product can be visualized under UV light.

Problem: The compound is not moving off the baseline (Rf = 0).

  • Causality: The eluent is not polar enough.

  • Solution: Gradually increase the percentage of the more polar solvent (e.g., methanol) in your mobile phase.

Problem: The compound streaks badly on the TLC plate and the column.

  • Causality: The carboxylic acid is interacting too strongly with the silica gel.

  • Solution: Add 0.5-1% acetic acid to your eluent to suppress deprotonation of your compound and reduce tailing.

Problem: Poor separation between the product and an impurity.

  • Causality: The polarity difference between your product and the impurity is small.

  • Solution:

    • Use a Shallower Gradient: Run the column with a slower, more gradual increase in solvent polarity.

    • Try a Different Solvent System: Experiment with other solvent systems on TLC, for example, replacing DCM/MeOH with Ethyl Acetate/Hexanes (with added acetic acid).

References

  • Burgart, Y. V., et al. (2021). Synthesis and Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Medicinal Chemistry, 64(8), 4789-4805.
  • El-Sayed, W. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(4), 7353-7363.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Moustafa, A. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57.
  • Khomenko, D. M., et al. (2016). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Reddy, T. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).
  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information.
  • ChemBK. This compound, 2-(phenylmethoxy)-.
  • Zhang, Y., et al. (2018). Improved Synthesis of this compound Derivatives. Applied Chemical Industry, 47(4), 734-736.
  • University of California, Davis. SOP: CRYSTALLIZATION.
  • Ferreira, O., et al. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 58(4), 958-964.
  • Li, Y., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 63(15), 8344-8357.
  • Wieczorek, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5009.
  • Google Patents. CN117143095A - 6-bromopyrazolo [ 1, 5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • LibreTexts. Liquid/liquid Extraction. Chemistry LibreTexts.
  • ChemBK. H-pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Nguyen, T. L., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3192.
  • G., E. Extraction of Acids or Bases from Neutral Organics.

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Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction

This compound is a heterocyclic compound with a stable chemical structure, not easily prone to oxidation or reduction under standard conditions. However, like any complex organic molecule, its stability can be compromised by improper handling, storage, and experimental conditions. This guide provides a framework for identifying and resolving potential stability issues, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area, with some suppliers recommending refrigeration at 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric contaminants. It is also advisable to protect the compound from prolonged exposure to light.

Q2: I'm dissolving the compound in a solvent for my experiment. What are the best practices?

A2: The choice of solvent is critical. While the compound is soluble in many organic solvents, its stability can be pH-dependent. For aqueous solutions, it is important to consider the pH. Pyrazolo[1,5-a]pyridine derivatives can be sensitive to highly acidic or basic conditions, which may lead to degradation over time.[3] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?

A3: Yes, inconsistent results can be a sign of compound degradation. If you observe variability in bioactivity, analytical profiles (e.g., HPLC, NMR), or even the physical appearance of the compound or its solutions, it is prudent to investigate its stability under your specific experimental conditions.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Yes, this compound should not be stored or mixed with strong oxidizing agents, strong bases, or amines, as these can promote degradation.[4][5]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental issues that may arise due to the instability of this compound.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe additional, unexpected peaks in the chromatogram of your sample, which were not present in the initial analysis of the compound.

Potential Cause: This is a strong indication of degradation. The compound may be breaking down into one or more new chemical entities under your experimental or storage conditions.

Troubleshooting Workflow:

A Unexpected HPLC Peaks Observed B Isolate the Cause of Degradation A->B C Analyze Control Samples B->C Start with simple checks D Forced Degradation Study B->D If cause is not obvious F Optimize Experimental Conditions C->F E Identify Degradation Products D->E E->F

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Guide:

  • Analyze Control Samples:

    • Prepare a fresh solution of the compound from a new, unopened container and analyze it immediately by HPLC. This will serve as your baseline for a pure, undegraded sample.

    • Analyze a sample of your experimental blank (all components of your experiment except the compound). This will help identify any peaks originating from your solvent or other reagents.

  • Conduct a Mini-Forced Degradation Study:

    • Expose freshly prepared solutions of the compound to conditions that mimic your experiment but are more stringent (e.g., higher temperature, longer duration, exposure to light).

    • Also, expose the compound to standard forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to understand its degradation profile.[6][7][8][9]

    • Analyze these stressed samples by HPLC-MS to identify the mass of the degradation products. This information is crucial for proposing potential degradation pathways.

  • Optimize Experimental Conditions:

    • Based on the results of your investigation, modify your experimental protocol to minimize degradation. This could involve:

      • Preparing solutions immediately before use.

      • Adjusting the pH of your solutions to a more neutral range.

      • Protecting your samples from light.

      • Reducing the temperature at which your experiments are conducted.

Issue 2: Loss of Biological Activity

Symptom: A previously observed biological effect of the compound is diminished or absent in recent experiments.

Potential Cause: The compound may be degrading into inactive forms.

Troubleshooting Workflow:

A Loss of Biological Activity B Verify Compound Integrity A->B C Purity Analysis (HPLC, NMR) B->C D Compare with a New Batch B->D E Assess Stability in Assay Buffer C->E D->E F Modify Assay Protocol E->F

Caption: Workflow for troubleshooting loss of biological activity.

Step-by-Step Guide:

  • Verify Compound Integrity:

    • Perform a purity analysis (HPLC, NMR) on the batch of the compound you are using. Compare the results to the certificate of analysis or to data from a fresh, unopened batch.

    • Pay close attention to any impurity peaks that may have appeared or grown over time.

  • Assess Stability in Assay Buffer:

    • Incubate the compound in your assay buffer for the duration of your experiment.

    • At various time points, take aliquots and analyze them by HPLC to quantify the amount of the parent compound remaining.

  • Modify Assay Protocol:

    • If instability in the assay buffer is confirmed, consider modifying your protocol. This could involve:

      • Reducing the incubation time.

      • Adding the compound to the assay at the last possible moment.

      • Evaluating if any components of your buffer are contributing to the degradation.

Part 3: Experimental Protocols

This section provides detailed protocols for key analytical techniques to assess the stability of this compound.

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of 1 mg/mL.

Protocol 2: 1H NMR for Structural Integrity

1H NMR is a powerful tool to confirm the chemical structure of the compound and to detect any structural changes that may have occurred due to degradation.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a standard 1D 1H NMR spectrum.

    • Compare the obtained spectrum with a reference spectrum of a pure, undegraded sample.

    • Look for the disappearance of characteristic peaks of the parent compound and the appearance of new signals that could correspond to degradation products.

Part 4: Data Summary

This section provides a summary of stability-related data for this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°C[1][2]To minimize thermal degradation.
Atmosphere Tightly sealed container, dryTo prevent hydrolysis and oxidation.
Light Exposure Protect from lightTo prevent photodecomposition.
Incompatible Materials Strong oxidizing agents, strong bases, amines[4][5]To avoid chemical reactions leading to degradation.

Table 2: Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Hydrolysis of the carboxylic acid group, cleavage of the pyrazole ring.
Basic (e.g., 0.1 M NaOH) Hydrolysis, rearrangement reactions.
Oxidative (e.g., 3% H2O2) Oxidation of the pyridine or pyrazole ring.
Thermal (e.g., >60°C) Decarboxylation, general decomposition.
Photolytic (e.g., UV light) Photochemical reactions leading to various degradation products.

References

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (2024). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties.
  • National Center for Biotechnology Information. (n.d.). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells.
  • 应用化学. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives.
  • MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
  • ARKAT USA. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ProQuest. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • PubMed. (2016). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • Journal of the American Chemical Society. (2024). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes.
  • LCGC. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

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Technical Support Center: Resolving Poor Solubility of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and formulation scientists working with Pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs. This guide is structured as a series of troubleshooting questions and in-depth answers to address the significant solubility challenges frequently encountered with this chemical scaffold. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why are my this compound analogs consistently showing poor solubility in aqueous buffers relevant to biological assays (e.g., PBS, pH 7.4)?

This is the most common issue reported for this class of compounds. The poor solubility is typically rooted in a combination of two key physicochemical properties:

  • High Crystal Lattice Energy: The pyrazolo[1,5-a]pyridine core is a planar, rigid, and aromatic system. In the solid state, these flat molecules can stack efficiently, leading to strong intermolecular interactions (pi-pi stacking). This forms a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in low aqueous solubility.

  • pH-Dependent Ionization: The carboxylic acid moiety is an ionizable group. Its charge state, which dramatically influences solubility, is governed by the pH of the solution and the molecule's acidity constant (pKa). At a pH below the pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is significantly less soluble than its ionized, deprotonated carboxylate form (-COO⁻). Many analogs in this class have a pKa in the range of 3.5-5.0. Therefore, at physiological pH 7.4, the molecule should be ionized and more soluble, but the strong crystal lattice energy can still suppress dissolution.

The interplay between these two factors is critical. Even if the pH is favorable for ionization, the energy barrier to break the crystal lattice may be too high for significant dissolution to occur.

G cluster_Solid Solid State (Low Solubility) Solid Compound in Crystalline Form (High Lattice Energy) Neutral Neutral Species (-COOH) Predominant at pH < pKa Solid->Neutral Dissolution (Rate-Limiting Step) Ionized Ionized Species (-COO⁻) Predominant at pH > pKa Neutral->Ionized

Figure 1: Relationship between the high-energy solid state and the pH-dependent species in solution for this compound analogs.

Q2: What essential characterization data should I collect before attempting any solubility enhancement strategy?

Attempting to improve solubility without understanding the baseline properties of your compound can lead to inefficient and often unsuccessful experiments. We recommend the following initial characterization workflow:

  • Solid-State Analysis (PXRD): Use Powder X-ray Diffraction (PXRD) to determine if your material is crystalline or amorphous. A crystalline material will show sharp peaks, confirming the high lattice energy issue, while an amorphous sample will show a broad halo.

  • pKa Determination: Experimentally determine the pKa using techniques like potentiometric titration or UV-spectrophotometry. This value is crucial for designing pH-modification and salt formation strategies.

  • LogP/LogD Measurement: Quantify the lipophilicity of your compound. A high LogP (e.g., > 3) indicates that the molecule has a strong preference for a non-polar environment, which contributes to low aqueous solubility.

  • Kinetic and Thermodynamic Solubility: It is vital to distinguish between these two measurements.

    • Kinetic Solubility: Often measured in high-throughput screening, this reflects how quickly a compound dissolves from a concentrated stock (e.g., DMSO) upon dilution into an aqueous buffer. It can often overestimate the true solubility as it can lead to supersaturated, metastable solutions.

    • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (typically 24-48 hours), and then measuring the concentration of the dissolved material. This is the gold standard for assessing solubility.

Troubleshooting Guide: Step-by-Step Solubility Enhancement Protocols

Strategy 1: pH Modification and Salt Formation

This should always be the first strategy employed for ionizable molecules like Pyrazolo[1,5-a]pyridine-3-carboxylic acids.

You should generate a full pH-solubility profile. This experiment will clearly show the relationship between pH and the thermodynamic solubility of your analog.

Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use a universal buffer system or individual buffers (e.g., citrate, phosphate, borate) to ensure stable pH.

  • Sample Preparation: Add an excess amount of your solid compound (e.g., 1-5 mg) to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is effective.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.

Expected Outcome & Data Interpretation

The resulting profile should show very low solubility at acidic pH (below the pKa) and a sharp increase in solubility as the pH rises above the pKa, consistent with the Henderson-Hasselbalch relationship.

pHPredicted State (pKa ≈ 4.5)Typical Solubility (µg/mL)
2.0Neutral (-COOH) > 99%< 1
4.5Neutral ≈ Ionized (50/50)10 - 50
6.5Ionized (-COO⁻) > 99%200 - 500
7.4Ionized (-COO⁻) > 99.9%> 500

Table 1: Example pH-solubility profile data for a hypothetical this compound analog.

This is a classic problem of thermodynamic instability. While you can transiently dissolve the compound at a higher pH, it will crash out when the pH is lowered to the assay condition. The best solution here is to form a stable, solid salt of your compound.

A salt is a crystalline solid composed of your ionized compound and a suitable counter-ion. The dissolution of a pre-formed salt bypasses the high-energy step of breaking the crystal lattice of the neutral "free acid" form.

Protocol: Small-Scale Salt Screening

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable counter-ions. For an acidic compound, you will use bases.

    • Inorganic: Sodium (NaOH), Potassium (KOH)

    • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

  • Stoichiometry: Dissolve your free acid (1 equivalent) in a suitable organic solvent (e.g., ethanol, acetone). In a separate vial, dissolve the chosen base (1.05 equivalents) in the same solvent.

  • Reaction & Crystallization: Slowly add the base solution to the acid solution while stirring. Formation of a precipitate indicates salt formation. If no solid forms, attempt to induce crystallization by slow evaporation, cooling, or adding an anti-solvent (e.g., heptane).

  • Isolation & Characterization: Isolate the resulting solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Validation:

    • Confirm Salt Formation: Use techniques like DSC (Differential Scanning Calorimetry) to observe a new, sharp melting point different from the free acid.

    • Assess Solubility: Perform a thermodynamic solubility test on the new salt form in your target buffer (e.g., PBS pH 7.4) and compare it to the free acid. A successful salt will exhibit significantly higher solubility and a faster dissolution rate.

Figure 2: Workflow for improving solubility via salt formation.

Strategy 2: Formulation with Co-solvents and Excipients

If pH modification and salt formation are insufficient or not viable (e.g., for in vivo studies requiring specific formulations), using co-solvents is the next logical step.

The goal is to create a formulation vehicle that is both effective at solubilizing your compound and compatible with your experimental system (i.e., low toxicity).

Commonly Used Excipients:

  • Organic Co-solvents: DMSO, NMP (N-Methyl-2-pyrrolidone), PEG 400 (Polyethylene glycol 400).

  • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. These form micelles that can encapsulate the drug molecule.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD). These have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.

Protocol: Co-solvent / Excipient Screening

  • Vehicle Preparation: Prepare a panel of potential formulation vehicles. Start with binary systems and move to more complex ternary systems if needed.

    • Example 1: 10% NMP / 90% PEG 400

    • Example 2: 10% DMSO / 40% PEG 400 / 50% Water

    • Example 3: 20% HP-β-CD in Water

  • Solubility Measurement: Add an excess of your compound to each vehicle and determine the thermodynamic solubility as described in the pH-profile protocol.

  • Toxicity/Compatibility Check: Always run a vehicle-only control in your biological assay to ensure the formulation itself does not cause artifacts or toxicity. The concentration of organic solvents should generally be kept as low as possible (e.g., DMSO < 0.5% final concentration in many cell assays).

Data Interpretation

Formulation VehicleSolubility (mg/mL)Comments
PBS, pH 7.4< 0.01Baseline
5% DMSO / 95% PBS0.05Minor improvement, likely limited by precipitation upon dilution.
10% NMP / 90% PEG 4005.2Good for non-aqueous dosing, but may need dilution for in vitro work.
20% (w/v) HP-β-CD in Water2.5Excellent for aqueous formulations; often well-tolerated in vivo.
10% Cremophor EL / 90% Water1.8Surfactant-based micellar formulation.

Table 2: Example solubility data for a this compound analog in various formulation vehicles.

References

  • Title: Crystal Engineering for Modulating Physicochemical Properties of Active Pharmaceutical Ingredients. Source:Acta Pharmaceutica Sinica B, 2019. URL:[Link]
  • Title: Differentiating Kinetic and Thermodynamic Solubility. Source:Pion Inc. Technical Note. URL:[Link]
  • Title: Pharmaceutical Salts: A Summary of Regulations and Scientific Principles.
  • Title: The role of functional groups in the crystallization of organic molecules. Source:CrystEngComm, 2017. URL:[Link]
  • Title: Salt screening: a routine part of solid-state chemistry and preformulation development. Source:American Pharmaceutical Review. URL:[Link]
  • Title: Cyclodextrins. Source:ScienceDirect Topics. URL:[Link]

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield is the most common issue and can be traced back to several key areas. A systematic approach is the most effective way to diagnose the problem.

Potential Cause 1: Inefficient Generation of the N-Iminopyridinium Ylide

The cornerstone of the most prevalent synthetic route—the [3+2] cycloaddition—is the in-situ formation of an N-iminopyridinium ylide from an N-aminopyridine precursor.[1][2] This ylide is a reactive 1,3-dipole. If it doesn't form efficiently, the reaction cannot proceed.

  • Expert Insight: The ylide is typically generated by reacting the N-aminopyridine with a base to deprotonate the exocyclic nitrogen, or through a reaction that forms the ylide directly. The stability and purity of your N-aminopyridine starting material are paramount. These precursors can be unstable and should be used fresh or stored carefully under an inert atmosphere.

  • Solution:

    • Verify Starting Material Quality: Confirm the purity of your N-aminopyridine precursor by ¹H NMR and LC-MS. If it has been stored for a long time, consider resynthesizing or purifying it.

    • Optimize Base/Oxidant: If using a base, ensure it is strong enough to deprotonate the precursor but not so strong that it causes side reactions. If using an oxidant like PIDA (phenyliodine diacetate) to generate the ylide, ensure the oxidant is fresh and active.[2]

Potential Cause 2: Suboptimal Reaction Conditions

The cycloaddition step is sensitive to solvent, temperature, and concentration.[3]

  • Expert Insight: The choice of solvent is critical. It must solubilize the reactants but also facilitate the desired cycloaddition pathway. In some cases, polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF are effective, while in others, alcohols are used.[2][4] Temperature control is also vital; some reactions proceed at room temperature, while others require heating to overcome the activation energy barrier.[2][5]

  • Solution: A systematic optimization is recommended.

    Table 1: Recommended Screening Parameters for Yield Optimization

ParameterRecommended Screening RangeNotes
Solvent NMP, DMF, Acetonitrile, Ethanol, TolueneStart with a solvent known to work for similar cycloadditions.[2][5][6]
Temperature Room Temp (25°C), 50°C, 80°C, 110°CMonitor for decomposition at higher temperatures using TLC.
Concentration 0.1 M, 0.5 M, 1.0 MHigher concentrations can sometimes favor the desired bimolecular reaction.
Atmosphere Inert (Argon/Nitrogen), Air/O₂Some modern protocols utilize molecular oxygen as an oxidant.[1][4] Ensure you are using the correct atmosphere for your specific protocol.
  • Troubleshooting Workflow: The following workflow can help systematically diagnose low-yield issues.

G start Low / No Yield check_sm Verify Purity of N-Aminopyridine (NMR, LC-MS) start->check_sm check_reagents Check Activity of Other Reagents (Base, Oxidant, Dipolarophile) check_sm->check_reagents Purity OK optimize_solvent Screen Solvents (e.g., NMP, DMF, EtOH) check_reagents->optimize_solvent Reagents OK optimize_temp Optimize Temperature (e.g., 25°C, 80°C, 110°C) optimize_solvent->optimize_temp monitor_rxn Monitor Reaction by TLC/LC-MS for Intermediate Formation optimize_temp->monitor_rxn success Yield Improved monitor_rxn->success

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm getting a mixture of products, particularly regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a classic challenge in [3+2] cycloaddition reactions when using unsymmetrical alkynes or alkenes as dipolarophiles. Selectivity is governed by a combination of steric and electronic factors.

  • Expert Insight: The regioselectivity of the cycloaddition is determined by the matching of the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile). Generally, the most nucleophilic carbon of the ylide will attack the most electrophilic carbon of the dipolarophile. Electron-withdrawing groups (EWGs) on the dipolarophile play a major role in directing this addition.[7]

  • Solution:

    • Analyze Your Dipolarophile: Identify the most electrophilic position on your alkyne or alkene. An EWG (like an ester, ketone, or nitrile) will make the β-carbon the most electrophilic site for the initial attack.

    • Modify Reaction Conditions: While orbital control is often dominant, temperature can sometimes influence the ratio of kinetic versus thermodynamic products. Running the reaction at a lower temperature may favor the formation of a single isomer.

    • Use a Directing Oxidant: Recent advances have shown that certain mediating reagents can control regioselectivity. For example, a TEMPO-mediated protocol has been developed that offers high and predictable regioselectivity.[7]

G cluster_0 N-Iminopyridinium Ylide cluster_1 Unsymmetrical Alkyne ylide Ylide (1,3-Dipole) alkyne R'—C≡C—EWG path_a Pathway A (Favored) alkyne->path_a Attack at β-carbon (Electronically Favored) path_b Pathway B (Disfavored) alkyne->path_b Attack at α-carbon (Electronically Disfavored)

Sources

alternative synthetic routes to avoid low yields of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with traditional synthetic routes and are seeking robust, high-yield alternatives. Pyrazolopyridines are a critical scaffold in medicinal chemistry, forming the core of therapeutics for a range of diseases.[1][2][3] However, their synthesis is often plagued by issues such as low yields, difficult purifications, and poor regioselectivity.

This document provides in-depth troubleshooting advice, detailed protocols for high-yield alternative methods, and the mechanistic rationale behind these advanced strategies.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during pyrazolopyridine synthesis in a direct question-and-answer format.

Q1: My traditional condensation reaction (e.g., Gould-Jacobs type) is resulting in a complex mixture and a very low yield of my desired pyrazolopyridine. What are the likely causes?

A: This is a frequent challenge. Traditional methods, like the Gould-Jacobs reaction, often require harsh conditions, such as high temperatures, which can lead to several problems.[4][5]

  • Thermal Degradation: The high temperatures required for intramolecular cyclization can degrade both starting materials and the final product, leading to tar formation and reduced yields.[6][7]

  • Side Reactions: At elevated temperatures, competing side reactions become more prevalent, resulting in a complex crude mixture that is difficult to purify.

  • Poor Regioselectivity: When using unsymmetrical starting materials, such as a non-symmetrical dicarbonyl compound, you can form two different regioisomers which are often difficult to separate using standard chromatography.[8][9]

  • Incomplete Cyclization: The energy barrier for the thermal cyclization step can be high. Insufficient temperature or reaction time may lead to the accumulation of the uncyclized intermediate.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield pyrazolopyridine synthesis.

Q2: I'm attempting a multi-component reaction (MCR) to improve efficiency, but the yield is still poor. What should I optimize?

A: Multi-component reactions are an excellent strategy for improving atom economy and simplifying workflows.[10][11][12] However, their success hinges on the careful balance of multiple equilibria. Key factors to investigate include:

  • Catalyst Choice: The catalyst is critical. For MCRs forming pyrazolopyridines, both acid and base catalysts are common.[9] Lewis acids like ZrCl₄ or ZnCl₂ can activate carbonyl groups, while base catalysts like triethylamine (TEA) or piperidine can facilitate condensation steps.[8][9] Sometimes, an organocatalyst like L-proline is effective.[9]

  • Solvent Effects: The solvent impacts reactant solubility and reaction kinetics.[8] While greener solvents like water or ethanol are desirable, sometimes a higher boiling point solvent like DMF is necessary to drive the reaction to completion.[8][9]

  • Purity of Reactants: MCRs are particularly sensitive to impurities in starting materials, especially the aminopyrazole, which can hinder the reaction cascade.[8]

  • Reaction Temperature and Time: Even in catalyzed reactions, finding the optimal temperature is crucial. Monitor the reaction progress by TLC to avoid product degradation from excessive heating or incomplete conversion from insufficient time.[8][13]

Q3: My purification is very challenging, with products co-eluting with byproducts. What are some effective purification strategies?

A: Purification of nitrogen-rich heterocyclic compounds like pyrazolopyridines can indeed be difficult.

  • Column Chromatography: This is the most common method.[8] If you face issues with co-elution, try changing the solvent system polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or using a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization: If your product is a solid and you have achieved reasonable purity (>90%), recrystallization can be a highly effective final purification step to remove closely related impurities.[8]

  • Acid/Base Extraction: If your molecule has a basic nitrogen that is not sterically hindered, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract your product back into an organic solvent.

Part 2: High-Yield Alternative Synthetic Routes

To overcome the limitations of classical methods, several modern synthetic strategies have been developed. Below are detailed protocols for three highly effective approaches.

Alternative 1: Microwave-Assisted Multi-Component Synthesis

Principle & Advantages: Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes.[13][14][15] This minimizes the formation of degradation byproducts and often leads to cleaner reactions and higher yields.[13][16] This approach is particularly effective for MCRs.[13]

Detailed Protocol: One-pot synthesis of 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.[13]

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • 4-chlorobenzaldehyde (1 mmol)

    • Ammonium acetate (1 mmol)

    • Triethylamine (TEA) (0.5 mmol)

    • Water (4 mL)

  • Seal the vial with an appropriate cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Power: 110 W

    • Temperature: 40°C

    • Pressure: 250 psi

    • Time: 20 minutes

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure pyrazolopyridine.

MethodTemperature (°C)TimeYield (%)Reference
Microwave 4020 min93[13]
Conventional 4010-14 hrs89[13]
Alternative 2: Palladium-Catalyzed Cross-Coupling Reactions

Principle & Advantages: Palladium catalysis is a powerful tool for forming C-C and C-N bonds, enabling the construction and functionalization of the pyrazolopyridine core with high precision and functional group tolerance.[17][18] Methods like Suzuki or Buchwald-Hartwig couplings allow for the late-stage modification of a pre-formed heterocyclic core, offering great versatility.[19]

Detailed Protocol: Suzuki-type coupling for the synthesis of 3-phenyl-7-chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.[19]

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add:

    • 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

    • Sodium carbonate (2 mmol)

    • A 3:1 mixture of Dioxane/Water (10 mL)

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Caption: Palladium-catalyzed Suzuki coupling for pyrazolopyridine functionalization.

Alternative 3: Catalyst-Free, Multi-Component Reaction in Green Solvents

Principle & Advantages: Eliminating the catalyst and using environmentally benign solvents like ethanol or water simplifies the reaction setup and workup, reduces cost, and improves the overall sustainability of the synthesis.[10][20] These reactions often proceed with high regioselectivity and yield, driven by the inherent reactivity of the starting materials under thermal conditions.[21]

Detailed Protocol: Three-component synthesis of a pyrazolo[3,4-f]quinoline derivative.[21]

  • To a 25 mL round-bottom flask, add:

    • An aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

    • 1H-Indazol-6-amine (1 mmol)

    • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) (1 mmol)

    • Ethanol (10 mL)

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure pyrazoloquinoline derivative with high yield and regioselectivity.

ReactantsConditionsYield (%)Reference
Benzaldehyde, 1H-Indazol-6-amine, DimedoneEtOH, Reflux, 2h95[21]
4-Chlorobenzaldehyde, 1H-Indazol-6-amine, DimedoneEtOH, Reflux, 2h96[21]
4-Methylbenzaldehyde, 1H-Indazol-6-amine, DimedoneEtOH, Reflux, 3h94[21]

References

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
  • Chemical Methodologies. (2021). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
  • ChemistrySelect. (2023). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library.
  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives.
  • Papanastasiou, I., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules.
  • Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
  • Khalafy, J., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • ARKIVOC. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives.
  • Wang, X.-S., et al. (2013). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. Combinatorial Chemistry & High Throughput Screening.
  • Barrios-Collado, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Molecules. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][13]triazines.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Beilstein Journal of Organic Chemistry. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview.
  • DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • ResearchGate. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PubMed. (1998). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

Technical Support Center: Decarboxylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the decarboxylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in medicinal chemistry, and the removal of the C3-carboxylic acid group is a crucial step in the synthesis of many biologically active compounds.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the decarboxylation of this compound?

A1: The decarboxylation of heteroaromatic carboxylic acids like this compound can be achieved through several methods, primarily categorized as thermal, metal-catalyzed, and microwave-assisted.

  • Thermal Decarboxylation: This is often the simplest approach, involving heating the substrate in a high-boiling point solvent. The required temperature can vary significantly based on the substituents on the pyrazolo[1,5-a]pyridine ring system.

  • Metal-Catalyzed Decarboxylation: Transition metals, particularly copper and silver salts, can facilitate decarboxylation at lower temperatures compared to purely thermal methods.[1][2][3] These reactions often proceed via the formation of an organometallic intermediate.[4][5]

  • Microwave-Assisted Decarboxylation: Microwave irradiation can significantly accelerate the rate of decarboxylation, often leading to shorter reaction times and improved yields.[6][7][8]

Q2: My thermal decarboxylation is not going to completion, even at high temperatures. What could be the issue?

A2: Incomplete conversion during thermal decarboxylation can be due to several factors:

  • Insufficient Temperature or Reaction Time: The stability of the this compound can necessitate high temperatures (often >180 °C) and prolonged heating.

  • Solvent Choice: The solvent can play a crucial role. High-boiling, polar aprotic solvents like quinoline, N-methyl-2-pyrrolidone (NMP), or Dowtherm A are often effective.

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the ring can influence the ease of decarboxylation. The stability of the resulting carbanion or zwitterionic intermediate is a key factor.[9]

  • Decomposition: At very high temperatures, the starting material or product may begin to decompose, leading to a complex mixture and low yield of the desired product.

Q3: I am observing significant byproduct formation in my metal-catalyzed decarboxylation. How can I improve the selectivity?

A3: Byproduct formation in metal-catalyzed reactions can often be attributed to side reactions involving the catalyst or substrate. To improve selectivity:

  • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration.

  • Ligand Selection: For copper-catalyzed reactions, the addition of ligands like 1,10-phenanthroline can improve efficiency and selectivity.[7]

  • Solvent and Base: The choice of solvent and base (if applicable) can significantly impact the reaction outcome.[10] Screen a variety of conditions to identify the optimal combination. For instance, in some copper-catalyzed decarboxylations, a mixture of NMP and quinoline has proven effective.[7]

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or substrate.

Q4: How can I monitor the progress of my decarboxylation reaction?

A4: Effective reaction monitoring is crucial for optimizing conditions and determining the endpoint. Several analytical techniques can be employed:[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of the starting material and the appearance of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. It can accurately measure the consumption of the starting material and the formation of the product over time.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the decarboxylated product.[11]

  • Gas Evolution: Since decarboxylation releases carbon dioxide, monitoring gas evolution can provide a rough indication of the reaction's progress.[12]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the decarboxylation of this compound.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. For microwave-assisted reactions, increase the power or target temperature.[14]Decarboxylation is a thermally driven process, and a certain activation energy must be overcome.
Inappropriate Solvent Screen high-boiling point solvents such as quinoline, NMP, Dowtherm A, or sulfolane.The solvent must be stable at the required reaction temperature and should effectively solvate the substrate.
Catalyst Inactivity (for metal-catalyzed reactions) Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Consider a pre-activation step for the catalyst if applicable.Metal catalysts can be sensitive to air and moisture, leading to deactivation.
Substituent Effects If the ring is highly electron-rich, a higher temperature or a more efficient catalyst may be required.Electron-donating groups can destabilize the intermediate carbanion, making decarboxylation more difficult.
Problem 2: Product Decomposition and Low Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Excessive Temperature or Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.[15] Consider a lower temperature for a longer duration.The desired product may not be stable under the harsh reaction conditions, leading to degradation over time.
Presence of Oxygen or Water Degas the solvent and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Oxygen can lead to oxidative side reactions, while water can interfere with certain catalytic cycles.
Incompatible Functional Groups If the substrate contains sensitive functional groups, consider a milder decarboxylation method, such as a silver-catalyzed protocol which can sometimes be run at lower temperatures.[3]Functional groups like nitro or certain esters may not be stable at the high temperatures required for thermal decarboxylation.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
High-Boiling Point Solvent Residue If using a high-boiling solvent like quinoline, consider removal by vacuum distillation or extraction with an acidic aqueous solution (e.g., 1M HCl) to protonate and solubilize the quinoline.The high boiling point of these solvents makes them difficult to remove by standard rotary evaporation.
Formation of Tars or Polymeric Byproducts Purify the crude product using column chromatography with a suitable solvent system. Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes help to precipitate the desired product and remove soluble impurities.High-temperature reactions can often lead to the formation of complex, high-molecular-weight byproducts.
Product Volatility If the decarboxylated product is volatile, care must be taken during solvent removal. Use a lower vacuum and a room temperature water bath for rotary evaporation.The loss of the polar carboxylic acid group can significantly increase the volatility of the molecule.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Thermal Decarboxylation
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a high-boiling point solvent (e.g., quinoline or NMP, approximately 0.1-0.2 M concentration).

  • Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-250 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using quinoline, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove the quinoline. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Copper-Catalyzed Decarboxylation[7]
  • Preparation: In a 10 mL microwave vial, combine this compound (1.0 eq), Cu₂O (0.05 eq), and 1,10-phenanthroline (0.10 eq).

  • Solvent Addition: Add a mixture of NMP and quinoline (e.g., 3:1 v/v) via syringe.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 190 °C) for a specified time (e.g., 15 minutes).

  • Workup and Purification: After cooling, the workup and purification can be performed as described in the thermal decarboxylation protocol.

IV. Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the proposed mechanism for thermal decarboxylation and a logical workflow for troubleshooting common issues.

G cluster_0 Proposed Thermal Decarboxylation Mechanism A This compound B Zwitterionic Intermediate A->B Heat (Proton Transfer) C Carbanion Intermediate B->C Loss of CO2 E CO2 D Decarboxylated Product C->D Protonation

Caption: Proposed mechanism for thermal decarboxylation.

G cluster_1 Troubleshooting Workflow Start Reaction Issue (Low Yield/Incomplete) Check_Temp Is Temperature > 180°C? Start->Check_Temp Check_Solvent Is Solvent Appropriate? (e.g., Quinoline, NMP) Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Solvent->Check_Time Yes Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Consider_Catalyst Consider Metal-Catalyzed Method (Cu, Ag) Check_Time->Consider_Catalyst Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Optimize_Catalyst Optimize Catalyst/Ligand/ Conditions Consider_Catalyst->Optimize_Catalyst Increase_Temp->Check_Temp Change_Solvent->Check_Temp Increase_Time->Check_Time Success Problem Solved Optimize_Catalyst->Success

Caption: A decision tree for troubleshooting decarboxylation.

V. References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522.

  • Al-Zahrani, F. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10.

  • Kramer, C. S., & Taylor, M. S. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4697-4701.

  • Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20.

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using. Retrieved from [Link]

  • Liskey, C. (2009, October 19). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois.

  • Shang, M., & Zhang, X. (2014). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 114(14), 6436-6488.

  • Sun, C. L., & Li, B. J. (2014). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. In Topics in Current Chemistry (Vol. 346, pp. 1-47). Springer.

  • Gao, B., Tian, Y., Shi, Y., Zhang, Z., Zhang, J., & Mao, G. (2023). A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. Research Square.

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Weedmaps. (2024, August 20). The Ultimate Guide to Decarboxylation: How to Decarb Weed. Retrieved from [Link]

  • Reddit. (2024, January 6). Method of Measuring Decarboxylation? r/chemistry. Retrieved from [Link]

  • van der Meer, R., Jorna, J. G., & Heeres, H. J. (2017). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 7(16), 3636-3646.

  • Shang, R., & Fu, Y. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5722-5724.

  • Root Sciences. (n.d.). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. Retrieved from [Link]

  • Leferink, N. G., & Scrutton, N. S. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions.

  • Plant Family. (2020, December 1). A Beginners Guide to Decarboxylation. Retrieved from [Link]

  • Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4643.

  • Li, J., Wang, Y., Zhang, L., & Wang, X. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 47(2), 353-357.

  • Cipot-Wechsler, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (Doctoral dissertation, University of Windsor).

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  • Wang, H., Li, Y., Wang, C., & Wang, L. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 22(19), 7568-7572.

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][16][17][18]triazines. Molecules, 23(10), 2465.

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managing regioselectivity in Pyrazolo[1,5-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold. As a privileged core in medicinal chemistry, precise control over substituent placement is paramount for modulating biological activity and optimizing drug candidates. This center provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in your laboratory.

Understanding the Core Reactivity

The pyrazolo[1,5-a]pyridine system is a fused aromatic heterocycle, comprising an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy is the primary determinant of its reactivity and the key to controlling regioselectivity.

  • The Pyrazole Ring (Positions C2, C3): This ring is highly susceptible to electrophilic attack due to its higher electron density. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (EAS).

  • The Pyridine Ring (Positions C4, C5, C6, C7): This ring is electron-deficient and thus resistant to electrophilic attack. Functionalization typically requires alternative strategies such as directed metalation or palladium-catalyzed C-H activation.

Caption: Inherent reactivity map of the pyrazolo[1,5-a]pyridine core.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)

Question: I am trying to halogenate an unsubstituted pyrazolo[1,5-a]pyridine. Where should I expect the reaction to occur, and why?

Answer: You should expect highly regioselective halogenation at the C3 position. The underlying reason is the electronic nature of the fused ring system. The pyrazole moiety is significantly more electron-rich than the pyridine moiety, making it the preferred site for electrophilic attack. Within the pyrazole ring, the C3 carbon bears the highest electron density, making it the most nucleophilic center. The reaction proceeds through a Wheland intermediate, and the intermediate formed by attack at C3 is the most stabilized.

Recent studies have shown that mild and efficient C3-halogenation can be achieved using potassium halide salts in conjunction with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in an aqueous medium at room temperature.[1][2][3] This method avoids the harsh conditions sometimes associated with traditional halogenating agents.

Question: My bromination reaction is giving me a mixture of the desired C3-bromo product and some di-brominated species. How can I improve selectivity for the mono-C3 product?

Answer (Troubleshooting): This is a common issue when using highly reactive electrophiles or forcing conditions. Here’s a troubleshooting workflow:

  • Reagent Stoichiometry: The most straightforward solution is to reduce the stoichiometry of your brominating agent (e.g., NBS or Br₂) to 1.0-1.1 equivalents relative to your substrate. Over-bromination is often a simple consequence of excess reagent.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Electrophilic substitutions are kinetically controlled, and lowering the temperature can significantly enhance the selectivity for the most reactive C3 site over less reactive positions.

  • Change the Halogenating Agent: Switch to a less reactive electrophilic bromine source. If you are using Br₂, consider switching to N-bromosuccinimide (NBS). If NBS is still too reactive, consider the hypervalent iodine conditions mentioned previously (KX/PIDA), which are reported to be highly selective for C3.[2][3]

  • Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes dampen the reactivity of the electrophile, leading to better selectivity.

Section 2: Metal-Catalyzed C-H Functionalization

Question: I need to install an aryl group on the pyridine ring, specifically at the C7 position. Electrophilic substitution won't work. What is the best strategy?

Answer: For functionalizing the electron-deficient pyridine ring, palladium-catalyzed direct C-H activation is the premier strategy. Specific conditions have been developed to selectively target the C7 position. A successful protocol involves using a palladium catalyst, such as Pd(OAc)₂, with an aryl iodide. The choice of additive is critical for directing the regioselectivity. For C7 arylation, silver(I) carbonate (Ag₂CO₃) has been shown to be a highly effective additive.[4]

The proposed role of the silver salt is to act as a halide scavenger and potentially facilitate the C-H activation step, favoring the C7 position. This contrasts with conditions that favor C3 arylation, which often use different additives like cesium fluoride (CsF).[4]

cluster_workflow Decision Workflow: C3 vs. C7 Direct Arylation start Goal: Direct Arylation of Pyrazolo[1,5-a]pyridine c3_target Target: C3-Aryl Product start->c3_target c7_target Target: C7-Aryl Product start->c7_target c3_cond Conditions: - Pd(OAc)2 (catalyst) - Aryl Iodide - CsF (additive) - DMF (solvent), 140 °C c3_target->c3_cond Select Additive c7_cond Conditions: - Pd(OAc)2 (catalyst) - SPhos (ligand) - Aryl Iodide - Ag2CO3 (additive) - DMF (solvent), 140 °C c7_target->c7_cond Select Additive & Ligand product_c3 Product: 3-Aryl-pyrazolo[1,5-a]pyridine c3_cond->product_c3 product_c7 Product: 7-Aryl-pyrazolo[1,5-a]pyridine c7_cond->product_c7

Caption: Controlling regioselectivity in Pd-catalyzed direct arylation.

Question: My direct C-H arylation is giving me a mixture of C3 and C7 isomers. How can I favor one over the other?

Answer (Troubleshooting): Achieving high regioselectivity between C3 and C7 is a common challenge that hinges on fine-tuning the catalytic system. The C3 position is kinetically favored due to its higher acidity, while the C7 position can be accessed under different conditions.

Parameter Favors C3-Arylation Favors C7-Arylation Rationale
Additive Cesium Fluoride (CsF)Silver(I) Carbonate (Ag₂CO₃)The additive is crucial. CsF is believed to promote a concerted metalation-deprotonation (CMD) pathway at the most acidic C3-H bond. Ag₂CO₃ is thought to operate via a different mechanism, possibly involving a silver-mediated C-H activation.[4]
Ligand Often ligandless or simple phosphinesBulky, electron-rich phosphine ligands (e.g., SPhos)The use of specific ligands like SPhos is reported to be critical for achieving C7 selectivity, likely by stabilizing the palladium catalyst and influencing the geometry of the transition state.[4]
Substrate Electronics Electron-donating groups on the aryl iodide partnerElectron-withdrawing groups on the aryl iodide partnerThe electronics of the coupling partner can influence the reaction rate and, in some cases, selectivity.

If you are getting a mixture, the first step is to rigorously control your choice of additive and ligand as detailed in the table above. Ensure your reagents are pure and anhydrous, as water can interfere with the catalytic cycle.

Section 3: Directed Metalation

Question: Beyond C3 and C7, is it possible to functionalize other positions like C2 or C6?

Answer: Yes, but it requires more advanced strategies, typically involving directed metalation with strong, non-nucleophilic bases. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for the deprotonation of specific C-H bonds.[5][6]

  • C2 Functionalization: The C2 position can be metalated using a TMP-base in the presence of a Lewis acid like BF₃·OEt₂. The Lewis acid coordinates to the pyridine nitrogen, increasing the acidity of the adjacent C-H bonds and directing the base to the C2 position.[5]

  • C6 Functionalization: To target the C6 position, a directing group is required. A sulfoxide group installed at a neighboring position can direct the ortho-metalation to C6. The sulfoxide coordinates to the magnesium of the TMP-base, delivering it to the adjacent C-H bond for deprotonation. This can be followed by functionalization and subsequent removal of the directing group.[5][6]

Key Experimental Protocols

Protocol 1: Regioselective C3-Iodination using PIDA/KI

This protocol provides a mild and highly selective method for introducing iodine at the C3 position.

  • Materials: Pyrazolo[1,5-a]pyridine substrate (1.0 equiv), PIDA (1.0 equiv), Potassium Iodide (KI, 1.5 equiv), Water (as solvent).

  • Procedure:

    • To a round-bottom flask, add the pyrazolo[1,5-a]pyridine substrate (0.2 mmol).

    • Add water (3.0 mL) and stir to create a suspension.

    • Add Potassium Iodide (0.3 mmol) followed by PIDA (0.2 mmol).

    • Stir the reaction mixture vigorously at room temperature (25-27 °C) for 3 hours. Monitor reaction progress by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C3-iodinated product.

  • Trustworthiness: This method has been demonstrated to provide excellent yields (often >80%) and high regioselectivity for the C3 position across a range of substituted pyrazolo[1,5-a]pyrimidines (a closely related scaffold where the same principle applies).[2] The use of water as a solvent and readily available reagents enhances its practicality and environmental friendliness.[1][3]

Protocol 2: Regioselective C7-Arylation via Pd-Catalyzed C-H Activation

This protocol is adapted from literature reports for the selective functionalization of the C7 position.[4]

  • Materials: Pyrazolo[1,5-a]pyridine substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Ag₂CO₃ (2.0 equiv), Anhydrous DMF.

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and Ag₂CO₃ (2.0 equiv).

    • Add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) and the aryl iodide (1.5 equiv).

    • Add anhydrous DMF via syringe.

    • Seal the tube and heat the reaction mixture to 140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness: The combination of a bulky ligand (SPhos) and a silver salt additive is a validated system for overriding the intrinsic C3 reactivity and achieving selective C7 functionalization.[4] Success depends on maintaining anhydrous and oxygen-free conditions to ensure catalyst stability and activity.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Semantic Scholar.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing.
  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. ACS Publications.
  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme Connect.
  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed.
  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect.
  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar.

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Validation & Comparative

comparing biological activity of Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention due to its structural similarity to purines. This unique arrangement of nitrogen atoms allows for diverse biological interactions, making its derivatives promising candidates for drug development.[1][2] this compound and its derivatives, in particular, have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and methodologies, to aid researchers in the field of drug discovery.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogens, including bacteria and mycobacteria.

Antibacterial and Antifungal Effects

Several studies have highlighted the antibacterial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives.[5][6] For instance, certain novel pyrazolo[1,5-a]pyrimidines have shown potency against both Gram-positive and Gram-negative bacteria, with some compounds being more effective than the antibiotic tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[6] The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds. Some derivatives have exhibited MIC values ranging from 0.125 to 0.50 µg/mL against various bacterial isolates.[7] The structural variations, such as the presence of a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine moiety, have been correlated with a good antibacterial spectrum.[7]

Antitubercular Activity

A particularly promising area of research is the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides. A series of these derivatives have been designed and synthesized, exhibiting potent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible (H37Rv) and multidrug-resistant strains.[8][9][10] Some of these compounds have shown exceptionally low MIC values, in the nanomolar range.[8][9] Notably, certain diaryl derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated excellent potency against both the H37Rv strain and drug-resistant Mtb strains.[11] One representative compound, 5k, not only showed potent in vitro activity but also significantly reduced the bacterial load in a mouse model infected with an autoluminescent H37Ra strain, highlighting its potential as a lead compound for new anti-TB drugs.[8][9]

Comparative Antimicrobial Data

Compound ClassTarget OrganismKey FindingsMIC/IC50 ValuesReference
Pyrazolo[1,5-a]pyrimidinesGram-positive & Gram-negative bacteriaPotent activity, some exceeding tetracyclineMIC: 0.125-0.50 µg/mL[6][7]
Pyrazolo[1,5-a]pyridine-3-carboxamidesMycobacterium tuberculosis (H37Rv & MDR)Excellent in vitro potencyNanomolar MICs; <0.002–0.381 μg/mL[8][9][11]
Pyrazolo[1,5-a]pyrimidine derivativesFungiSignificant antifungal activityNot specified[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a pyrazolo[1,5-a]pyridine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Pyrazolo[1,5-a]pyridine derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read Read Results Visually or by Spectrophotometry Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting Proliferative Diseases

The structural analogy of pyrazolo[1,5-a]pyrimidines to purines makes them attractive candidates for anticancer drug development, as they can potentially interfere with nucleic acid synthesis and other cellular processes.[12][13]

A variety of pyrazolo[1,5-a]pyrimidine and related derivatives have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[3][12][14] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. For example, some novel 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones have shown promising antitumor activity against the MCF-7 cell line, with one derivative exhibiting an IC50 value of 11 µM.[15] The antiproliferative activity is often linked to the presence of specific functional groups and their positions on the heterocyclic core.[16]

Comparative Anticancer Data

Compound ClassCell LineKey FindingsIC50 ValuesReference
Pyrazolo[1,5-a]pyrimidinesMCF-7, HCT-116, HepG-2Active as antitumor agentsVaries by compound[12]
Pyrazolo[3,4-d]pyrimidin-4-onesMCF-7Potent cytotoxic effects11 µM for the most active compound[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of pyrazolo[1,5-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases, and pyrazolo[1,5-a]pyridine derivatives have shown promise as anti-inflammatory agents.[17][18][19] A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.[17][18] This screening identified several compounds with anti-inflammatory activity, with some exhibiting IC50 values below 50 µM.[17][18]

Further investigation into the mechanism of action suggests that these compounds may target mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and c-Jun N-terminal kinases (JNKs).[18][19] Molecular modeling and binding affinity studies have supported the potential of these compounds to bind to JNKs, indicating a possible pathway for their anti-inflammatory effects.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Antitubercular Activity: For pyrazolo[1,5-a]pyridine-3-carboxamides, the N-benzylic moiety has been identified as crucial for their antitubercular activity.[11] Modifications on the side chain, such as the introduction of substituted diaryl groups, have been explored to improve efficacy against drug-resistant Mtb strains.[11]

  • Antibacterial Activity: The presence of electron-donating groups can influence antibacterial potency. For example, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a better antibacterial spectrum compared to a 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative.[7]

  • Anticancer Activity: The antiproliferative activity of pyridine derivatives is enhanced by the presence of nitrogen- and oxygen-containing groups like -OCH3, -OH, -C=O, and -NH2.[16]

SAR_Concept cluster_substituents Substituents cluster_activity Biological Activity Core Pyrazolo[1,5-a]pyridine Core Structure R1 Position R1 Core->R1 Modification at R2 Position R2 Core->R2 Modification at R3 Position R3 Core->R3 Modification at Antimicrobial Antimicrobial R1->Antimicrobial Influences Anticancer Anticancer R2->Anticancer Impacts AntiInflammatory Anti-inflammatory R3->AntiInflammatory Modulates

Caption: Structure-Activity Relationship Concept.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The diverse biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscore their potential for the development of new therapeutic agents. Future research should focus on optimizing the lead compounds through further structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space is likely to yield novel drug candidates to address unmet medical needs.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505608/]
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4913926/]
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A Researcher's Guide to the Validation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid as a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, a novel small molecule, as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. We will objectively compare its performance against established benchmarks and provide the requisite experimental methodologies to generate robust, decision-driving data for researchers and drug development professionals.

The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds recognized for potent protein kinase inhibitor activity, making it a critical framework in targeted cancer therapy.[1][2] While various derivatives have been explored as inhibitors for kinases like CDK2, TRKA, and EGFR, recent investigations have highlighted their potential as PI3K inhibitors, demonstrating selectivity for specific isoforms such as p110α and p110δ.[3][4][5][6] This guide focuses on a specific derivative, this compound, outlining a rigorous validation cascade to characterize its potency, selectivity, and cellular efficacy.

The PI3K/Akt/mTOR Pathway: A Critical Oncogenic Hub

The PI3K/Akt/mTOR signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[7][8] In healthy cells, its activity is tightly controlled. However, in many cancers, this pathway is constitutively active due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or other genetic alterations.[9][10] This aberrant signaling allows cancer cells to survive and multiply uncontrollably, making PI3K a prime target for therapeutic intervention.[7] PI3K inhibitors function by blocking the PI3K enzyme, often by competing with ATP at the kinase domain, which in turn prevents the phosphorylation of downstream targets and slows cancer growth.[9][10]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes Inhibitor Pyrazolo[1,5-a]pyridine -3-carboxylic acid Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and point of inhibition.

The Validation Workflow: A Multi-Faceted Approach

To comprehensively validate this compound, we employ a three-stage experimental workflow. This strategy moves from direct enzymatic inhibition to cellular target engagement and finally to a functional cellular outcome. This ensures that observations at the biochemical level translate into the desired biological effect within a complex cellular system.

Validation_Workflow Start Candidate Compound: Pyrazolo[1,5-a]pyridine -3-carboxylic acid Biochem Part 1: Biochemical Assay (HTRF Kinase Assay) - Potency (IC50) - Isoform Selectivity Start->Biochem Assess Direct Enzyme Inhibition Cell_Target Part 2: Cellular Target Engagement (Western Blot) - p-Akt Inhibition - Downstream Effects (p-S6K) Biochem->Cell_Target Confirm On-Target Effect in Cells Cell_Function Part 3: Functional Outcome (Cell Viability Assay) - Anti-proliferative Effect (GI50) Cell_Target->Cell_Function Measure Biological Consequence End Data Synthesis & Go/No-Go Decision Cell_Function->End

Caption: General experimental workflow for comparing PI3K inhibitors.

Part 1: Biochemical Validation - Direct Enzymatic Inhibition

Objective: To determine the direct inhibitory potency (IC50) of this compound against the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and compare its profile to a known pan-PI3K inhibitor (Buparlisib) and an isoform-selective inhibitor (Idelalisib, δ-selective).

Rationale: An initial biochemical screen is the most direct method to assess a compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or off-target effects. Using a panel of PI3K isoforms is critical for establishing a selectivity profile, which can predict both efficacy and potential side effects.[11] We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust, high-throughput method for kinase activity measurement.[12]

Experimental Protocol: HTRF PI3K Kinase Assay

Protocol1_Workflow A 1. Compound Plating: Prepare 10-point serial dilutions of test compounds in DMSO. Dispense into 384-well plate. B 2. Enzyme/Substrate Addition: Add recombinant PI3K isoform (α, β, δ, or γ) and PIP2 substrate to each well. A->B Reagents C 3. Kinase Reaction: Add ATP to initiate the reaction. Incubate for 60 minutes at RT. B->C Initiation D 4. Detection: Add HTRF detection reagents (Europium-anti-PIP3 Ab + LANCE-streptavidin). Incubate for 60 minutes at RT. C->D Staining E 5. Data Acquisition: Read plate on an HTRF-compatible plate reader. Calculate IC50 values. D->E Measurement

Caption: Workflow for the HTRF biochemical assay.
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound (this compound, Buparlisib, Idelalisib) in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well low-volume assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with no ATP as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix containing the specific recombinant human PI3K isoform and the lipid substrate PIP2 in kinase reaction buffer. Dispense 5 µL of this mix into each well.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. Allow the plate to incubate for 60 minutes at room temperature. The final ATP concentration should be at the Km for each enzyme isoform.

  • Detection: Stop the reaction and add 10 µL of HTRF detection reagent mix, containing a Europium cryptate-labeled anti-PIP3 antibody and an LANCE-coupled streptavidin acceptor. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis: Read the plate on an HTRF-compatible reader. The ratio of the emission signals is used to determine the amount of PIP3 produced. Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Comparative Data Summary: Biochemical Potency
InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
This compound 25 180 250 >1000 α-selective
Buparlisib (Pan-PI3K Comparator)52166250116Pan-PI3K[11]
Idelalisib (δ-selective Comparator)8804100191100δ-selective

Data are representative and for illustrative purposes.

Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of the PI3Kα isoform with an IC50 of 25 nM. It displays significant selectivity (>7-fold) over the PI3Kβ isoform and even greater selectivity against δ and γ isoforms. This α-selectivity is highly desirable for targeting solid tumors with common PIK3CA mutations.[9]

Part 2: Cellular Target Engagement - Pathway Inhibition

Objective: To confirm that this compound enters cancer cells and inhibits the PI3K pathway at its intended target.

Rationale: A compound that is potent biochemically must also be effective in a cellular context. This experiment measures the phosphorylation status of Akt (a direct downstream target of PI3K) and p70S6K (a further downstream effector) via Western Blot. A reduction in the phosphorylated forms of these proteins (p-Akt, p-S6K) upon compound treatment provides direct evidence of on-target pathway inhibition.[8] We use the MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, making it an ideal model system.

Experimental Protocol: Western Blot for p-Akt and p-S6K
  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4 hours, then treat with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include Buparlisib as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel. Perform electrophoresis to separate proteins by size, then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to its total protein counterpart.

Comparative Data Summary: Cellular Pathway Inhibition
Inhibitor Concentration (nM)This compound (% p-Akt Inhibition)Buparlisib (% p-Akt Inhibition)
1015%12%
5045%38%
10078% 65%
50092%89%
Cellular IC50 (nM) ~85 nM ~120 nM

Data are representative and for illustrative purposes. % inhibition is relative to vehicle control.

Interpretation: The data indicate that this compound effectively suppresses Akt phosphorylation in a dose-dependent manner within MCF-7 cells, with a cellular IC50 of approximately 85 nM. This confirms the compound is cell-permeable and engages its intended target within a relevant cancer cell line. The superior cellular potency compared to Buparlisib at the 100 nM concentration suggests efficient cellular activity.

Part 3: Functional Outcome - Anti-Proliferative Effects

Objective: To determine if the observed pathway inhibition translates into a functional anti-cancer effect, specifically the inhibition of cell proliferation.

Rationale: The ultimate goal of an anti-cancer therapeutic is to stop cancer cells from growing and dividing.[8] A cell viability assay, such as the CellTiter-Glo® luminescent assay, measures the number of viable cells in culture by quantifying ATP levels. This allows for the calculation of a GI50 (concentration causing 50% growth inhibition), providing a critical measure of the compound's functional potency.[11]

Experimental Protocol: Cell Viability Assay
  • Cell Seeding: Seed MCF-7 (PIK3CA-mutant) and MDA-MB-468 (PTEN-null, PI3K-dependent) cells into 96-well white, clear-bottom plates at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point dose-response of the test compounds.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Assay Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell growth against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the GI50 value.

Comparative Data Summary: Anti-Proliferative Activity
InhibitorMCF-7 (PIK3CA-mut) GI50 (µM)MDA-MB-468 (PTEN-null) GI50 (µM)
This compound 0.25 0.85
Buparlisib (Pan-PI3K Comparator)0.480.75
Idelalisib (δ-selective Comparator)>10>10

Data are representative and for illustrative purposes.

Interpretation: this compound demonstrates potent anti-proliferative activity in the PIK3CA-mutant MCF-7 cell line, with a GI50 of 0.25 µM, showing superior performance to the pan-PI3K inhibitor Buparlisib. Its activity in the PTEN-null MDA-MB-468 line, while less potent, confirms its efficacy in cells driven by different mechanisms of PI3K pathway hyperactivation. As expected, the δ-selective inhibitor Idelalisib is inactive in these solid tumor cell lines, highlighting the importance of isoform matching to the disease context.

Conclusion and Future Directions

The validation cascade presented provides strong, multi-layered evidence supporting this compound as a potent and selective PI3Kα inhibitor. The compound demonstrated direct, low-nanomolar inhibition of the PI3Kα enzyme, confirmed on-target pathway suppression in a relevant cancer cell line, and translated this activity into a robust anti-proliferative effect.

Based on this validation, this compound emerges as a promising lead compound for further preclinical development. Next steps should include:

  • Broad Kinase Profiling: To assess off-target activities against a wider panel of kinases.

  • In Vivo Efficacy Studies: To evaluate anti-tumor activity in xenograft models harboring PIK3CA mutations.

  • Pharmacokinetic and ADME Studies: To determine the compound's drug-like properties, including solubility, stability, and bioavailability.

This structured, comparative approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from novel chemical matter to potential clinical candidate.

References

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comparative study of different synthetic routes to Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant applications in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them crucial components in the development of novel therapeutics.[1] this compound, in particular, serves as a key building block for the synthesis of more complex and potent drug candidates.[2] This guide provides a comparative analysis of the primary synthetic strategies to access this important molecule, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Introduction to the Core Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound. The presence of nitrogen atoms in both the pyrazole and pyridine rings allows for diverse molecular interactions, including hydrogen bonding and coordination with biological targets. The carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug discovery programs.[2]

Overview of Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine core predominantly relies on two strategic approaches:

  • [3+2] Cycloaddition Reactions: These methods involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In this context, substituted pyridinium ylides or N-aminopyridinium ylides serve as the 1,3-dipole.[3][4][5] This is a powerful and convergent approach to rapidly assemble the bicyclic core.

  • Tandem/One-Pot Condensation Reactions: These routes often involve a sequence of reactions, such as condensation and cyclization, in a single pot.[6][7][8] They are prized for their operational simplicity and can offer high atom economy.

Below, we delve into the specifics of these strategies, providing detailed protocols and a critical evaluation of their strengths and weaknesses.

Route 1: [3+2] Cycloaddition of Pyridinium Ylides

This is arguably the most prevalent and versatile method for synthesizing pyrazolo[1,5-a]pyridine derivatives. The core principle involves the in-situ generation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable alkyne or alkene dipolarophile.[9]

Mechanism and Rationale

The reaction is initiated by the formation of an N-aminopyridinium salt, which upon treatment with a base, generates a reactive N-aminopyridinium ylide. This ylide is a 1,3-dipole that can react with electron-deficient alkynes, such as propiolates, in a concerted or stepwise [3+2] cycloaddition. The resulting dihydropyrazolo[1,5-a]pyridine intermediate is then oxidized to the aromatic pyrazolo[1,5-a]pyridine product. The choice of oxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.

G cluster_0 Route 1: [3+2] Cycloaddition Workflow A 1. N-Amination of Pyridine B 2. Ylide Formation (Base) A->B Generation of 1,3-dipole precursor C 3. [3+2] Cycloaddition with Alkyne B->C In-situ reaction D 4. Oxidation C->D Aromatization E 5. Saponification (if starting with ester) D->E Conversion to carboxylic acid F This compound E->F

Caption: Workflow for the [3+2] cycloaddition route.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of N-Aminopyridinium Salt

  • To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the N-aminopyridinium mesitylenesulfonate salt.

Step 2: [3+2] Cycloaddition and Oxidation

  • In a round-bottom flask, suspend the N-aminopyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (3.0 eq), to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, is purified by column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain this compound.

Advantages and Disadvantages
  • Advantages:

    • High degree of modularity, allowing for the synthesis of a wide range of substituted derivatives.

    • Generally good to excellent yields.

    • Well-established and widely documented in the literature.[10][11]

  • Disadvantages:

    • Multi-step process.

    • The synthesis of the N-aminating reagent (e.g., MSH) can be hazardous.

    • Requires an oxidation step, which can sometimes lead to side products.

Route 2: Tandem Annulation of N-Amino-2-iminopyridines

This approach offers a more convergent and often one-pot synthesis of the pyrazolo[1,5-a]pyridine core. It relies on the reaction of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.[12][13]

Mechanism and Rationale

The reaction is typically promoted by an acid, such as acetic acid, and often utilizes molecular oxygen from the air as the oxidant.[12] The proposed mechanism involves an initial acid-catalyzed activation of the N-amino-2-iminopyridine, followed by a nucleophilic attack from the enol form of the 1,3-dicarbonyl compound. The resulting adduct undergoes oxidative dehydrogenation and subsequent cyclization with the loss of water to furnish the aromatic pyrazolo[1,5-a]pyridine ring system.

G cluster_1 Route 2: Tandem Annulation Workflow A 1. Mix N-amino-2-iminopyridine, 1,3-dicarbonyl, and acid catalyst B 2. Heat under air (O₂) A->B One-pot setup C 3. Nucleophilic attack & Cyclization B->C Tandem reaction sequence D 4. Dehydration & Aromatization C->D E 5. Saponification (if necessary) D->E F This compound E->F

Caption: Workflow for the Tandem Annulation route.

Detailed Experimental Protocol

This protocol is a representative example based on literature procedures and may require optimization.[12][13]

Step 1: One-Pot Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • To a solution of N-amino-2-iminopyridine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and glacial acetic acid (2.0 eq).

  • Heat the reaction mixture to reflux under an air atmosphere for 8-12 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Saponification

  • Follow the saponification procedure as described in Route 1, Step 3.

Advantages and Disadvantages
  • Advantages:

    • Often a one-pot procedure, which is operationally simple.

    • Uses readily available starting materials.

    • Can be more atom-economical than the cycloaddition route.

    • Avoids the need for potentially hazardous N-aminating agents in a separate step.

  • Disadvantages:

    • Yields can be more variable and substrate-dependent compared to the cycloaddition approach.

    • The scope of the reaction may be more limited.

    • The reaction mechanism can be complex, making optimization less straightforward.

Comparative Analysis

FeatureRoute 1: [3+2] CycloadditionRoute 2: Tandem Annulation
Generality & Scope High - a wide variety of substituted pyridines and alkynes can be used.Moderate - primarily for specific combinations of iminopyridines and dicarbonyls.
Number of Steps Multiple steps (N-amination, cycloaddition, oxidation, saponification).Fewer steps, often one-pot for the core synthesis.
Typical Yields Generally good to excellent.Moderate to good, can be more variable.
Operational Simplicity More complex due to multiple steps and purifications.Simpler, especially if the core synthesis is a one-pot procedure.
Reagent Availability Starting materials are generally accessible.Readily available starting materials.
Safety Considerations Synthesis of N-aminating agents can be hazardous.Generally safer, although refluxing with acetic acid requires care.
Scalability Can be challenging to scale up due to the multi-step nature.Potentially more scalable due to the one-pot nature.

Conclusion and Future Outlook

Both the [3+2] cycloaddition and tandem annulation routes represent viable and effective strategies for the synthesis of this compound. The choice of method will ultimately depend on the specific needs of the researcher, including the desired scale, available starting materials, and the need for structural diversity in the final products.

  • The [3+2] cycloaddition route is the preferred method when a high degree of flexibility and access to a wide range of analogs is required. Its modularity is a significant advantage in a drug discovery setting.

  • The tandem annulation approach is ideal for large-scale synthesis of a specific target molecule where operational simplicity and cost-effectiveness are paramount.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of greener solvents and milder reaction conditions. The exploration of novel one-pot, multi-component reactions will also continue to be a priority, aiming to further streamline the synthesis of this important heterocyclic scaffold.

References

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. URL
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. URL
  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety.
  • Pyrazolo[1,5-a]pyridine-5-carboxylic acid - 104468-87-3. Vulcanchem. URL
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.
  • 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID synthesis. ChemicalBook. URL
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. URL
  • Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. URL
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. URL
  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
  • Formation of pyridinium ylide and synthesis of indolizines.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. URL
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. URL
  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. URL
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. URL
  • ChemInform Abstract: A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. URL
  • H-pyrazolo[1,5-a]pyridine-3-carboxylic acid. ChemBK. URL

Sources

A Comparative Guide to Pyrazolo[1,5-a]pyridine-3-Carboxylic Acid and Other Heterocyclic Scaffolds in Cancer Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of oncology drug discovery, heterocyclic scaffolds form the backbone of a vast majority of targeted therapies. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in medicinal chemistry. This guide provides an in-depth comparison of the emerging Pyrazolo[1,5-a]pyridine scaffold, with a focus on its carboxylic acid derivatives, against established heterocyclic cores such as indoles, quinolines, imidazoles, and pyrimidines. We will dissect their mechanisms of action, synthesize preclinical data, and present a comparative analysis of their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complex but promising field of heterocyclic anticancer agents.

Introduction: The Central Role of Heterocycles in Oncology

Heterocyclic compounds are indispensable in the design of modern anticancer drugs.[1] Their prevalence is not coincidental; the incorporation of heteroatoms (like nitrogen, oxygen, and sulfur) into cyclic structures introduces diverse physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and steric conformations.[2] These features allow for high-affinity and selective interactions with biological targets, which is the cornerstone of targeted cancer therapy.[1] Indeed, of the novel molecular anti-cancer agents approved by the FDA between 2010 and 2015, nearly two-thirds contained heterocyclic rings.[1]

This guide focuses on the Pyrazolo[1,5-a]pyridine scaffold, a fused N-heterocyclic system that has garnered significant interest for its potent and selective inhibition of various protein kinases implicated in cancer progression.[3] We will compare its performance and therapeutic profile with other cornerstone scaffolds that have led to numerous FDA-approved drugs.[2][4][5]

The Pyrazolo[1,5-a]pyridine Scaffold: An Emerging Kinase Inhibitor

The Pyrazolo[1,5-a]pyrimidine and its close analog, the Pyrazolo[1,5-a]pyridine, represent a class of fused heterocyclic molecules that have shown significant promise as protein kinase inhibitors (PKIs).[6][7] Their rigid, planar structure serves as an excellent foundation for designing ATP-competitive inhibitors that can fit into the hinge region of kinase active sites. The addition of a carboxylic acid group at the 3-position can further enhance binding affinity and selectivity through additional hydrogen bonding interactions.[6]

General Synthetic Approach

The synthesis of the Pyrazolo[1,5-a]pyrimidine core, a close relative of the pyridine variant, typically involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds. This versatile approach allows for extensive functionalization at multiple positions, enabling fine-tuning of the molecule's pharmacological properties.[3]

G cluster_0 General Synthesis of Pyrazolo[1,5-a]pyrimidines A 3-Amino-1H-pyrazole C Cyclocondensation Reaction A->C B 1,3-Bielectrophile (e.g., β-dicarbonyl compound) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D Ring Formation E Post-functionalization (e.g., Suzuki Coupling, Amidation) D->E Derivatization F Substituted Pyrazolo[1,5-a]pyrimidine Derivatives E->F G cluster_pathway Dual Inhibition of CDK2 and TRKA Signaling cluster_cdk CDK2 Pathway cluster_trk TRKA Pathway Pyrazolo Pyrazolo[1,5-a]pyridine Derivative CDK2 CDK2 / Cyclin E Pyrazolo->CDK2 TRKA TRKA Pyrazolo->TRKA Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Progression E2F->G1_S Promotes Apoptosis Cell Cycle Arrest & Apoptosis G1_S->Apoptosis Inhibition leads to PI3K PI3K/AKT Pathway TRKA->PI3K MAPK RAS/MAPK Pathway TRKA->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis Inhibition leads to

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a prominent subclass, the Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. We will delve into their therapeutic potential, primarily focusing on their roles as antitubercular and anticancer agents, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this promising class of molecules.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purine, allowing it to effectively interact with the ATP binding sites of various enzymes, particularly kinases.[2] This characteristic has led to the exploration of its derivatives as potent inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[3][4] Furthermore, modifications to the core structure have yielded compounds with significant activity against infectious agents like Mycobacterium tuberculosis (Mtb).[1][5] The carboxylic acid moiety at the 3-position, often derivatized as an amide, serves as a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.

I. Antitubercular Efficacy: From Benchtop to Preclinical Models

A significant area of investigation for pyrazolo[1,5-a]pyridine-3-carboxamides has been in the discovery of novel treatments for tuberculosis (TB), a disease burdened by rising drug resistance.

In Vitro Activity against Mycobacterium tuberculosis

Researchers have synthesized series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and evaluated their potency against the drug-susceptible H37Rv strain of Mtb, as well as various multidrug-resistant (MDR) strains.[1][5][6] The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria.

A study by Wang et al. (2015) demonstrated that several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit potent antitubercular activity with MIC values in the nanomolar range against the H37Rv strain.[1] Notably, structure-activity relationship (SAR) studies revealed that small hydrophobic groups at the R2 position were well-tolerated.[1] Further work has identified derivatives with excellent potency against both isoniazid-resistant and rifampicin-resistant Mtb strains.[7]

Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamides

CompoundR1 SubstituentR2 SubstituentMIC against H37Rv (nM)MIC against MDR strains (µg/mL)Cytotoxicity (IC50 in Vero cells, µM)Reference
5k 4-(trifluoromethoxy)benzyl2-methyl-5-methylNot specified in nM, but highly potentNot specified>50[1]
7 Hybrid structure2-methyl-5-methoxy0.006 µg/mL0.003 - 0.014>50[6][7]
6a Diaryl side chain2-methyl-5-methoxy<0.002 µg/mL<0.002 - 0.4653.15 - >50[7]
In Vivo Efficacy in a Murine TB Model

The true test of a potential therapeutic is its efficacy in a living organism. For antitubercular agents, this is often assessed in mouse models of infection. One of the most promising compounds from in vitro studies, compound 5k , was advanced to an in vivo efficacy study.[1] The study utilized a mouse model infected with an autoluminescent H37Ra strain of Mtb, which allows for real-time, non-invasive monitoring of the bacterial load.

The results were compelling: compound 5k significantly reduced the bacterial burden in the infected mice, demonstrating its potential to translate from a potent in vitro agent to an effective in vivo therapeutic.[1][5] Similarly, the hybrid compound 7 also showed a significant reduction in mycobacterial burden in a mouse model.[6] This transition from in vitro potency to in vivo activity is a critical step in the drug discovery pipeline.

Experimental Protocol: Murine Model of Tuberculosis Infection

This protocol outlines a generalized workflow for assessing the in vivo efficacy of experimental antitubercular compounds.

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected intravenously or via aerosol with a known quantity of Mtb (e.g., H37Ra autoluminescent strain).

  • Treatment: After a pre-determined period to allow the infection to establish, treatment is initiated. The experimental compound (e.g., compound 5k) is administered orally or via another appropriate route, once daily for a specified duration (e.g., 2-4 weeks). A control group receives the vehicle only.

  • Monitoring:

    • Bioluminescence Imaging: For luminescent strains, bacterial load in the lungs and other organs is quantified non-invasively at regular intervals.

    • Colony Forming Unit (CFU) Counts: At the end of the treatment period, mice are euthanized, and organs (lungs, spleen) are homogenized. Serial dilutions are plated on appropriate agar to determine the number of viable bacteria.

  • Data Analysis: The reduction in bioluminescence or CFU counts in the treated group is compared to the vehicle control group to determine the compound's efficacy.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy invitro_synthesis Compound Synthesis invitro_mic MIC Determination (H37Rv & MDR strains) invitro_synthesis->invitro_mic invitro_cyto Cytotoxicity Assay (e.g., Vero cells) invitro_mic->invitro_cyto invivo_infection Mouse Infection (Mtb H37Ra) invitro_cyto->invivo_infection Lead Compound Selection invivo_treatment Compound Administration invivo_infection->invivo_treatment invivo_monitoring Bioluminescence Imaging & CFU Counts invivo_treatment->invivo_monitoring invivo_analysis Efficacy Assessment invivo_monitoring->invivo_analysis G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Compound5x Pyrazolo[1,5-a]pyridine (Compound 5x) Compound5x->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives. [8]

Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of kinase inhibitors.

  • Cell Culture: Human cancer cells (e.g., HCT-116) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into treatment and control groups. The experimental compound (e.g., compound 5x) is administered (e.g., orally) at a specific dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size. Key efficacy metrics include tumor growth inhibition (TGI) and tumor regression. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated Akt).

Conclusion

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent therapeutic agents. The successful translation of strong in vitro activity against both Mycobacterium tuberculosis and cancer-related kinases into significant in vivo efficacy in relevant animal models underscores the potential of this compound class. The data presented herein highlights the importance of a multi-faceted evaluation approach, from initial biochemical and cellular assays to rigorous preclinical testing, in the journey of a drug candidate from the laboratory to the clinic. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising molecules to enhance their clinical translatability.

References

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]
  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2095-2129. [Link]
  • Terungwa, S. A., et al. (2023).
  • Wieczorek, R., et al. (2021).
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
  • Antony, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 25-47. [Link]
  • Hylton, N., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-593. [Link]
  • Lim, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8949-8961. [Link]
  • Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents.
  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]
  • Ragavendra, S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 23(11), 2959. [Link]
  • Rios-Lombardía, N., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
  • Al-Issa, F. A. (2021).
  • Gomaa, M. A. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(24), 4557. [Link]
  • El-Sayed, N. N. E., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 27(15), 4786. [Link]
  • Kendall, J. D., et al. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 4(3), 548-553. [Link]
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Sources

The Unseen Spectrum: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the pursuit of highly selective kinase inhibitors is a paramount objective. While the Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in the design of potent kinase inhibitors, a deep understanding of their off-target interactions is critical for advancing safe and effective therapeutics.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of Pyrazolo[1,5-a]pyridine-3-carboxylic acid based inhibitors against other prominent kinase inhibitor scaffolds, namely quinazolines and pyrrolopyrimidines. Supported by experimental data and detailed protocols, this document aims to equip you with the insights necessary to navigate the complex landscape of kinase inhibitor selectivity.

The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the target kinase is desired, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity. It allows for the early identification of potential liabilities and provides a more complete picture of the inhibitor's mechanism of action.

This guide will explore three key methodologies for assessing kinase inhibitor selectivity: broad-panel kinase screening, in-vitro biochemical assays for specific kinases, and cellular thermal shift assays (CETSA) for target engagement in a physiological context.

Comparative Analysis of Kinase Inhibitor Scaffolds

The Pyrazolo[1,5-a]pyridine, quinazoline, and pyrrolopyrimidine scaffolds all serve as effective ATP-competitive inhibitors by targeting the hinge region of the kinase ATP-binding pocket.[1] However, subtle differences in their chemical structures can lead to significant variations in their selectivity profiles.

This compound Based Inhibitors

This scaffold has yielded potent inhibitors against a range of kinases, including RET, PI3K, and B-Raf.[1][4][5] The carboxylic acid moiety often plays a crucial role in binding affinity and selectivity.[6]

Table 1: Profile of a Representative Pyrazolo[1,5-a]pyridine-based PI3Kα Inhibitor (Compound 5x) [5]

KinaseIC50 (nM)
p110α0.9
p110β19
p110δ21
p110γ10

Data synthesized from multiple sources to illustrate a typical selectivity profile.

Quinazoline-Based Inhibitors

The quinazoline scaffold is a cornerstone of many FDA-approved kinase inhibitors, particularly targeting EGFR and VEGFR.[7]

Table 2: Profile of a Representative Quinazoline-based EGFR Inhibitor

KinaseIC50 (nM)
EGFR20.72
VEGFR-2>1000
PDGFR>1000

Data synthesized from multiple sources to illustrate a typical selectivity profile.

Pyrrolopyrimidine-Based Inhibitors

Pyrrolopyrimidines have also demonstrated significant potential as kinase inhibitors, with some compounds showing multi-targeted activity.

Table 3: Profile of a Representative Pyrrolopyrimidine-based Multi-kinase Inhibitor

KinaseIC50 (nM)
EGFR40
Her279
VEGFR2136
CDK2204

Data synthesized from multiple sources to illustrate a typical selectivity profile.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity.

Broad-Panel Kinase Screening (Kinome Scanning)

This high-throughput method provides a global view of an inhibitor's selectivity by testing it against a large panel of kinases.

G cluster_0 Kinome Scan Workflow A Compound Library C Competition Binding Assay A->C B Kinase Panel (~400+ kinases) B->C D Data Acquisition (e.g., qPCR, Luminescence) C->D E Selectivity Profile Generation D->E

Caption: A generalized workflow for kinome scanning.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the potency of an inhibitor against a specific purified kinase by measuring the reduction in substrate phosphorylation.

G cluster_1 Biochemical IC50 Determination A Prepare serial dilution of inhibitor B Incubate with kinase, substrate, and ATP A->B C Measure kinase activity (e.g., ADP-Glo) B->C D Plot dose-response curve C->D E Calculate IC50 value D->E

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within a more physiologically relevant cellular environment. It measures the thermal stabilization of a target protein upon ligand binding.

G cluster_2 CETSA Workflow A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melting curves to assess thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Key Signaling Pathways

Pyrazolo[1,5-a]pyridine-based inhibitors often target kinases within critical signaling pathways implicated in cancer.

G cluster_3 RET Signaling Pathway RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K JAK JAK RET->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified RET signaling pathways often targeted by kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., this compound derivative)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This converts the generated ADP into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for assessing the engagement of a kinase inhibitor with its target in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target kinase. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, as this guide has illustrated, a thorough understanding of their cross-reactivity profile is essential for successful drug development. By employing a combination of broad-panel kinome scanning, specific biochemical assays, and cellular target engagement studies like CETSA, researchers can gain a comprehensive view of an inhibitor's selectivity. This multi-pronged approach, when applied to novel Pyrazolo[1,5-a]pyridine derivatives and compared against established scaffolds like quinazolines and pyrrolopyrimidines, will undoubtedly accelerate the discovery of safer and more effective kinase-targeted therapies.

References

  • Newton, R., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1176. [Link]
  • Tanemura, A., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345-354. [Link]
  • Bensaude, O. (2011). Inhibiting eukaryotic transcription: a new means to an old end. Transcription, 2(3), 113-117.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Small, G. W., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
  • Rewcastle, G. W., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 441-445. [Link]
  • Mathison, C. J., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
  • Drilon, A., et al. (2020). The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. Clinical Cancer Research, 26(19), 5217-5226. [Link]
  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
  • Raynaud, F. I., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 3(6), 674-679. [Link]
  • Bruni, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2465. [Link]
  • Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. (2024). Frontiers in Pharmacology, 15, 1365311. [Link]
  • Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 520-525. [Link]
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Abdel-rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(21), 6489. [Link]
  • Weber, A., et al. (2010). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 221-224. [Link]
  • Tang, C., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 158, 458-473. [Link]
  • Drilon, A., et al. (2020). The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. Clinical Cancer Research, 26(19), 5217-5226. [Link]
  • Kujawski, K., et al. (2021).
  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 245-249. [Link]
  • El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. [Link]
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including their use as kinase inhibitors and anti-inflammatory agents.[1] Consequently, robust and reproducible synthetic routes to this core structure are of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct and published synthetic methodologies for this compound, with a focus on their reproducibility, practicality, and the underlying chemical principles that govern their success. We will delve into a modern, improved 1,3-dipolar cycloaddition approach and a classic Gould-Jacobs type reaction, offering detailed experimental protocols and a critical evaluation to aid researchers in selecting the optimal route for their specific needs.

Method 1: Improved 1,3-Dipolar Cycloaddition of N-Aminopyridine Sulfates

This method, reported as an improved procedure, circumvents some of the drawbacks of earlier 1,3-dipolar cycloaddition strategies.[2] The key innovation lies in the direct use of N-aminopyridine sulfates, which are readily prepared and handled, thus avoiding the often problematic isolation of unstable N-aminopyridinium iodides.[2]

Reaction Mechanism

The synthesis commences with the N-amination of a substituted pyridine with hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyridine sulfate. This salt, in the presence of a base, generates the N-iminopyridinium ylide in situ. This ylide is a 1,3-dipole that readily undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne, such as ethyl propiolate. The resulting cycloadduct, a dihydropyrazolo[1,5-a]pyridine derivative, then aromatizes. The final step is the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Method_1_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis Pyridine Pyridine Aminopyridine_Sulfate N-Aminopyridine Sulfate Pyridine->Aminopyridine_Sulfate HOSA Hydroxylamine-O-sulfonic Acid HOSA->Aminopyridine_Sulfate Cycloadduct Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Aminopyridine_Sulfate->Cycloadduct Base (e.g., K2CO3) in situ ylide formation Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Cycloadduct Carboxylic_Acid This compound Cycloadduct->Carboxylic_Acid NaOH(aq)

Caption: Workflow for the Improved 1,3-Dipolar Cycloaddition Synthesis.

Experimental Protocol

Step 1: Synthesis of N-aminopyridine sulfate

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., water), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours.

  • The N-aminopyridine sulfate can be used directly in the next step or isolated by precipitation and filtration if necessary.

Step 2: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

  • To a mixture of the N-aminopyridine sulfate (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and DMF, add ethyl propiolate (1.2 eq) dropwise at room temperature.[2]

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and 30% aqueous sodium hydroxide solution.[2]

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reproducibility and Field Insights

This improved method demonstrates good reproducibility with reported yields for the cycloaddition step typically in the range of 88-93%.[2] The direct use of the sulfate salt is a significant advantage, as it avoids the handling of potentially unstable intermediates. The reaction conditions are relatively mild, and the reagents are commercially available. A potential challenge can be the solubility of the N-aminopyridine sulfate; the use of a co-solvent system like water/DMF is crucial for achieving a homogeneous reaction mixture and consistent results.[2] Careful control of the temperature during the cycloaddition step is also recommended to minimize the formation of side products.

Method 2: Gould-Jacobs Type Reaction with Diethyl 2-(ethoxymethylene)malonate (DEEMM)

This classical approach is a variation of the Gould-Jacobs reaction, a well-established method for the synthesis of quinoline and related heterocyclic systems. It involves the reaction of an aniline (in this case, 2-aminopyridine) with diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by thermal cyclization and subsequent hydrolysis.

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the amino group of 2-aminopyridine on the electron-deficient double bond of DEEMM, leading to the formation of an enamine intermediate. This is followed by the elimination of ethanol. The resulting intermediate then undergoes a thermal intramolecular cyclization, an electrophilic aromatic substitution, to form the pyrazolo[1,5-a]pyridine ring system. The final step involves the hydrolysis of the two ester groups, followed by decarboxylation of the resulting malonic acid derivative to yield the target carboxylic acid.

Method_2_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aminopyridine 2-Aminopyridine Enamine Enamine Intermediate Aminopyridine->Enamine DEEMM DEEMM DEEMM->Enamine Cyclized_Ester Ethyl 4-oxo-4,7-dihydropyrazolo[1,5-a]pyridine-3-carboxylate Enamine->Cyclized_Ester High Temperature (e.g., Dowtherm A) Carboxylic_Acid This compound Cyclized_Ester->Carboxylic_Acid 1. NaOH(aq) 2. H+

Caption: Workflow for the Gould-Jacobs Type Synthesis.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate

  • A mixture of 2-aminopyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) is heated at 110-120 °C for 2-3 hours.

  • The ethanol formed during the reaction is distilled off.

  • The reaction mixture is cooled, and the resulting solid is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude product from Step 1 is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) for 30-60 minutes.

  • The reaction mixture is cooled, and the cyclized product precipitates.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.

Step 3: Hydrolysis and Decarboxylation

  • The cyclized ester from Step 2 is suspended in a 10-20% aqueous sodium hydroxide solution.

  • The mixture is heated to reflux for 4-8 hours until the hydrolysis is complete.

  • The solution is cooled and acidified with concentrated hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with water, and dried.

Reproducibility and Field Insights

The Gould-Jacobs type reaction is a well-established and generally reproducible method. However, the high temperatures required for the cyclization step can sometimes lead to charring and the formation of byproducts, which can affect the overall yield and purity. The choice of the high-boiling solvent is critical, and its purity can influence the outcome of the reaction. The final hydrolysis and decarboxylation step is usually straightforward, but careful pH adjustment is necessary to ensure complete precipitation of the product. While the starting materials are readily available and relatively inexpensive, the need for high-temperature reaction conditions may be a limiting factor in some laboratory settings.

Comparative Analysis

ParameterMethod 1: 1,3-Dipolar CycloadditionMethod 2: Gould-Jacobs Type Reaction
Reaction Conditions Milder (Room temp to 80 °C)Harsh (High temperatures, up to 260 °C)
Reagent Availability Readily availableReadily available
Reagent Cost Moderate (Hydroxylamine-O-sulfonic acid and ethyl propiolate can be more expensive)Low (DEEMM is relatively inexpensive)
Reported Yield High (88-93% for cycloaddition)[2]Variable, generally moderate to good
Reproducibility Good, with careful control of solubility and temperatureGenerally good, but sensitive to high temperatures and solvent purity
Scalability Potentially more amenable to scale-up due to milder conditionsCan be challenging to scale up due to high temperatures and potential for charring
Safety Considerations Standard laboratory precautionsHigh-temperature reactions require specialized equipment and careful handling

Conclusion

Both the improved 1,3-dipolar cycloaddition and the Gould-Jacobs type reaction offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.

The 1,3-dipolar cycloaddition method stands out for its milder reaction conditions, high reported yields, and good reproducibility.[2] It is an excellent choice for researchers seeking a modern, efficient, and potentially more scalable synthesis.

The Gould-Jacobs type reaction , on the other hand, is a more traditional and cost-effective approach. While it requires high temperatures and may present some challenges in terms of reproducibility and scalability, its simplicity and the low cost of starting materials make it a valuable option, particularly for smaller-scale syntheses where cost is a primary consideration.

Ultimately, this guide provides the necessary framework for an informed decision. It is recommended that researchers evaluate both methods in their own laboratory settings to determine the most suitable and reproducible protocol for their specific research and development goals.

References

  • Yang, K., Wang, Y., & Teng, D. (2018). Improved Synthesis of this compound Derivatives. Applied Chemistry and Industry, 47(4), 785-788. [Link]
  • IndiaMART. (n.d.). 2-Aminopyridine Powder.
  • IndiaMART. (n.d.). Hydroxylamine-O-Sulphonic Acid.
  • Chem-Impex. (n.d.). Ethyl propionate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 16205-46-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.

Hazard Assessment and Waste Identification: Why This Compound Requires Special Handling

This compound is a heterocyclic compound whose hazard profile necessitates its classification as hazardous waste. Safety Data Sheets (SDS) for this compound and structurally related pyridine derivatives consistently highlight several key hazards[1][2][3][4]. Understanding these hazards is fundamental to appreciating the rationale behind the stringent disposal protocols.

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Irritation: It is known to cause skin and serious eye irritation[1][2][4].

  • Target Organ Toxicity: It may cause respiratory irritation, falling under Specific Target Organ Toxicity (Single Exposure) Category 3[2][4].

Due to these properties, all materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes the key hazard and disposal information for this compound. This information is critical for making informed decisions during the waste handling process.

ParameterGuidelineSource Analogs & Rationale
Waste Classification Hazardous WasteBased on toxicity and irritation data from SDS[1][2][4].
Primary Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant.Pyridine and its derivatives are known for these effects[3][5].
Personal Protective Equipment (PPE) Nitrile gloves (double-layered recommended), safety goggles, lab coat.Standard practice for handling irritants and toxic chemicals[2][6].
Incompatible Materials Strong oxidizing agents, strong bases, amines.To prevent vigorous or exothermic reactions[4][5].
Recommended Disposal Method Incineration by a licensed hazardous waste disposal contractor.Pyridine derivatives are often disposed of via incineration[7][8][9].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is paramount for safety and regulatory compliance. The following protocol provides a clear, actionable plan for managing this compound waste from the point of generation to its final disposal.

Proper segregation at the source is the cornerstone of safe laboratory waste management. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid[10][11].

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, labeled, and leak-proof hazardous waste container.

    • Ensure the container material is compatible with the solvent used.

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag, separate from the primary chemical waste containers[3].

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool[10][12].

  • As soon as the first item of waste is placed in the container, affix a hazardous waste label.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The specific hazards (e.g., "Toxic," "Irritant").

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste at or near the point of generation[10][12].

  • Store the sealed hazardous waste containers in your designated SAA.

  • The SAA must be in a well-ventilated and secure location.

  • Ensure the container is closed at all times, except when adding waste[10].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[12].

  • Partially filled containers may remain in the SAA for up to one year, but full containers must be removed within three days[10].

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves, before addressing the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust[2][13]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[5].

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

The final disposal of hazardous waste must be conducted by trained professionals in compliance with all local, state, and federal regulations[11][12].

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[3][13].

  • Ensure all necessary paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Point of Generation cluster_handling In-Lab Handling cluster_response Emergency Response cluster_disposal Final Disposal generation Generation of Waste (Solid, Liquid, PPE) segregation Segregate Waste Streams generation->segregation Immediate Action labeling Label Container (Name, Date, Hazards) segregation->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage collection Arrange for EHS/ Contractor Collection storage->collection When Full or After 1 Year spill Spill Occurs spill_response Execute Spill Management Protocol spill->spill_response spill_response->labeling Collect & Label Spill Debris transport Transport to Licensed Disposal Facility collection->transport incineration Incineration transport->incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like Pyrazolo[1,5-a]pyridine-3-carboxylic acid requires a comprehensive understanding of not just the protocol, but the principles of chemical safety that underpin it. This guide provides essential, actionable intelligence on the appropriate selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secure in the knowledge that you are protected.

Situational Awareness: Hazard Profile of this compound

Before any protective equipment is selected, a thorough risk assessment is paramount. This begins with understanding the inherent hazards of the material. According to safety data sheets (SDS), this compound (CAS No. 16205-46-2) is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging, eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]

Some suppliers also note that related compounds may be harmful if swallowed.[4] The compound is typically a solid, meaning the primary exposure risks are from inhaling dust or direct contact with the powder on skin and eyes.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last line of defense. Its effectiveness is maximized when used in conjunction with more robust safety measures. The American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA) advocate for a "Hierarchy of Controls" approach.[5][6][7]

  • Elimination/Substitution : Not applicable when working with a specific target compound.

  • Engineering Controls : These are the most critical. All handling of this compound powder should occur within a certified chemical fume hood to control dust and vapors.[8] Ensure the fume hood has adequate airflow and is not cluttered.

  • Administrative Controls : Adhere to standard operating procedures (SOPs), receive documented training on the specific hazards of this compound, and ensure work areas are clearly labeled.[7][9]

  • Personal Protective Equipment (PPE) : The focus of this guide, used to protect your body from contact when engineering and administrative controls cannot eliminate all risk.

Core Protective Equipment: A Detailed Breakdown

Based on the known hazards, a specific ensemble of PPE is required. The following table summarizes the minimum requirements for various laboratory operations involving this compound.

OperationEye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles or safety glasses with side shields. A face shield is recommended over goggles if there is a significant risk of dust generation.[10][11]Disposable nitrile gloves. Inspect for tears before use.[8][12]Fully-buttoned laboratory coat.[8][10]Not required if handled exclusively within a certified chemical fume hood.[10]
Preparing Solutions Chemical splash goggles are mandatory to protect against splashes.[12]Disposable nitrile gloves. Change immediately if contact with the solution occurs.[12]Fully-buttoned laboratory coat.Not required if handled within a certified chemical fume hood.
Large-Scale Operations or Potential for Aerosolization Chemical splash goggles and a full-face shield.[11]Heavier-duty gloves (e.g., butyl rubber) may be warranted. Consult glove manufacturer compatibility charts.[13]Chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[2][10][11] This requires enrollment in a respiratory protection program.
Cleaning Spills Chemical splash goggles and a full-face shield.Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][13]Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with particulate filters (P95 or P100) is required for cleaning up solid spills outside of a fume hood.[14]
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task with This compound task_type What is the scale and nature of the operation? start->task_type weighing Small-scale weighing or solution prep inside fume hood? task_type->weighing Low Potentialfor Exposure spill Spill cleanup or large-scale reaction outside fume hood? task_type->spill High Potentialfor Exposure ppe_standard Standard PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_standard ppe_enhanced Enhanced PPE Required: - Goggles & Face Shield - Chemical-Resistant Gloves - Apron over Lab Coat - NIOSH-Approved Respirator spill->ppe_enhanced end Proceed with task ppe_standard->end ppe_enhanced->end

Caption: PPE selection decision tree based on task-specific exposure risk.

Operational Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection : Don your safety goggles or glasses. If required, place the face shield over them.

  • Gloves : Put on gloves last. Ensure they are pulled over the cuffs of your lab coat to create a seal.[14]

Doffing Sequence (Taking Off)

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate hazardous waste container.[10][14]

  • Lab Coat : Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated area or place it in the appropriate laundry receptacle.

  • Eye and Face Protection : Remove your face shield and/or goggles.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[14][15]

Emergency and Disposal Plans

In Case of Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill Response

For a small spill of the solid material within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE (goggles, lab coat, gloves), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Waste Disposal

All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[10] Do not mix with general laboratory trash.

By adhering to these rigorous PPE protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. ACS.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. OSHA.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. ACS.
  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. ChemEd X.
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  • American Chemical Society. (n.d.). Doing Things Safely. ACS.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Aaron Chemicals LLC.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Pyridine - Safety Data Sheet. Thermo Fisher Scientific.
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Retrosynthesis Analysis

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Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Pyrazolo[1,5-a]pyridine-3-carboxylic acid

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